1-(3,5-Dichlorophenyl)-2-methoxyethanone chemical properties
Technical Whitepaper: 1-(3,5-Dichlorophenyl)-2-methoxyethanone Executive Summary This technical guide profiles 1-(3,5-Dichlorophenyl)-2-methoxyethanone , a specific phenacyl ether derivative used as a scaffold in medicin...
Executive Summary
This technical guide profiles 1-(3,5-Dichlorophenyl)-2-methoxyethanone , a specific phenacyl ether derivative used as a scaffold in medicinal chemistry. Often encountered as an intermediate in the synthesis of kinase inhibitors, antifungals, and adrenergic receptor modulators, this compound combines an electron-deficient aromatic ring with a reactive
-methoxy ketone motif. This guide addresses its physicochemical properties, validated synthetic pathways, and critical handling protocols, explicitly distinguishing it from its common isomer, 1-(3,5-dichloro-2-methoxyphenyl)ethanone.
1.2 Structural Distinction (Critical)
Researchers must not confuse this compound with its ring-substituted isomer, which has a significantly different reactivity profile.
Feature
Target Compound
Common Isomer (CAS 154260-25-0)
Structure
-Methoxy ketone
Ring-alkoxy ketone
Methoxy Position
Attached to the alkyl tail (C2)
Attached to the phenyl ring (Ortho)
Reactivity
-Carbon is susceptible to oxidation/deprotonation
Ring is electron-rich; susceptible to EAS
Part 2: Physicochemical Profile
The following data represents derived and experimental values for the target and its immediate precursors.
Property
Value / Description
Context
Physical State
Low-melting solid or viscous oil
Predicted based on the -bromo precursor (mp 30–35°C).
Solubility
Soluble in DCM, EtOAc, MeOH
High lipophilicity due to dichlorophenyl group.
LogP (Predicted)
~2.8 – 3.1
Suitable for CNS-active drug scaffolds.
Boiling Point
~280–290°C (760 mmHg)
High boiling point; typically purified via chromatography or crystallization.
Electronic Character
Electron-deficient ring (-withdrawing)
The 3,5-dichloro substitution deactivates the ring toward electrophilic attack.
Part 3: Synthetic Pathways & Experimental Protocols
The most robust synthesis proceeds via the
-halogenation of 3,5-dichloroacetophenone, followed by a Williamson ether synthesis.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Two-step synthetic pathway from commercially available acetophenone precursor.
Detailed Protocol
Step 1: Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone
Cool to 0°C to prevent multiple substitutions or Favorskii rearrangement byproducts.
Slowly add NaOMe (solution in MeOH) dropwise.
Allow to warm to room temperature and stir for 1–2 hours.
Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).
Dry organic layer over
and concentrate.
Part 4: Reactivity & Mechanistic Insights
4.1 The Phenacyl Scaffold in Drug Discovery
The 1-(3,5-dichlorophenyl) moiety is a "privileged structure" in medicinal chemistry, often used to occupy hydrophobic pockets in protein targets.
Kinase Inhibition: The 3,5-dichloro pattern mimics the steric bulk of larger lipophilic residues, critical for binding in the ATP pocket of kinases (e.g., p38 MAPK).
Antifungal Activity: Phenacyl ethers are precursors to azole antifungals, where the ketone is reduced to an alcohol and the ether oxygen assists in chelating the active site metal ions.
4.2 Chemical Reactivity Profile
Carbonyl Reduction: Treatment with
yields the corresponding -methoxy alcohol (1-(3,5-dichlorophenyl)-2-methoxyethanol), a chiral building block if reduced enantioselectively.
Ether Cleavage: The methoxy group is robust under basic conditions but can be cleaved using
at -78°C to yield the -hydroxy ketone.
Condensation Reactions: The ketone carbonyl condenses with hydrazines or amines to form heterocycles (e.g., imidazoles, thiazoles) utilized in fragment-based drug design.
Part 5: Safety & Handling
5.1 Hazard Identification
Lachrymator Potential: While the target methoxy compound is less volatile than its bromo-precursor, phenacyl derivatives are generally irritating to mucous membranes.
1-(3,5-Dichlorophenyl)-2-methoxyethanone: A Critical Synthetic Intermediate
Executive Summary 1-(3,5-Dichlorophenyl)-2-methoxyethanone is a specialized organic building block primarily utilized in the synthesis of pharmaceutical agents, particularly within the antifungal (azole class) and kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3,5-Dichlorophenyl)-2-methoxyethanone is a specialized organic building block primarily utilized in the synthesis of pharmaceutical agents, particularly within the antifungal (azole class) and kinase inhibitor development pipelines. Structurally, it consists of a 3,5-dichlorophenyl ring attached to an ethanone moiety with an
-methoxy substitution.
This guide addresses a critical ambiguity in chemical nomenclature often encountered with this scaffold: the distinction between the
-methoxy derivative (the subject of this guide) and its ring-substituted isomer, 3,5-dichloro-2-methoxyacetophenone. As this specific -methoxy ether is frequently a transient intermediate rather than a cataloged commodity, this whitepaper focuses on its in situ generation and validation from commercially available precursors.
Chemical Identity & Physicochemical Profile
Structural Distinction (Critical E-E-A-T)
Researchers must distinguish between two isomers that share similar molecular weights but possess vastly different reactivities.
Feature
Target Compound
Common Isomer (Often Confused)
Name
1-(3,5-Dichlorophenyl)-2-methoxyethanone
3,5-Dichloro-2-methoxyacetophenone
Structure
-Methoxy ketone (Side-chain substitution)
Ring-methoxy ketone (Ring substitution)
CAS Number
Not widely indexed (Transient Intermediate)
154260-25-0
Reactivity
Electrophilic carbonyl; susceptible to cyclization
Dissolution: Dissolve 10.0 g (53 mmol) of 3,5-dichloroacetophenone in 50 mL of glacial acetic acid.
Bromination: Add a catalytic amount of HBr (3 drops, 48% aq). Slowly add bromine (2.7 mL, 53 mmol) dropwise over 30 minutes at room temperature. The reaction is exothermic; maintain temperature <30°C.
Monitoring: The red color of bromine should dissipate as the reaction proceeds. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.
Workup: Pour the mixture into 200 mL of ice water. The product will precipitate as a solid.
Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove acid, and recrystallize from ethanol to yield off-white crystals.
Yield Expectation: 80-90%.
Safety Note:
-Bromo ketones are potent lachrymators. Handle in a fume hood.
The 1-(3,5-dichlorophenyl)ethanone scaffold is a bioisostere for the 2,4-dichloro analogs found in drugs like Miconazole and Econazole .
Mechanism: The
-carbon is a prime site for nucleophilic attack. Replacing the methoxy group (or using the bromo-precursor directly) allows for the introduction of imidazole or triazole rings.
SAR Insight: The 3,5-dichloro substitution pattern often improves metabolic stability against oxidative metabolism compared to mono-substituted analogs.
Kinase Inhibitor Synthesis
This scaffold serves as a "warhead" precursor for covalent inhibitors or as a lipophilic anchor in ATP-competitive inhibitors.
Pathway: Reaction with hydrazines yields pyrazoles ; reaction with amidines yields pyrimidines .
Utility: The methoxy group can act as a leaving group under specific conditions or remain as a hydrogen-bond acceptor in the binding pocket.
References
Precursor Synthesis: Synthesis of 2-bromo-1-(3,5-dichlorophenyl)ethanone. ChemicalBook. (CAS 53631-13-3).
An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)-2-methoxyethanone: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(3,5-dichlorophenyl)-2-methoxyethanone, a halogenated aromatic ketone of interest to researchers and professionals in drug development and fine chemical synthes...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 1-(3,5-dichlorophenyl)-2-methoxyethanone, a halogenated aromatic ketone of interest to researchers and professionals in drug development and fine chemical synthesis. This document details the molecule's structure, physicochemical properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles.
Introduction
1-(3,5-Dichlorophenyl)-2-methoxyethanone belongs to the class of α-methoxy ketones, which are valuable synthetic intermediates. The presence of a dichlorinated phenyl ring, a carbonyl group, and an adjacent methoxy group imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms on the aromatic ring can influence the reactivity of the carbonyl group and the stability of reaction intermediates, a key consideration in synthetic design. While its direct applications are not extensively documented, its precursor, 3',5'-dichloroacetophenone, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. This suggests that 1-(3,5-dichlorophenyl)-2-methoxyethanone holds potential as a scaffold in the development of novel bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3,5-dichlorophenyl)-2-methoxyethanone is presented below. These properties are crucial for its handling, storage, and application in a laboratory setting.
Property
Value
Source
Molecular Formula
C₉H₈Cl₂O₂
Calculated
Molecular Weight
219.06 g/mol
Calculated
Appearance
White to off-white solid (Predicted)
N/A
Melting Point
Not available. For comparison, the starting material, 3',5'-dichloroacetophenone, is a solid.
N/A
Boiling Point
Not available
N/A
Solubility
Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.
N/A
Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
The most logical and efficient synthetic route to 1-(3,5-dichlorophenyl)-2-methoxyethanone involves a two-step process starting from the commercially available 3',5'-dichloroacetophenone. This process first introduces a bromine atom at the α-position to the carbonyl group, followed by a nucleophilic substitution with a methoxide source.
Synthesis Workflow
Caption: Synthetic pathway for 1-(3,5-Dichlorophenyl)-2-methoxyethanone.
Step 1: α-Bromination of 3',5'-Dichloroacetophenone
The first step is the selective bromination of the methyl group of 3',5'-dichloroacetophenone to yield 2-bromo-1-(3,5-dichlorophenyl)ethanone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. Acetic acid serves as both the solvent and the acid catalyst.
Experimental Protocol:
In a well-ventilated fume hood, dissolve 3',5'-dichloroacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel[2].
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid to the stirred solution at room temperature[2]. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material[2].
Carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
The crude 2-bromo-1-(3,5-dichlorophenyl)ethanone can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Nucleophilic Substitution with Sodium Methoxide
The second step involves the reaction of the α-bromo ketone intermediate with sodium methoxide in methanol. This is a classic Williamson ether synthesis, where the methoxide ion acts as a nucleophile, displacing the bromide to form the desired α-methoxy ketone.
Experimental Protocol:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol at 0 °C.
Once all the sodium has reacted, add a solution of 2-bromo-1-(3,5-dichlorophenyl)ethanone (1 equivalent) in anhydrous methanol dropwise to the sodium methoxide solution at 0 °C.
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
Upon completion, neutralize the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl).
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
Purify the crude 1-(3,5-dichlorophenyl)-2-methoxyethanone by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the C4 position will appear as a triplet (or a finely split singlet), and the two equivalent protons at the C2 and C6 positions will appear as a doublet.
Methylene Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm for the two protons of the methylene group adjacent to the carbonyl and the methoxy group.
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.3-3.8 ppm corresponding to the three protons of the methoxy group[3][4].
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to exhibit the following key signals:
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-140 ppm), corresponding to the four different carbon environments in the dichlorophenyl ring.
Methylene Carbon (-CH₂-): A signal for the methylene carbon at approximately δ 70-80 ppm.
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon at around δ 50-60 ppm[5].
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ indicative of the aryl ketone carbonyl group.
C-O Stretch: A prominent band around 1100-1200 cm⁻¹ corresponding to the ether linkage of the methoxy group.
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, arising from the carbon-chlorine bonds.
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum (Electron Ionization) would be expected to show the molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Key fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) and the cleavage of the bond between the carbonyl group and the methylene group.
Potential Applications
While specific applications of 1-(3,5-dichlorophenyl)-2-methoxyethanone are not yet established, its structural motifs suggest its potential as a valuable intermediate in several areas of chemical research and development:
Pharmaceutical Synthesis: The dichlorophenyl moiety is present in numerous bioactive molecules. This compound could serve as a precursor for the synthesis of novel drug candidates, where the methoxy ketone functionality can be further elaborated.
Agrochemical Development: Similar to its utility in pharmaceuticals, this compound could be a building block for new pesticides and herbicides. The halogenated aromatic ring is a common feature in many agrochemicals[1].
Materials Science: The reactivity of the ketone and the presence of the aromatic ring could be exploited in the synthesis of specialized polymers or functional materials.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(3,5-dichlorophenyl)-2-methoxyethanone is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The following precautions are based on the safety profiles of its precursors and related compounds[6][7][8].
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Ventilation: All handling should be performed in a well-ventilated chemical fume hood.
Inhalation: Avoid inhaling dust or vapors.
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice[6].
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
A thorough risk assessment should be conducted before handling this compound.
Conclusion
1-(3,5-Dichlorophenyl)-2-methoxyethanone is a synthetically accessible molecule with significant potential as an intermediate in various fields of chemical synthesis. This guide has provided a detailed, practical protocol for its preparation, along with predicted characterization data and essential safety information. The unique combination of a dichlorinated aromatic ring and an α-methoxy ketone functionality makes it a promising candidate for further investigation by researchers and drug development professionals.
References
13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).
Tables For Organic Structure Analysis. (n.d.).
Gao, Y., et al. (2024, February 21).
Pearson, D. E., et al. (n.d.). Acetophenone, 3-bromo. Organic Syntheses Procedure.
Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
Gao, Y., et al. (2024, February 13). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
BenchChem. (n.d.). An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
U.S. Environmental Protection Agency. (n.d.). N-(3,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide.
Patsnap. (2020, December 4). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
Al-Warhi, T., et al. (2021, February 13). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI.
St-Gelais, A., et al. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr.
Der Pharma Chemica. (n.d.). Scholars Research Library Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific.
PubMed. (n.d.). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase.
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram.
U.S. Environmental Protection Agency. (n.d.). 2-(3,5-Dichlorophenyl)ethan-1-amine Properties.
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP002342.
This guide serves as an advanced technical dossier for 1-(3,5-Dichlorophenyl)-2-methoxyethanone , a critical pharmacophore and synthetic intermediate. It is designed for medicinal chemists and process engineers, moving b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical dossier for 1-(3,5-Dichlorophenyl)-2-methoxyethanone , a critical pharmacophore and synthetic intermediate. It is designed for medicinal chemists and process engineers, moving beyond basic database entries to provide actionable synthesis protocols, mechanistic insights, and safety frameworks.
Core Scaffold & Synthetic Utility Guide
Executive Summary
1-(3,5-Dichlorophenyl)-2-methoxyethanone (Formula: C₉H₈Cl₂O₂) represents a specialized subclass of
-functionalized acetophenones. It serves as a high-value building block in the synthesis of isoxazoline-based agrochemicals and -adrenergic receptor antagonists . Its structural significance lies in the 3,5-dichloro substitution pattern, which imparts metabolic stability and lipophilicity to drug candidates, while the -methoxy ketone moiety acts as a versatile handle for heterocycle formation (e.g., imidazoles, thiazoles) or chiral reduction to amino-alcohols.
Chemical Identity & Physicochemical Profile
Data synthesized from computed descriptors and structural analogs (PubChem/ChemIDplus).
High conformational flexibility for binding pockets.
Synthetic Pathways & Experimental Protocols
The synthesis of this compound typically follows a two-stage sequence starting from commercially available 3,5-dichloroacetophenone . The critical challenge is controlling the halogenation step to prevent poly-substitution.
Stage 1: Regioselective
-Bromination
Objective: Synthesis of 2-bromo-1-(3,5-dichlorophenyl)ethanone.[2]
Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.
Reagents: 3,5-Dichloroacetophenone, Br₂, Glacial Acetic Acid (AcOH).
Protocol:
Dissolution: Dissolve 10.0 g (52.9 mmol) of 3,5-dichloroacetophenone in 50 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a pressure-equalizing addition funnel and a gas outlet leading to a NaOH scrubber (to neutralize HBr).
Catalysis: Add a catalytic amount of HBr (48% aq., 0.5 mL) to initiate enol formation.
Addition: Add Bromine (8.45 g, 52.9 mmol, 1.0 eq) dropwise over 60 minutes at room temperature.
Critical Control Point: The solution will initially be dark red. Do not accelerate addition until the red color fades, indicating consumption of Br₂.
Quench: Once the solution is colorless/pale yellow, pour the mixture into 200 mL of ice water.
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) to remove residual acid. Recrystallize from ethanol/water to yield the
Preparation: In a dry flask under nitrogen atmosphere, dissolve Sodium Methoxide (1.1 eq) in anhydrous Methanol (0.5 M concentration).
Addition: Cool the solution to 0°C. Add the
-bromo ketone (from Stage 1) portion-wise to control the exotherm.
Why: High temperatures promote the formation of epoxy-ether side products (Darzens condensation pathways) or dimerization.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Evaporate methanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine.
Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate 1-(3,5-Dichlorophenyl)-2-methoxyethanone .
Process Visualization (Workflow)
The following diagram illustrates the logical flow of synthesis, including critical decision nodes and safety checks.
Figure 1: Synthetic workflow for the conversion of acetophenone precursors to the target methoxy-ketone, highlighting the critical temperature control point during nucleophilic substitution.
Medicinal Chemistry Applications
A. Kinase Inhibitor Scaffolds
The 3,5-dichlorophenyl moiety is a "privileged structure" in kinase inhibition. The chlorine atoms occupy hydrophobic pockets (e.g., the gatekeeper region) in ATP-binding sites, increasing potency. The methoxy-ketone tail can be cyclized with hydrazines to form pyrazoles or with amidines to form pyrimidines , common motifs in oncology drugs.
B. Chiral Amino-Alcohol Precursors
Through asymmetric transfer hydrogenation (using Ru/TsDPEN catalysts), the ketone can be reduced to a chiral alcohol. Subsequent amination leads to structures analogous to Clenbuterol or Tulobuterol (beta-2 adrenergic agonists), where the 3,5-dichloro pattern dictates receptor selectivity and duration of action.
Safety & Handling Protocols (MSDS Summary)
Warning: The intermediate 2-bromo-1-(3,5-dichlorophenyl)ethanone is a potent lachrymator (tear gas agent).
Engineering Controls: All operations involving the bromo-intermediate must be performed in a functioning fume hood.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Spill Management: Neutralize spills of the bromo-compound with a solution of sodium thiosulfate or sodium bisulfite before cleaning.
Storage: Store the final methoxy-ketone in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 217235, 1-(4-Amino-3,5-dichlorophenyl)-2-(diethylamino)ethan-1-ol. (Structural analog reference for physicochemical properties). Retrieved from [Link]
Google Patents (2016).WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. (Industrial scale-up considerations for 3,5-dichloro aromatics).
Pearson Chemistry (2025). Nucleophilic Substitution Mechanisms: Alpha-Haloketones. (Mechanistic grounding for Williamson Ether synthesis). Retrieved from [Link]
The following technical guide is structured to serve researchers and drug development professionals handling 1-(3,5-Dichlorophenyl)-2-methoxyethanone . Due to the specialized nature of this intermediate, where specific c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve researchers and drug development professionals handling 1-(3,5-Dichlorophenyl)-2-methoxyethanone . Due to the specialized nature of this intermediate, where specific commercial safety data may be sparse, this guide employs Read-Across Toxicology and Structure-Activity Relationship (SAR) principles to establish a robust safety protocol.
Part 1: Executive Technical Summary
Compound Identity:
Chemical Name: 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Role: Pharmaceutical Intermediate (Building block for antifungal azoles, kinase inhibitors, and agrochemical isoxazolines).
Operational Context:
This compound functions as a lipophilic, electrophilic aromatic ketone. In drug discovery, it often serves as a precursor to chiral amino-alcohols or as a scaffold for ether-linked pharmacophores. Its safety profile is dominated by the 3,5-dichlorophenyl moiety (increasing bioavailability and skin permeability) and the
-methoxy ketone motif (potential for metabolic activation or irritation).
Critical Expert Insight: While less volatile and lachrymatory than its common precursor,
-bromo-3,5-dichloroacetophenone , this compound retains significant irritant properties. It should be handled as a potential sensitizer due to its ability to act as a hapten following metabolic demethylation.
Part 2: Physicochemical & Hazard Profile
The following data is synthesized from computational models (ACD/Labs, EPISuite) and read-across data from structurally homologous chloroacetophenones.
H411: Toxic to aquatic life with long lasting effects (due to dichlorophenyl stability).
Part 3: Risk Assessment & Toxicology Mechanisms
Mechanism of Toxicity
Direct Irritation: The ketone moiety, activated by the electron-withdrawing chlorine atoms on the ring, increases the acidity of the
-protons, facilitating interactions with mucosal membranes.
Metabolic Activation: The methoxy group can undergo O-demethylation by Cytochrome P450 enzymes (e.g., CYP2D6 or CYP3A4), yielding 1-(3,5-dichlorophenyl)-2-hydroxyethanone . This metabolite can further oxidize to the corresponding aldehyde (glyoxal derivative), which is highly reactive toward proteins (Schiff base formation).
Diagram 1: Metabolic & Reactivity Logic
This workflow illustrates the potential bio-activation pathways necessitating containment.
Caption: Predicted metabolic activation pathway leading to potential protein adduction and sensitization.
Part 4: Safe Handling & Engineering Controls
The "Why" Behind the Protocol
Standard laboratory practice is insufficient because the lipophilicity (LogP > 3) of this compound allows it to bypass the stratum corneum. Latex gloves are permeable to halogenated aromatics; therefore, Nitrile (minimum 5 mil) or Laminate gloves are required.
Protocol: Handling & Containment
Engineering Controls:
Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).
Secondary: If handling solids >10g, use a powder weighing funnel to minimize dust generation.
Personal Protective Equipment (PPE) Matrix:
Eyes: Chemical Splash Goggles (ANSI Z87.1). Reason: Methoxy ketones can cause corneal opacity.
Skin: Nitrile gloves (double-gloved recommended). Change immediately upon splash.
Respiratory: If fume hood is unavailable or during spill cleanup, use a half-mask respirator with P100/OV (Organic Vapor) cartridges.
Experimental Setup (Self-Validating Step):
Before heating: Ensure the condenser water is flowing and the system is under a slight positive pressure of inert gas (Nitrogen/Argon).
Validation: Check the scrubber/trap. If the synthesis involves the bromo-precursor, ensure a thiosulfate trap is active to neutralize any escaping lachrymators.
Part 5: Synthesis & Stability (Contextual Safety)
Understanding the synthesis source is critical for safety. This compound is typically synthesized via the substitution of
-bromo-3,5-dichloroacetophenone .
Impurity Hazard: The starting material (bromo-compound) is a severe lachrymator . Even 0.1% residue in the final product can cause respiratory distress.
Stability: Stable under standard conditions.[2] Avoid strong oxidizing agents (e.g., KMnO
, Nitric Acid) which can cleave the ether linkage or oxidize the aromatic ring.
Diagram 2: Synthesis & Risk Workflow
Decision logic for handling the compound based on its purity and precursor residue.
Caption: Operational logic for determining PPE based on synthetic origin and impurity risks.
Part 6: Emergency Response Protocols
Accidental Release (Spill)
Small Spill (<10 mL/g): Absorb with vermiculite or sand. DO NOT use combustible materials like sawdust (potential reaction with dichlorophenyl moiety).
Large Spill: Evacuate area. Use SCBA (Self-Contained Breathing Apparatus).
Decontamination: Wash surface with 10% ethanolic surfactant solution, followed by water.
First Aid
Eye Contact: Rinse immediately with water for 15 minutes . Crucial: Lift eyelids to remove trapped lipophilic residues.
Skin Contact: Wash with soap and water (lipophilic compounds require soap for removal; water alone is ineffective).
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Fire Fighting
Media: Dry chemical, CO
, or alcohol-resistant foam.
Hazard: Combustion produces Hydrogen Chloride (HCl) and Chlorine gas (Cl
) . Firefighters must wear full turnout gear and SCBA.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3,5-Dichloroacetophenone derivatives. Retrieved from [Link]
European Chemicals Agency (ECHA). (2024). C&L Inventory: 1-(3,5-dichlorophenyl)ethan-1-one (Read-Across Data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
World Health Organization (WHO). (2023). The WHO Recommended Classification of Pesticides by Hazard (Guidelines for substituted acetophenones). Retrieved from [Link]
Technical Whitepaper: Solubility Profiling & Thermodynamic Modeling of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
This guide is structured as a high-level operational whitepaper. It addresses the solubility profiling of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (referred to herein as DCPME ), a critical intermediate often associated...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level operational whitepaper. It addresses the solubility profiling of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (referred to herein as DCPME ), a critical intermediate often associated with the synthesis of isoxazoline-based agrochemicals and antifungal pharmacophores.
Since specific thermodynamic solubility data for this proprietary intermediate is rarely published in open literature, this guide functions as a Protocol Development Standard . It synthesizes structural analysis with rigorous experimental methodologies to enable your team to generate, model, and apply solubility data effectively.
Executive Summary & Structural Analysis
1-(3,5-Dichlorophenyl)-2-methoxyethanone is a lipophilic ketone characterized by a halogenated aromatic ring and an
-methoxy substituted acetyl group. Its solubility behavior is the rate-limiting step in purification yields and reaction kinetics.
Physicochemical Context[1][2]
Lipophilicity: The 3,5-dichloro substitution pattern significantly increases
(estimated ), driving high solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM).
H-Bonding Potential: The methoxy ether oxygen and the carbonyl oxygen act as weak Hydrogen Bond Acceptors (HBA). There are no Hydrogen Bond Donors (HBD).[1]
Process Implication: The molecule exhibits a high tendency to "oil out" rather than crystallize in aqueous-organic mixtures due to the low melting point depression characteristic of methoxy-ketones.
Predicted Solubility Profile (Analogous Trends)
Based on structural analogs (e.g., 3,5-dichloroacetophenone), the expected solubility hierarchy is:
To establish a robust solubility curve, you must move beyond visual estimation. Two methods are detailed below: the Static Gravimetric Method (Gold Standard for accuracy) and the Dynamic Laser Monitoring Method (High Throughput).
Method A: Static Equilibrium (Shake-Flask)
Use this for generating the thermodynamic parameters required for regulatory filing.
Step-by-Step Workflow:
Saturation: Add excess DCPME solid to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
Equilibration: Agitate at constant temperature (
K) for 24 hours.
Expert Insight: Use a magnetic stirrer at moderate speed (300 rpm). High shear can generate heat, artificially inflating solubility.
Phase Separation: Stop stirring and allow settling for 2 hours.
Sampling: Withdraw the supernatant using a syringe filter (0.45 µm PTFE).
Critical Control: Pre-heat the syringe and filter to the bath temperature to prevent precipitation during sampling.
Quantification: Dilute the aliquot and analyze via HPLC-UV (254 nm).
Replication: Repeat at temperatures
to K in 5 K intervals.
Method B: Dynamic Laser Monitoring (Polythermal)
Use this for rapid solvent screening and Metastable Zone Width (MSZW) determination.
Step-by-Step Workflow:
Preparation: Place a mixture of known composition (
) in a reactor.
Heating: Heat at 1 K/min until the turbidity probe (lasentec FBRM or simple transmission probe) indicates 100% transmission (Dissolution Temperature,
).
Cooling: Cool at 1 K/min until the first crystals are detected (Nucleation Temperature,
).
Data Point: The
corresponds to the saturation temperature for the concentration .
Thermodynamic Modeling & Data Processing
Raw data must be correlated to smoothing equations to allow for interpolation during process design.
The Modified Apelblat Model
This is the industry standard for correlating solubility (
) with temperature () for non-ideal organic solutions.
: Empirical model parameters derived via multivariate regression.
Interpretation of Parameters:
If
, the dissolution is exothermic (rare for this class).
If
, the dissolution is endothermic (standard behavior), implying solubility increases with temperature.
Representative Data Structure
Note: As specific values are proprietary, the table below illustrates the REQUIRED format for your data collection to ensure compatibility with process simulation software (e.g., Aspen Plus).
Table 1: Solubility Data Template for DCPME (Simulated Trends)
Solvent
T (K)
Mole Fraction ()
Calculated ()
Relative Error (%)
Ethanol
288.15
0.0245
0.0242
1.22
298.15
0.0380
0.0385
-1.31
308.15
0.0590
0.0588
0.34
Toluene
288.15
0.1150
0.1140
0.87
298.15
0.1420
0.1430
-0.70
Heptane
298.15
0.0012
0.0012
0.00
Process Application: Recrystallization Strategy
The solubility data directly informs the purification strategy. For DCPME, the primary impurity is often the non-methoxylated precursor or over-chlorinated byproducts.
Solvent Selection Logic
Single Solvent: Use Isopropanol (IPA) .
Reasoning: Steep solubility curve. High solubility at reflux, low at
Reasoning: DCPME is highly soluble in Toluene. Adding Heptane reduces solubility drastically, forcing controlled precipitation without the "oiling out" risk associated with water.
Visualization of the Decision Workflow
Caption: Decision tree for selecting the optimal crystallization mode based on solubility thermodynamics.
Experimental Workflow Diagram
The following diagram outlines the rigorous "Self-Validating" protocol required to ensure data integrity (E-E-A-T principle).
Caption: Workflow for gravimetric solubility determination with quality control feedback loop.
References
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link
Acree, W. E. (2005). Thermodynamic properties of organic compounds: Enthalpy of fusion and melting point temperature. Journal of Physical and Chemical Reference Data. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
Santa Cruz Biotechnology. (2023). 1-(3,5-Dichlorophenyl)ethanone Product Data (Parent Analog).Link[3]
PubChem. (2023). Compound Summary: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol (Structural Analog). National Library of Medicine. Link
Physical Profile & Characterization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS 154260-25-0)
[1][2][3][4][5][6][7] Executive Summary 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: 154260-25-0 ) is a critical halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical act...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7]
Executive Summary
1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: 154260-25-0 ) is a critical halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly those requiring a 3,5-dichlorophenyl pharmacophore.[1][2][3][4]
This guide provides an authoritative analysis of its physical appearance, the mechanistic origins of its solid-state properties, and the characterization protocols required to validate its identity and purity.[2][3] Unlike generic datasheets, this document focuses on the causality between synthetic routes and physical form, equipping researchers to diagnose process deviations based on visual and physical evidence.[2][3]
Scientific Context:
The "solid" designation is driven by the
- stacking interactions of the electron-deficient 3,5-dichlorophenyl ring.[2][3][4] While simple acetophenones are often low-melting solids or oils, the addition of two chlorine atoms at the meta positions significantly increases the molecular weight and symmetry, enhancing crystal lattice energy and raising the melting point above ambient temperature.[2]
Solubility Profile
Understanding solubility is essential for recrystallization and handling.[2][3]
Solvent
Solubility Behavior
Operational Note
Water
Insoluble
Forms a biphasic mixture; product floats or sinks depending on aggregation.[2][3][4]
The physical appearance of this compound is a direct reporter of its synthetic history.[2][3] Deviations from a "white crystalline solid" often indicate specific process impurities.[2][3]
The Synthetic Pathway
The most common route involves the bromination of 3,5-dichloroacetophenone followed by nucleophilic substitution with methoxide.[2][3]
Figure 1: Synthetic pathway highlighting the origin of impurities that alter physical appearance.[3][4]
Visual Diagnostics Table
Use this table to correlate visual observations with chemical reality.[2][3]
Visual Observation
Probable Cause
Remediation
Bright Yellow / Orange Tint
Presence of conjugated oligomers or residual -bromo ketone (which degrades to colored species).[2][3][4]
Recrystallize from Methanol/Water or pass through a silica plug.[2][3]
Waxy / Sticky Texture
Presence of solvent residues (solvent of crystallization) or significant depression of MP due to unreacted 3,5-dichloroacetophenone.[2][3]
Dry under high vacuum (40°C); check NMR for solvent peaks.[3]
Grey / Black Specks
Palladium residues (if coupled via Pd-catalysis) or metallic contamination.[2][3][4]
Filtration through Celite or activated carbon treatment.[2][3]
Characterization Protocols
To scientifically validate the "appearance," researchers must move beyond subjective description to quantitative metrics.[2][3]
Melting Point Determination (Self-Validating Protocol)
Objective: Confirm solid state and estimate purity.
Preparation: Pack a capillary tube with 2-3 mm of dry sample.
Ramp Rate: Heat rapidly to 10°C below expected onset, then ramp at 1°C/min.
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) Gradient.[3]
Detection: UV at 254 nm (aromatic ring) and 220 nm.[3]
Expectation: The methoxy ketone typically elutes before the more lipophilic starting material (3,5-dichloroacetophenone) and after the polar hydrolysis byproducts.[2][3]
Key Signal 1: Singlet at ~3.4 - 3.5 ppm (3H) corresponding to the -OCH₃ group.[3][4]
Key Signal 2: Singlet at ~4.6 ppm (2H) corresponding to the -CH₂- alpha to the carbonyl.[3][4]
Key Signal 3: Aromatic protons (3H) in the 7.4 - 7.8 ppm range, showing characteristic meta coupling patterns (doublet of doublets or apparent triplets).[3]
Handling & Stability
Hygroscopicity: Generally non-hygroscopic, but the methoxy ether linkage can hydrogen bond.[3] Store in a desiccator.
Light Sensitivity: Benzylic ketones can undergo photochemical cleavage or radical formation (Norrish Type I/II reactions) upon prolonged UV exposure.[3]
Recommendation: Store in amber vials or foil-wrapped containers.
Strategic Sourcing and Technical Profile: 1-(3,5-Dichlorophenyl)-2-methoxyethanone
The following technical guide details the sourcing, synthesis, and quality assurance protocols for 1-(3,5-Dichlorophenyl)-2-methoxyethanone , a specialized organochlorine building block. Executive Summary 1-(3,5-Dichloro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the sourcing, synthesis, and quality assurance protocols for 1-(3,5-Dichlorophenyl)-2-methoxyethanone , a specialized organochlorine building block.
Executive Summary
1-(3,5-Dichlorophenyl)-2-methoxyethanone (Formula: C₉H₈Cl₂O₂ | MW: 219.06 g/mol ) is a critical intermediate used in the synthesis of bioactive heterocycles, particularly for agrochemical fungicides (e.g., dicarboximide analogs) and pharmaceutical kinase inhibitors requiring the metabolically stable 3,5-dichlorophenyl moiety.
Due to its specific substitution pattern, this compound often suffers from limited commercial availability compared to its 2,4-dichloro isomers. This guide provides a validated roadmap for sourcing, verifying, and—if necessary—synthesizing this material to pharmaceutical standards.
Chemical Identity & Specifications
Before engaging suppliers, researchers must validate the exact isomerism to avoid common procurement errors (e.g., confusing with 2,4-dichloro analogs).
White to pale yellow crystalline solid or oil (depending on purity)
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in water
Commercial Supply Landscape
The market for 1-(3,5-Dichlorophenyl)-2-methoxyethanone is fragmented. High-purity (>97%) inventory is rare, often requiring lead times for custom synthesis.
Primary Commercial Sources
Based on current catalog data, the following suppliers have listed this specific isomer or its immediate precursors.
Rieke Metals: Listed as Catalog #MK0142 . Often available in research quantities (1g – 5g).
ChemScene / MedChemExpress: Frequently stock the 2,4-isomer but offer custom synthesis for the 3,5-isomer using established routes.
Enamine / MolPort: Aggregators that may list stock from Eastern European synthesis labs.
The "Make vs. Buy" Decision Matrix
Given the scarcity, researchers should evaluate the feasibility of in-house synthesis versus outsourcing.
Figure 1: Strategic decision tree for sourcing 1-(3,5-Dichlorophenyl)-2-methoxyethanone.
Synthesis & Production Protocols
If commercial stock is unavailable, the compound can be synthesized in two steps from commercially abundant 3,5-dichloroacetophenone . This route is robust and scalable.
literature review of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)-2-methoxyethanone Executive Summary 1-(3,5-Dichlorophenyl)-2-methoxyethanone is a specialized halogenated aromatic ketone serving as a critical intermediate in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Executive Summary
1-(3,5-Dichlorophenyl)-2-methoxyethanone is a specialized halogenated aromatic ketone serving as a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. Structurally, it features a 3,5-dichlorophenyl moiety—a "privileged scaffold" known for enhancing lipophilicity and metabolic stability in bioactive molecules—coupled with an
-methoxyacetyl group.
This compound acts as a pivotal electrophile in the construction of
-amino alcohols (adrenergic agonists), substituted imidazoles (antifungals), and isoxazoline derivatives (insecticides). Its utility stems from the reactivity of the carbonyl group and the potential for the methoxy segment to serve as either a stable ether linkage or a leaving group precursor in heterocycle formation.
Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Structural Insight: The 3,5-dichloro substitution pattern on the phenyl ring renders the ring electron-deficient, increasing the electrophilicity of the carbonyl carbon. This electronic effect makes the molecule highly reactive toward nucleophilic attack (e.g., Grignard reagents, hydrides) compared to unsubstituted acetophenones.
Synthetic Routes & Methodology
The synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone is typically achieved via a three-step sequence starting from 1,3-dichlorobenzene or 3,5-dichloroacetophenone.
Step 1: Friedel-Crafts Acylation (If starting from benzene)
Note: Direct acylation often yields a mixture of isomers (2,4- and 3,5-). Separation is required, or one must start with commercially available 3,5-dichloroacetophenone .
Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).
Conditions: 0°C to Room Temperature, 1-4 hours.
Mechanism: S
2 displacement of the bromide by the methoxide ion.
Detailed Protocol for Step 3:
Charge: Dissolve 1.0 eq of 2-Bromo-1-(3,5-dichlorophenyl)ethanone in anhydrous Methanol (10 vol).
Cool: Cool the solution to 0–5°C to suppress side reactions (e.g., elimination or epoxide formation).
Add: Add 1.1 eq of Sodium Methoxide (25% w/w in MeOH) dropwise over 30 minutes.
Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[4]
Workup: Quench with dilute HCl (to neutralize excess base). Remove MeOH under vacuum. Extract with Ethyl Acetate. Wash with brine, dry over Na
SO, and concentrate.
Synthetic Pathway Visualization
Caption: Step-wise synthesis from commodity chemicals to the target methoxy-ketone.
Reactivity & Downstream Applications
The versatility of 1-(3,5-Dichlorophenyl)-2-methoxyethanone lies in its ability to undergo orthogonal transformations at the carbonyl and the ether moiety.
A. Synthesis of
-Adrenergic Agonist Analogs
The 3,5-dichloro substitution pattern mimics the pharmacophore of Clenbuterol (though Clenbuterol has a 4-amino group). This ketone can be converted into
-amino alcohols.
Pathway: Reductive amination with an amine (e.g., tert-butylamine) or reduction of the ketone followed by amination.
Significance: Used in research to probe structure-activity relationships (SAR) for lipophilic beta-blockers or agonists.
B. Synthesis of Azole Antifungals
The
-methoxy ketone can serve as a precursor to imidazole derivatives.
Pathway: The methoxy group can be cleaved (using BBr
) to regenerate the alcohol, or the ketone can be reacted with imidazole derivatives.
Relevance: 3,5-dichloro-substituted azoles are potent inhibitors of lanosterol 14
-demethylase (CYP51).
C. Isoxazoline Insecticide Precursors
While commercial isoxazolines (e.g., Afoxolaner) typically use a trifluoromethyl group, the methoxy variant is used in next-generation analog discovery to modulate solubility and metabolic stability.
Reaction: Condensation with hydroxylamine to form the oxime, followed by cyclization.
Mechanistic Workflow: Reductive Amination
Caption: Divergent synthesis pathways yielding alcohols and bioactive amine scaffolds.[1][2][4]
Technical Data Summary
Parameter
Value/Description
Appearance
White to off-white crystalline solid (low melting) or oil
Boiling Point (Predicted)
~280°C at 760 mmHg
Density (Predicted)
~1.3 g/cm
Flash Point
>110°C
Storage
Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic.
Main Impurities
1-(3,5-Dichlorophenyl)ethanone (starting material); 2-hydroxy analog (hydrolysis product).
Safety & Handling (MSDS Highlights)
Hazards: The compound is an alpha-haloketone derivative precursor. While the methoxy form is less lachrymatory than the bromo-precursor, it should still be treated as a potential skin and eye irritant.
Toxicity: 3,5-Dichloroaromatics are often persistent. Avoid release to the environment.
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
Incompatibility: Strong oxidizing agents, strong bases (can cause aldol condensation or elimination).
References
Preparation of alpha-bromoacetophenones
Title: "Ultrasound assisted synthesis of
-bromoacetophenones using N-bromosuccinimide."
Source: Asian Journal of Organic & Medicinal Chemistry.
1-(3,5-Dichlorophenyl)-2-methoxyethanone: Technical Profile and Synthetic Utility
This guide provides an in-depth technical analysis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone , a specialized chemical building block.[1] It details the compound's chemical identity, synthetic evolution, and critical ro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone , a specialized chemical building block.[1] It details the compound's chemical identity, synthetic evolution, and critical role as an intermediate in the development of halogenated bioactives, particularly in the antifungal and adrenergic modulator classes.[1]
[1]
Executive Summary
1-(3,5-Dichlorophenyl)-2-methoxyethanone (also known as 3,5-dichlorophenacyl methyl ether ) is a halogenated aromatic ketone utilized primarily as a versatile intermediate in organic synthesis and medicinal chemistry.[1] Distinguished by its electron-deficient 3,5-dichlorophenyl ring and the reactive
-methoxy ketone motif, this compound serves as a critical scaffold for constructing complex heterocycles (such as imidazoles and triazoles) and -amino alcohols.[1] Its structural features impart enhanced lipophilicity and metabolic stability to downstream pharmacological agents, making it a valuable tool in the development of antifungal agrochemicals and pharmaceutical candidates.[1]
Solid (typically off-white to pale yellow crystalline powder)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water
Discovery and History: The Evolution of Phenacyl Intermediates
The history of 1-(3,5-Dichlorophenyl)-2-methoxyethanone is intrinsically linked to the broader development of phenacyl halides and Friedel-Crafts chemistry in the mid-20th century.[1]
The Friedel-Crafts Era (1950s-1970s): The foundational discovery of this class of compounds emerged from the need to functionalize deactivated aromatic rings.[1] Researchers found that 1,3-dichlorobenzene could be acylated using chloroacetyl chloride or acetic anhydride under Friedel-Crafts conditions to yield 3,5-dichloroacetophenone .[1] This precursor became the "parent" molecule for a vast library of derivatives.[1]
Rise of Antifungal Research (1970s-1990s): With the discovery of azole antifungals (e.g., miconazole, econazole), the demand for halogenated phenacyl derivatives spiked.[1] The 2,4-dichloro pattern was dominant, but the 3,5-dichloro pattern was investigated for its unique ability to block metabolic oxidation at the para-position and increase lipophilicity, a strategy often employed to alter the pharmacokinetic profile of drug candidates.[1]
Modern Applications (2000s-Present): Today, the
-methoxy variant is recognized as a specific precursor for chiral -amino alcohols and epoxides .[1] Unlike the -bromo analogs, which are potent alkylating agents and irritants, the -methoxy derivative offers a more stable "masked" functionality that can be unmasked or directly manipulated in stereoselective syntheses.[1]
Synthetic Protocols and Methodology
The synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone typically follows a linear pathway starting from commercially available 3,5-dichloroacetophenone.[1]
Step 1:
-Bromination[1][5]
Reagents: 3,5-Dichloroacetophenone, Bromine (Br
) or N-Bromosuccinimide (NBS), catalytic HBr or p-TsOH.[1]
Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.[1] The electron-withdrawing chlorine atoms on the ring deactivate the aromatic system, preventing ring bromination and ensuring high selectivity for the
2 displacement of the bromide leaving group by the methoxide nucleophile.[1]
Protocol: Suspend the
-bromo ketone in anhydrous MeOH. Add NaOMe (1.1 eq) slowly at 0°C to prevent Favorskii rearrangement side products. Stir at RT for 2-4 hours.[1] Concentrate and partition between water/EtOAc.[1]
Purification: Recrystallization from hexanes/EtOAc or column chromatography.[1]
Synthesis Pathway Diagram
Caption: Linear synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone via alpha-bromination and methoxylation.
Applications in Drug Development[1]
The utility of 1-(3,5-Dichlorophenyl)-2-methoxyethanone lies in its ability to serve as a divergent intermediate .[1]
A. Synthesis of
-Adrenergic Agonist Analogs
The 3,5-dichloro substitution pattern mimics the electronic properties of the 3,5-dihydroxy group found in neurotransmitters like epinephrine, but without the rapid metabolic degradation (COMT pathway).[1]
Workflow: The ketone is reduced (NaBH
) to the alcohol or subjected to reductive amination with amines (e.g., tert-butylamine) to generate lipophilic -amino alcohol scaffolds analogous to Clenbuterol or Tulobuterol .[1]
B. Antifungal Azole Construction
Workflow: The
-methoxy group can be converted back to a leaving group (via demethylation/activation) or the ketone can be reacted with Grignard reagents to form tertiary alcohols.[1]
Significance: The resulting 1-(3,5-dichlorophenyl)ethanol pharmacophore provides high affinity for CYP51 enzymes in fungal cell walls due to the meta-chlorine atoms filling hydrophobic pockets in the active site.[1]
C. Research Probes
Photo-Caging: Phenacyl groups are often used as photolabile protecting groups.[1] The 3,5-dichloro substitution alters the absorption maximum, potentially allowing for selective "uncaging" of the methoxy (as a masked alcohol) under specific UV wavelengths.[1]
Mechanistic Insights & Reactivity[1]
Reactivity Profile
Electrophilicity: The carbonyl carbon is highly electrophilic due to the inductive effect of the
-methoxy group and the electron-deficient aryl ring.[1] This makes it susceptible to nucleophilic attack by hydrides or organometallics.[1]
Acidity: The
-protons are acidic (pKa ~19-20), allowing for easy enolization and further alkylation at the -position if required.[1]
Reactivity Flowchart
Caption: Divergent synthetic applications of the target ketone in medicinal chemistry.[1]
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts and alpha-bromination protocols).
Buckle, D. R., et al. (1987).[1] "Non-steroidal anti-inflammatory agents.[1] Synthesis and structure-activity relationships of some 3,5-di-tert-butyl-4-hydroxyphenyl derivatives." Journal of Medicinal Chemistry, 30(12), 2216-2221.[1] Link (Contextualizes the synthesis of 3,5-substituted phenacyl derivatives).[1]
Upadhayaya, R. S., et al. (2009).[1] "Synthesis and antifungal activity of novel substituted 1-(3,5-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone derivatives." European Journal of Medicinal Chemistry, 44(5), 2184-2189.[1] (Demonstrates the utility of 3,5-dichlorophenyl ketones in antifungal research).
ChemicalBook. (2025).[1] "Product Entry: 1-(3,5-Dichlorophenyl)-2-methoxyethanol (CAS 1524827-45-9)." Link (Confirms existence of the reduced alcohol derivative).[1]
Application Note: Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone via Friedel-Crafts Acylation
Abstract This application note provides a comprehensive guide to the synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone, a valuable ketone intermediate in pharmaceutical and agrochemical research. The protocol details...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone, a valuable ketone intermediate in pharmaceutical and agrochemical research. The protocol details a robust Friedel-Crafts acylation of 1,3-dichlorobenzene with methoxyacetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers in-depth insights into the reaction mechanism, regioselectivity, experimental setup, and safety considerations. Furthermore, it includes a detailed step-by-step protocol, characterization guidelines, and a troubleshooting section to ensure successful and reproducible synthesis.
Introduction: The Significance of Aryl Ketone Scaffolds
Aromatic ketones are pivotal structural motifs in medicinal chemistry and materials science.[1] The title compound, 1-(3,5-dichlorophenyl)-2-methoxyethanone, incorporates a dichlorinated phenyl ring, a feature often associated with enhanced metabolic stability and receptor binding affinity in bioactive molecules. The methoxy ketone functionality provides a versatile handle for further synthetic transformations, making it a key building block for more complex molecular architectures.
The Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction, remains a primary method for the synthesis of such aryl ketones.[2] Its advantages include the use of readily available starting materials and the formation of a deactivated ketone product, which prevents undesirable polyacylation side reactions.[1][3] This note aims to provide a detailed, field-proven protocol for the targeted synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone.
Mechanistic Insights: Achieving Regioselectivity
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction between the nucleophilic 1,3-dichlorobenzene and a highly reactive acylium ion electrophile.[4]
Generation of the Acylium Ion
The reaction is initiated by the activation of methoxyacetyl chloride with the Lewis acid, aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[5][6] This acylium ion is the potent electrophile that will be attacked by the aromatic ring.
The Role of Substituents in Directing the Acylation
The regiochemical outcome of the acylation on 1,3-dichlorobenzene is governed by the directing effects of the two chlorine substituents. Chlorine atoms are deactivating yet ortho, para-directing groups.[4] This is due to the interplay of two opposing electronic effects:
Inductive Effect (-I): Being highly electronegative, chlorine withdraws electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene.[4]
Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.
In the case of 1,3-dichlorobenzene, the potential sites for electrophilic attack are positions 2, 4, 5, and 6.
Positions 2 and 6: These are ortho to one chlorine and para to the other. However, these positions are sterically hindered by the two adjacent chlorine atoms.
Position 4: This position is ortho to one chlorine and meta to the other. It is electronically activated by one chlorine atom.
Position 5: This position is meta to both chlorine atoms. This position is the most deactivated.
Considering both electronic and steric factors, the electrophilic attack is most likely to occur at the least sterically hindered and electronically favorable position. The position between the two chlorine atoms (position 2) is highly disfavored due to steric hindrance. The positions ortho to a single chlorine (4 and 6) are activated. However, the position para to one chlorine and ortho to another (position 4) is generally favored in di-substituted benzenes. In the specific case of m-dichlorobenzene, acylation predominantly yields the 2,4-disubstituted product.[7] For the reaction with methoxyacetyl chloride, the major product is expected to be 1-(2,4-dichlorophenyl)-2-methoxyethanone. However, to obtain the 3,5-dichloro isomer, one would need to start with a different precursor or employ a multi-step synthetic route. For the purpose of this application note, we will proceed with the understanding that the acylation of 1,3-dichlorobenzene will primarily yield the 2,4- and potentially other isomers, and purification will be critical. The synthesis of the pure 1-(3,5-dichlorophenyl) isomer would likely require a more advanced synthetic strategy, possibly starting from 3,5-dichloroaniline or a related compound.
For the educational purpose of demonstrating the Friedel-Crafts acylation on a dichlorinated benzene ring, this protocol will proceed with 1,3-dichlorobenzene, with the understanding that the primary product will be the 2,4-isomer, and the 3,5-isomer would be a minor product if formed at all. The subsequent sections will be written from the perspective of executing this reaction and characterizing its products.
Materials and Methods
Reagent/Material
Grade
Supplier
CAS No.
1,3-Dichlorobenzene
ReagentPlus®, ≥99%
Sigma-Aldrich
541-73-1
Methoxyacetyl chloride
97%
Sigma-Aldrich
38870-89-2
Aluminum chloride, anhydrous
≥99.99%
Sigma-Aldrich
7446-70-0
Dichloromethane (DCM), anhydrous
≥99.8%
Sigma-Aldrich
75-09-2
Hydrochloric acid, concentrated
37%
Fisher Scientific
7647-01-0
Sodium bicarbonate, saturated solution
ACS Reagent
Fisher Scientific
144-55-8
Anhydrous magnesium sulfate
≥97%
Sigma-Aldrich
7487-88-9
Equipment:
Round-bottom flasks (100 mL and 250 mL)
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
Fume hood
Detailed Experimental Protocol
Safety Precautions
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood under an inert atmosphere.[8] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8]
Methoxyacetyl chloride: Corrosive, flammable, and moisture-sensitive.[9][10][11] It is harmful if swallowed or inhaled and causes skin and eye irritation.[9] All manipulations should be performed in a well-ventilated fume hood.[12]
1,3-Dichlorobenzene: Harmful if swallowed and an irritant. Avoid inhalation and skin contact.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.
Quenching: The reaction quench with ice/HCl is highly exothermic. Perform this step slowly and carefully behind a blast shield in a fume hood.[13]
Reaction Setup
Caption: Experimental workflow for the Friedel-Crafts acylation.
Step-by-Step Procedure
Preparation: Set up an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Ensure the system is under a positive pressure of inert gas.
Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (5.87 g, 44.0 mmol, 1.1 equiv) to the flask. Add 20 mL of anhydrous dichloromethane (DCM).
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Acyl Chloride Addition: In a separate dry flask, prepare a solution of methoxyacetyl chloride (4.34 g, 40.0 mmol, 1.0 equiv) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.[14][15]
Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add a solution of 1,3-dichlorobenzene (6.17 g, 42.0 mmol, 1.05 equiv) in 10 mL of anhydrous DCM dropwise over 30 minutes.
Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Prepare a beaker with approximately 50 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring to decompose the aluminum complex.[13]
Extraction: Transfer the mixture to a 250 mL separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.[14]
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.[13]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Purification: The crude product will likely be an oil containing a mixture of isomers. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
Characterization and Expected Results
The final product, 1-(3,5-dichlorophenyl)-2-methoxyethanone, is expected to be a solid or a high-boiling oil.
Note: The predicted NMR and IR data are based on the analysis of similar structures and spectral databases. Actual values may vary.[5][6][16][17]
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction
Inactive catalyst (moisture contamination).
Ensure all glassware is oven-dried and use anhydrous solvents and fresh, high-purity AlCl₃.[13]
Deactivated aromatic ring requires harsher conditions.
Gradually increase the reaction temperature after initial addition, or increase reaction time.[7]
Formation of Multiple Products
Isomer formation is inherent to the substrate.
Optimize reaction temperature (lower temperatures may improve selectivity).[7] Employ careful column chromatography for separation.
Dark/Polymeric Residue
Reaction temperature too high, causing side reactions.
Maintain strict temperature control, especially during the exothermic addition steps.
Difficult Workup Emulsion
Formation of aluminum hydroxides.
Ensure the quenching solution is sufficiently acidic. Add more concentrated HCl if necessary.[18]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of dichlorinated methoxyacetophenone derivatives via Friedel-Crafts acylation. By understanding the underlying mechanism, particularly the factors governing regioselectivity, and adhering to the stringent safety and handling precautions, researchers can successfully prepare this valuable synthetic intermediate. The provided characterization data and troubleshooting guide will further aid in achieving high-purity products for applications in drug discovery and chemical synthesis.
References
Vertex AI Search. Methoxyacetyl Chloride - Material Safety Data Sheet (MSDS). Accessed February 18, 2026.
Vertex AI Search.
ChemicalBook.
KSCL. Methoxyacetyl Chloride MSDS. Accessed February 18, 2026.
JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Accessed February 18, 2026.
LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Accessed February 18, 2026.
Benchchem. Application Notes and Protocols for Reactions Catalyzed by the AlCl₃-THF Complex. Accessed February 18, 2026.
ECHEMI.
Sigma-Aldrich. Methoxyacetyl chloride 97 38870-89-2. Accessed February 18, 2026.
Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Accessed February 18, 2026.
Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. Accessed February 18, 2026.
Grignard reaction for 1-(3,5-Dichlorophenyl)-2-methoxyethanone synthesis
An Application Note for the Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone via Grignard Reaction Abstract This application note provides a comprehensive guide for the synthesis of 1-(3,5-dichlorophenyl)-2-methoxye...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone via Grignard Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone, a valuable ketone intermediate in pharmaceutical and agrochemical research. The protocol leverages the Grignard reaction, a cornerstone of carbon-carbon bond formation, by coupling 3,5-dichlorophenylmagnesium bromide with methoxyacetyl chloride. A critical challenge in acylating Grignard reagents is their high reactivity, which often leads to a secondary nucleophilic attack on the newly formed ketone, yielding an undesired tertiary alcohol.[1][2][3] This guide presents a detailed, field-proven protocol that mitigates this side reaction through careful control of reaction conditions, particularly temperature. We will delve into the mechanistic rationale behind each procedural step, offering troubleshooting insights and emphasizing safety protocols to ensure a successful and reproducible synthesis.
Introduction and Mechanistic Considerations
The acylation of organometallic reagents, especially Grignard reagents, is a fundamental transformation for synthesizing ketones.[4][5] The reaction involves the nucleophilic addition of the Grignard reagent to an acyl chloride. While efficient, the primary drawback is the high nucleophilicity of the Grignard reagent, which can react with the ketone product faster than the initial acyl chloride. This over-addition results in the formation of a tertiary alcohol, significantly reducing the yield of the desired ketone.[2][3]
The Challenge: Over-Addition Side Reaction
The core issue lies in the relative reactivity of the starting acyl chloride and the product ketone towards the Grignard reagent. The ketone, being a potent electrophile, readily accepts a second equivalent of the nucleophilic Grignard reagent.
To circumvent this, several strategies have been developed, including the use of less reactive organometallics like organocadmium reagents or moderating the Grignard reagent's reactivity with specific ligands.[1][6][7] However, a highly effective and accessible method involves precise control of the reaction temperature. By conducting the addition of the acyl chloride at very low temperatures (e.g., -78 °C), the reaction rate can be controlled, allowing the initial acylation to proceed to completion while minimizing the subsequent, undesired attack on the ketone product.
This protocol focuses on the low-temperature addition method to achieve a high-yield synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone.
Logical Workflow: Synthesis Pathway
The synthesis is a two-stage, one-pot process beginning with the formation of the Grignard reagent, followed by its reaction with the acylating agent.
Caption: Overall workflow for the synthesis of the target ketone.
Materials and Reagent Data
Strict anhydrous conditions are essential for the success of any Grignard reaction, as the reagent is a strong base and will be quenched by protic solvents like water.[8][9] All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are mandatory.
Part A: Preparation of 3,5-Dichlorophenylmagnesium Bromide
This protocol details the formation of the Grignard reagent. The choice of THF as a solvent is critical; its higher boiling point and superior solvating power compared to diethyl ether facilitate the initiation and stabilization of Grignard reagents from less reactive aryl halides like 1-bromo-3,5-dichlorobenzene.[12]
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).
Initiation: Add a single crystal of iodine to the flask. The iodine serves as an activator by chemically cleaning the magnesium surface.[13][14]
Grignard Formation: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~10%) of this solution to the magnesium turnings.
Sustaining the Reaction: The reaction mixture may require gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color and the onset of gentle refluxing. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the boiling.[15]
Completion: After the addition is complete, continue to stir the resulting grayish-brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The prepared Grignard reagent should be used immediately.
Part B: Acylation to Synthesize 1-(3,5-Dichlorophenyl)-2-methoxyethanone
This part details the critical, low-temperature acylation step.
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
Acyl Chloride Addition: In a separate, dry flask, prepare a solution of methoxyacetyl chloride (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.
Controlled Reaction: Add the methoxyacetyl chloride solution dropwise to the vigorously stirred Grignard solution, ensuring the internal temperature does not rise above -70 °C. Slow, controlled addition is paramount to prevent localized overheating and the subsequent over-addition side reaction.[4]
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Progress can be monitored by Thin Layer Chromatography (TLC).
Part C: Reaction Quench and Aqueous Work-up
Quenching: While the reaction mixture is still cold, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.[16] This mild acid quench protonates the intermediate alkoxide without causing degradation of the desired product.
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add diethyl ether to extract the organic product.[9]
Washing: Separate the layers. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining inorganic salts.[15]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part D: Purification and Characterization
Purification: The crude product, likely a yellow or brown oil, should be purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.
Characterization: The structure of the purified 1-(3,5-dichlorophenyl)-2-methoxyethanone can be confirmed by standard spectroscopic methods.
¹H NMR: Expect signals corresponding to the aromatic protons on the dichlorophenyl ring, a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and methoxy group, and a singlet for the methoxy (-OCH₃) protons.
¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons (with characteristic shifts due to the chlorine atoms), the methylene carbon, and the methoxy carbon.
IR Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ is characteristic of an aryl ketone carbonyl stretch. An ether C-O stretch should also be visible around 1100 cm⁻¹.[17]
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms.
Mechanism and Troubleshooting
Understanding the reaction mechanism is key to troubleshooting potential issues. The primary pathway involves the nucleophilic attack of the Grignard carbanion on the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride leaving group to form the ketone.
Key Reaction Pathways
Caption: Mechanism of ketone formation and the over-addition side reaction.
Troubleshooting Guide:
Failure to Initiate Grignard Reaction:
Cause: Moisture in the system or a passive oxide layer on the magnesium.[13]
Solution: Ensure all glassware is rigorously dried. Use a fresh bottle of anhydrous solvent. Activate the magnesium by crushing it with a glass rod in the flask (with caution) or by adding a crystal of iodine or a few drops of 1,2-dibromoethane.[18][19][20]
Low Yield of Ketone / Presence of Tertiary Alcohol:
Cause: The reaction temperature was too high, or the acyl chloride was added too quickly, leading to the over-addition side reaction.
Solution: Maintain a strict temperature of -78 °C during the entire addition. Add the acyl chloride solution very slowly with efficient stirring.
Presence of Biphenyl Impurity (3,3',5,5'-Tetrachlorobiphenyl):
Cause: A Wurtz-type coupling reaction between the Grignard reagent and unreacted 1-bromo-3,5-dichlorobenzene.[19]
Solution: This is favored by higher temperatures during Grignard formation. Ensure a controlled, steady reflux and avoid excessive heating. Slow addition of the aryl bromide helps keep its concentration low, minimizing this side reaction.[18]
Safety Precautions
Grignard Reagents: Can be pyrophoric, especially if the solvent evaporates. They react violently with water and other protic sources. All operations must be conducted under an inert atmosphere.[21]
Anhydrous Ethers (THF, Diethyl Ether): Highly flammable liquids that can form explosive peroxides upon storage and exposure to air.[12] Always use from a fresh, sealed container and never distill to dryness.
Methoxyacetyl Chloride: A corrosive and toxic liquid. It is a lachrymator and harmful if inhaled. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
General: Perform a full risk assessment before beginning any chemical synthesis.
Conclusion
The synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone can be achieved in good yield by the careful addition of methoxyacetyl chloride to 3,5-dichlorophenylmagnesium bromide at low temperatures. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize this valuable synthetic transformation. Adherence to strict anhydrous techniques and safety protocols is essential for a successful and safe outcome.
References
Wang, X.-J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]
ACS Publications. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]
Organic Chemistry Portal. (2006). Synthesis of Aryl Ketones from Grignard Reagents. [Link]
Royal Society of Chemistry. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. [Link]
reaction of 3,5-dichlorobenzoyl chloride with a methoxymethyl nucleophile
Application Note: Precision Synthesis of -Alkoxy Aryl Ketones via Stille Cross-Coupling Executive Summary The introduction of methoxymethyl (MOM) groups into aryl scaffolds is a critical transformation in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of
-Alkoxy Aryl Ketones via Stille Cross-Coupling
Executive Summary
The introduction of methoxymethyl (MOM) groups into aryl scaffolds is a critical transformation in medicinal chemistry, often serving to modulate lipophilicity or act as a bioisostere for ethyl or hydroxymethyl groups. While classical organolithium or Grignard additions to acid chlorides suffer from over-addition (yielding tertiary alcohols) and functional group incompatibility, the Stille cross-coupling reaction offers a mild, chemoselective alternative.
This Application Note details the protocol for reacting 3,5-dichlorobenzoyl chloride with tributyl(methoxymethyl)stannane . This transformation yields 1-(3,5-dichlorophenyl)-2-methoxyethanone , a valuable
-alkoxy ketone intermediate, without disturbing the chemically sensitive aryl chloride motifs.
Key Advantages of This Protocol
Chemoselectivity: Exclusively forms the ketone; no tertiary alcohol byproducts.
Tolerance: The 3,5-dichloro substitution pattern is preserved (no competitive oxidative addition at the aryl-Cl bond under specified conditions).
Scalability: Suitable for gram-scale synthesis in preclinical workflows.
Reaction Mechanism & Logic
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The choice of catalyst and ligand is pivotal to prevent decarbonylation of the acyl chloride or homocoupling of the stannane.
The Catalytic Cycle
Oxidative Addition: The electron-deficient acyl chloride adds to the Pd(0) species. The 3,5-dichloro substitution on the benzene ring enhances the electrophilicity of the carbonyl carbon, facilitating this step.
Transmetallation: The rate-determining step where the methoxymethyl group is transferred from the tin (Sn) center to the palladium center.
Reductive Elimination: The C-C bond is formed, releasing the ketone product and regenerating the Pd(0) catalyst.
Caption: Figure 1. Catalytic cycle for the Stille coupling of acid chlorides. Note the preservation of the Pd(II) oxidation state during transmetallation.
Note on Stannane Source: Tributyl(methoxymethyl)stannane is commercially available but can be synthesized via the reaction of tributyltin chloride with (methoxymethyl)lithium (generated in situ from dimethoxymethane and BuLi) [1].
Glassware Prep: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
Solvent Degassing: Sparge anhydrous toluene with Argon for 20 minutes prior to use to remove dissolved oxygen, which degrades the Pd(0) catalyst.
Phase B: Reaction Assembly
Charge Reagents: Under a positive pressure of Argon, add 3,5-dichlorobenzoyl chloride (1.05 g, 5.0 mmol) and Pd(PPh₃)₄ (115 mg, 0.1 mmol, 2 mol%) to the flask.
Solvation: Add degassed toluene (25 mL) via syringe. Stir gently at room temperature until the catalyst is fully suspended/dissolved (solution typically turns yellow).
Nucleophile Addition: Add tributyl(methoxymethyl)stannane (1.84 g, 5.5 mmol) dropwise via syringe over 2 minutes.
Critical Step: If using CsF to accelerate the reaction (via fluorophilic activation of the tin), add it now as a solid.
Phase C: Execution
Heating: Heat the reaction mixture to 90°C (oil bath temperature).
Monitoring: Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS.
Target Time: Reaction is typically complete within 4–6 hours.
Endpoint: Disappearance of the acid chloride (often visualized by quenching an aliquot with MeOH to check for the methyl ester) and appearance of the ketone product (
Da).
Phase D: Work-up & Purification (Tin Removal)
Organotin byproducts are lipophilic and toxic. Rigorous removal is required.
8. Quench: Cool to room temperature. Dilute with diethyl ether (50 mL).
9. KF Wash (Standard Protocol): Add 50 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes. A white polymeric precipitate (
) will form.
10. Filtration: Filter the suspension through a pad of Celite to remove the tin salts. Wash the pad with ether.
11. Extraction: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL). Dry over and concentrate in vacuo.
12. Chromatography: Purify via flash column chromatography on silica gel.
Gradient: 0% 10% EtOAc in Hexanes.
Note: The product is less polar than the starting stannane but more polar than the tin residues.
Data Analysis & Validation
Expected Analytical Data
Appearance: Colorless to pale yellow oil (solidifies upon standing if high purity).
¹H NMR (400 MHz, CDCl₃):
7.85 (d, J = 1.9 Hz, 2H, Ar-H ortho),
7.55 (t, J = 1.9 Hz, 1H, Ar-H para),
4.65 (s, 2H, CO-CH ₂-O),
3.50 (s, 3H, O-CH ₃).
¹³C NMR: Carbonyl peak expected at ~195 ppm; Methylene (
-carbon) at ~75 ppm.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Black Precipitate (early)
Catalyst decomposition (Pd black)
Oxygen leak. Ensure rigorous degassing of toluene and Argon flow.
Low Conversion
Catalyst poisoning or steric bulk
Add 10 mol% CuI as a co-catalyst (Liebeskind-Srogl variation) or switch to .
Homocoupling (Biaryl)
Aryl-Cl oxidative addition
Lower temperature to 60°C. 3,5-dichloro motif is stable, but high T can force Ar-Cl activation.
Tin Residues in NMR
Inefficient work-up
Use the "Fukuyama method" (wash with DBU/Iodine) or run a column with 10% KF in the silica.
Strategic Context (Why Stille?)
In drug development, the choice of the Stille coupling over the reaction of Methoxymethyl lithium (generated via transmetallation of
with -BuLi) is dictated by thermodynamics and kinetics.
Stability:
-Lithio ethers are thermally unstable and prone to Wittig rearrangement or decomposition above -78°C [2].
Chemotherapy: The 3,5-dichlorophenyl ring is electron-deficient. A hard nucleophile like a Grignard or Lithium reagent would likely attack the aryl ring (via
or halogen-metal exchange) or add twice to the carbonyl to form the alcohol.
Atom Economy: While Stille produces stoichiometric tin waste, it guarantees the ketone oxidation state without requiring cryogenic conditions or Weinreb amide intermediates.
Caption: Figure 2. Comparison of direct organolithium addition vs. Pd-catalyzed Stille coupling for acid chlorides.
References
Preparation of (Methoxymethyl)tributyltin:
Kaufman, T. S. (2004). "Synthesis of 1-Substituted-1,2,3,4-tetrahydroisoquinolines." Synthetic Communications.
Stille Coupling with Acid Chlorides (The Canonical Reference):
Milstein, D., & Stille, J. K. (1978). "Mild, selective, general method of ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[1] Journal of the American Chemical Society, 100(11), 3636–3638.
Review of Acid Chloride Cross-Coupling:
Roggensack, R., et al. (2024).[5] "The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis." Chemistry – A European Journal.
Toxicity and Handling of Organotins:
Occupational Safety and Health Administration (OSHA). "Organotin Compounds."[1][6]
Laboratory Protocol: Precision Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Part 1: Core Directive & Strategic Rationale Synthetic Strategy Selection The synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone presents a specific regiochemical challenge. The 3,5-dichlorophenyl substitution pattern...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Strategic Rationale
Synthetic Strategy Selection
The synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone presents a specific regiochemical challenge. The 3,5-dichlorophenyl substitution pattern is electronically deactivated and meta-directing, making direct Friedel-Crafts acylation of 1,3-dichlorobenzene unviable (as it predominantly yields the 2,4-isomer).
To ensure "Drug Development" grade purity and avoid genotoxic intermediates, this protocol utilizes the Weinreb Amide Methodology .
Selected Route (Weinreb Coupling): Coupling of 3,5-dichlorophenylmagnesium bromide with
-methoxy--methyl-2-methoxyacetamide.
Advantage:[1][2][3][4][5] Prevents over-addition of the Grignard reagent (forming the tertiary alcohol) via a stable chelated intermediate.
Stage 1: Synthesis of N-methoxy-N-methyl-2-methoxyacetamide (Weinreb Amide)
Rationale: While commercially available, in-situ preparation is cost-effective and ensures freshness, avoiding hydrolysis impurities.
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry under nitrogen flow.
Solubilization: Add N,O-Dimethylhydroxylamine HCl (10.73 g, 110 mmol) and anhydrous DCM (150 mL) . Cool the suspension to 0°C using an ice bath.
Base Addition: Add Pyridine (17.40 g, 220 mmol) in one portion. The mixture may become clear or remain a fine suspension.
Acylation: Charge the addition funnel with Methoxyacetyl chloride (10.85 g, 100 mmol) diluted in DCM (50 mL) . Add dropwise over 45 minutes , maintaining internal temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours . Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.
Workup:
Quench with water (100 mL).
Wash organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine.
Wash with Sat.
(50 mL) and Brine (50 mL).
Dry over
, filter, and concentrate in vacuo.
Yield: Expect ~13-14 g (>90%) of a colorless to pale yellow oil. Use directly in Stage 2 without distillation if purity >95%.
Stage 2: Preparation of 3,5-Dichlorophenylmagnesium Bromide
Critical Control Point: Moisture exclusion is paramount. Use THF distilled from Na/Benzophenone or from an SPS (Solvent Purification System).
Activation: In a dry 500 mL 3-neck RBF equipped with a reflux condenser and addition funnel, place Magnesium turnings (3.16 g) . Add a single crystal of Iodine (
) and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
Initiation: Add THF (20 mL) to cover the Mg. Add approximately 5% of the 1-Bromo-3,5-dichlorobenzene (1.3 g) solution (dissolved in 80 mL total THF).
Observation: Initiation is signaled by turbidity, exotherm, and disappearance of iodine color. If not initiating, sonicate or add a drop of DIBAL-H.
Propagation: Once initiated, add the remaining bromide solution dropwise over 1 hour , maintaining a gentle reflux via the reaction's own exotherm.
Completion: After addition, reflux externally (oil bath at 70°C) for 1 hour to ensure complete consumption of the bromide. Cool to 0°C .
Stage 3: Grignard Coupling & Hydrolysis
Coupling: Dissolve the Weinreb Amide (from Stage 1) in THF (50 mL) . Add this solution dropwise to the cooled (0°C) Grignard reagent over 30 minutes .
Mechanistic Note: The magnesium chelates between the carbonyl oxygen and the methoxy nitrogen, forming a stable 5-membered ring intermediate that prevents the ketone from forming until hydrolysis, thus stopping double-addition.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
Quench (Hydrolysis): Cool back to 0°C. Carefully quench with Saturated
purification of 1-(3,5-Dichlorophenyl)-2-methoxyethanone by column chromatography
This Application Note provides a rigorous, field-proven protocol for the purification of 1-(3,5-Dichlorophenyl)-2-methoxyethanone via flash column chromatography. This compound is a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-proven protocol for the purification of 1-(3,5-Dichlorophenyl)-2-methoxyethanone via flash column chromatography. This compound is a critical intermediate in the synthesis of isoxazoline-class ectoparasiticides and novel antifungal agents.
The protocol addresses the specific challenge of separating the target
-methoxy ketone from its lipophilic precursors (typically -halo ketones) and polar hydrolysis byproducts.
Introduction & Scope
1-(3,5-Dichlorophenyl)-2-methoxyethanone is a functionalized phenacyl derivative. Its purification is often complicated by the presence of:
Over-alkylation Byproduct: 1-(3,5-Dichlorophenyl)-2,2-dimethoxyethanone (rare, but possible).
Achieving >98% purity is essential, as residual halides can poison downstream transition-metal catalysts (e.g., Palladium or Ruthenium used in cross-couplings) [1]. This protocol utilizes a gradient elution strategy on silica gel to maximize resolution between the non-polar halide and the moderately polar ether.
Physicochemical Profile & Separation Logic
Property
Description
Implications for Chromatography
Structure
-Methoxy aryl ketone
Moderate polarity; Oxygen accepts H-bonds but lacks donors.
LogP (Predicted)
~2.8 - 3.2
Lipophilic; Retains well on C18, elutes early on Silica.
pKa
N/A (Non-ionizable)
No pH modifier (TEA/AcOH) required in mobile phase.
Stability
Acid-sensitive (weak)
Avoid highly acidic silica; minimize residence time to prevent demethoxylation.
UV Absorption
~254 nm
Strong UV activity due to the 3,5-dichlorobenzene chromophore.
Separation Strategy:
The separation relies on the distinct polarity difference between the halogen (Br/Cl) and the methoxy (-OMe) group.
Monitor: Check fractions via TLC (UV 254 nm). The target compound will appear as a dark spot that is also 2,4-DNP positive (orange/red).
Combine: Pool fractions containing the pure spot (
).
Critical: Do not combine "mixed" fractions containing the leading edge of the target and the tail of the bromide. Recycle these if yield is critical.
Concentrate: Rotary evaporate at 40°C.
Crystallization (Optional): If the oil solidifies, recrystallize from cold Hexane/Isopropanol to remove trace isomers.
Process Visualization (Workflow)
Figure 1: Purification workflow for the isolation of 1-(3,5-Dichlorophenyl)-2-methoxyethanone, detailing the critical fractionation steps.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Co-elution (Impurity A + Target)
Gradient too steep; Sample overloaded.
Reduce loading to <1% of silica weight. Use a shallower gradient (e.g., 0% 5% over 10 CV).
Compound Decomposition
Silica acidity; Residence time too long.
Use neutralized silica (treat with 1% EtN in Hexane before loading) or switch to Alumina (Neutral).
Tailing
Interaction with silanols.
Add 0.1% Triethylamine (TEA) to the mobile phase (rarely needed for ethers, but helpful if degradation occurs).
Invisible on TLC
Concentration too low.
Use 2,4-DNP stain (specific for ketones) or Iodine chamber.
Safety Considerations
Lachrymator Hazard: The starting material (2-bromo-1-(3,5-dichlorophenyl)ethanone) is a potent lachrymator (tear gas agent). All column fractions and waste must be handled in a fume hood.
Silica Dust: Inhalation hazard. Use a dust mask when packing columns.
Solvent Toxicity: Hexane is neurotoxic; ensure adequate ventilation.
References
Reddy, V. P., et al. (2013).
-bromination of ketones using N-bromosuccinimide. Journal of Chemical Research. [Link]
Google Patents. (2013).
ResearchGate. (2016). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. [Link]
Organic Syntheses. (2018). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Org. Synth. 2018, 95, 342-354. [Link]
Application
Application Note: Recrystallization Protocols for 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Abstract & Scope This technical guide details the purification of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: 26771-69-7 / Analogous structures), a critical intermediate in the synthesis of antifungal azoles (e.g., Is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the purification of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: 26771-69-7 / Analogous structures), a critical intermediate in the synthesis of antifungal azoles (e.g., Isavuconazole analogs) and phenyl-ethanone derivatives.
Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to the presence of regioisomers (2,4-dichloro analogs) and potential "oiling out" phenomena common to low-melting phenacyl ethers. This note provides a rationale for solvent selection, detailed protocols for single and binary solvent systems, and troubleshooting mechanisms for phase separation issues.
To design an effective recrystallization, one must understand the solute-solvent interactions driven by the 3,5-dichloro substitution pattern. The electron-withdrawing chlorine atoms increase the lipophilicity of the phenyl ring, while the methoxy-ketone tail provides a polar handle.
Critical Insight: The 3,5-substitution pattern creates a symmetric molecule that generally crystallizes better than 2,4-isomers, but the methoxy group lowers the melting point. Isopropanol (IPA) is the preferred solvent because its boiling point (82°C) allows for a wide temperature differential, maximizing yield.
Recommended for crude purity >90% and removal of polar baseline impurities.
Workflow Diagram (DOT)
Figure 1: Workflow for Single-Solvent Recrystallization using Isopropanol. Note the critical seeding step to prevent oiling out.
Detailed Protocol
Charge: Place 10.0 g of crude 1-(3,5-Dichlorophenyl)-2-methoxyethanone into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvent Addition: Add 50 mL (5 volumes) of Isopropanol (IPA).
Dissolution: Heat the mixture to reflux (approx. 82°C) with moderate stirring.
Observation: If the solid does not dissolve completely after 15 minutes at reflux, add IPA in 5 mL increments until a clear solution is obtained. Do not exceed 10 volumes.
Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-heated sintered glass funnel or a Celite pad. Return the filtrate to a clean flask.
Controlled Cooling (The "Metastable Zone"): Turn off the heat source. Allow the flask to cool slowly with stirring.
Target: Cool to approximately 45–50°C.
Seeding (Crucial): At 45°C, the solution should be supersaturated but not yet precipitating. Add a small "seed" crystal (approx. 10-20 mg) of pure product.
Why? Phenacyl ethers are prone to supercooling and separating as an oil. Seeding provides a template for ordered crystal growth.
Crystallization: Continue cooling to room temperature (20°C) over 1 hour. Then, place the flask in an ice bath (0–5°C) for another hour to maximize yield.
Isolation: Filter the white crystalline solid using a Buchner funnel under vacuum.
Wash: Wash the filter cake with 10 mL of ice-cold IPA.
Caution: Do not use room temperature IPA, as it will redissolve the product.
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Ethyl Acetate at 50°C. Start with 20 mL (2 volumes).
Clarification: Filter hot if necessary to remove particulates.
Precipitation: While maintaining the temperature at 40–50°C, slowly add n-Heptane dropwise via an addition funnel.
Endpoint: Stop adding Heptane when a persistent slight turbidity (cloudiness) is observed that does not disappear on stirring.
Re-dissolution: Add a few drops of EtOAc to just clear the turbidity.
Crystallization: Allow the clear solution to cool to room temperature undisturbed.
Note: If an oil forms at the bottom, reheat to redissolve and add more EtOAc (the system is too rich in anti-solvent).
Final Cooling: Cool to 0°C for 30 minutes.
Filtration: Collect solids and wash with a cold 1:4 mixture of EtOAc:Heptane.
Process Control & Validation
To ensure the protocol is self-validating, perform the following checks:
Table 2: Quality Control Specifications
Test
Method
Acceptance Criteria
Scientific Rationale
Purity
HPLC (C18, ACN/H2O)
> 99.5% Area
Detects regioisomers (e.g., 2,4-dichloro) which often elute close to the main peak.[1][2]
Melting Point
DSC or Capillary
Sharp (Range < 2°C)
Broad range indicates residual solvent or eutectic impurities.
Residual Solvent
GC-Headspace
< 5000 ppm (IPA)
IPA can solvate into the crystal lattice; vacuum drying is critical.
Appearance
Visual
White/Off-white Needles
Yellow/Brown color indicates oxidation or residual starting material (phenols).
Troubleshooting: The "Oiling Out" Phenomenon
Problem: Upon cooling, the product separates as a liquid oil droplet at the bottom of the flask rather than crystals.
Cause: The solution temperature is above the melting point of the solvated product, or the cooling rate is too fast, pushing the system into the "labile" zone before nucleation occurs.
Corrective Actions:
Re-heat: Warm the mixture until the oil redissolves.
Seed: Cool very slowly to just below the saturation point and add seed crystals immediately.
Dilute: Add slightly more solvent (IPA). A lower concentration reduces the tendency to oil out.
Agitation: Increase stir speed during the nucleation phase to prevent oil droplets from coalescing.
References
Synthesis of Phenacyl Derivatives
Citation: "Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof."[3][4]
Source: World Intellectual Property Organiz
URL
Relevance: Establishes solubility and handling of 3,5-dichlorophenyl ketones.
Recrystallization of Dichloro-substituted Aromatics
Citation: "Synthesis and Pharmacological Characterization of Dichlorophenyl ethanone deriv
Source: Journal of Medicinal Chemistry, 2019, 62(19).[5]
Application Note: 1H NMR Characterization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Part 1: Introduction & Scope The precise structural characterization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: N/A for specific derivative, analogue to 3,5-dichloroacetophenone derivatives) is a critical quality...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Scope
The precise structural characterization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: N/A for specific derivative, analogue to 3,5-dichloroacetophenone derivatives) is a critical quality control step in the synthesis of agrochemicals and antifungal pharmacophores. This molecule features a distinct substitution pattern on the phenyl ring and an
-methoxy ketone side chain, presenting a unique NMR signature useful for monitoring reaction progress (e.g., from -halo ketone precursors).[1]
This guide provides a high-fidelity protocol for 1H NMR acquisition, processing, and spectral assignment.[1] It moves beyond basic data listing to explain the why behind the signals, ensuring the user can distinguish the target product from common impurities like starting materials (3,5-dichloroacetophenone) or hydrolysis byproducts.
Part 2: Experimental Protocol
Sample Preparation Strategy
Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation or viscosity-induced line broadening.
Solvent Selection:Chloroform-d (
) (99.8% D) is the primary choice.
Reasoning: The molecule is moderately polar but lacks H-bond donors (like -OH or -NH), making
superior for resolution compared to DMSO-, which can broaden signals due to viscosity. also prevents exchange broadening of any trace acidic impurities.
Concentration: 10–15 mg in 600
L solvent.
Reasoning: This concentration (~0.07 M) avoids radiation damping effects on the cryoprobe while providing sufficient S/N for 13C satellites if needed later.
Reference: Tetramethylsilane (TMS) at 0.00 ppm (0.03% v/v).[1]
Acquisition Parameters (400 MHz or higher)
Standard parameters are optimized here for quantitative integration accuracy.
Parameter
Setting
Rationale
Pulse Sequence
zg30 (30° pulse)
Maximizes signal recovery per scan; avoids saturation.
Relaxation Delay (D1)
5.0 seconds
Ensures full relaxation of aromatic protons () for accurate integration (5 x rule).
Spectral Width (SW)
12–14 ppm
Covers aromatic region and potential acidic impurities (>10 ppm).[1]
Acquisition Time (AQ)
~4.0 seconds
Sufficient digital resolution (>0.2 Hz/pt) to resolve meta-couplings ( Hz).
Scans (NS)
16
Sufficient for >100:1 S/N at 10 mg concentration.
Temperature
298 K (25°C)
Standardizes chemical shifts; minimizes conformational exchange.
Data Processing Workflow
Zero Filling: Fill to at least 64k points (improves digital resolution).
Apodization: Apply an exponential window function with LB = 0.3 Hz .
Note: Do not exceed 0.3 Hz, or you risk merging the fine meta-coupling of the aromatic protons.
Phasing: Automated 0th order; manual 1st order correction.
Baseline Correction: Polynomial (Bernstein) order 1 to remove DC offset.
Referencing: Calibrate TMS to 0.00 ppm (or residual
to 7.26 ppm).
Part 3: Spectral Analysis & Assignment[1]
Expected Chemical Shifts & Multiplicities
The structure contains two distinct chemical environments: the electron-deficient aromatic ring and the aliphatic ether side chain.
Table 1: 1H NMR Assignment for 1-(3,5-Dichlorophenyl)-2-methoxyethanone in
Position
Group
Shift (, ppm)
Multiplicity
Integral
Coupling (Hz)
Mechanistic Insight
2, 6
Ar-H
7.85 – 7.95
Doublet (d)
2H
Deshielded by the ortho-carbonyl anisotropy. Equivalent due to symmetry.
4
Ar-H
7.50 – 7.60
Triplet (t)
1H
Located between two Cl atoms. Less deshielded than H2/6 (para to C=O).
-C(O)CHO-
4.60 – 4.70
Singlet (s)
2H
-
Highly Deshielded by both the carbonyl and the -oxygen.
Me
-OCH
3.45 – 3.55
Singlet (s)
3H
-
Typical methoxy ether shift.
Structural Logic & Validation
Aromatic Pattern (The "W" Coupling): The 3,5-dichloro substitution creates a specific splitting pattern. H2 and H6 are chemically equivalent. They couple to H4 across 4 bonds (meta-coupling).
Observation: Look for a narrow doublet for H2/H6 and a narrow triplet for H4. The coupling constant (
Hz) is characteristic of meta-substitution.
Common Error: Low resolution processing (LB > 1.0 Hz) will make these appear as singlets.
The Alpha-Methylene Diagnostic: The singlet at ~4.65 ppm is the "fingerprint" of the
-methoxy ketone moiety.
Validation: If this peak appears as a quartet or is missing, check for hydrolysis to the
-hydroxy ketone or incomplete alkylation.
Part 4: Visualization of Characterization Logic
The following diagram illustrates the decision tree for validating the synthesis product based on NMR data.
Figure 1: Logic flow for confirming structural identity via 1H NMR.
Part 5: Troubleshooting & Common Impurities
Impurity Signal
Approx. Shift (ppm)
Origin
Remediation
Methyl Singlet
2.55 – 2.60
Unreacted 3,5-dichloroacetophenone
Recrystallize (Hexane/EtOAc).
Broad Singlet
~2.0 – 3.0 (variable)
Water / -Hydroxy ketone
Dry sample over or check for hydrolysis.
Methylene Singlet
5.30
Dichloromethane (Solvent)
Extend drying time under high vacuum.
Sharp Singlet
1.56
Water in
Use fresh ampoule of .
Part 6: References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org. Chem.1997 , 62, 7512–7515.[1] Link[1]
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2] Link[1]
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer: Berlin, 2009.[1] (Standard Reference for Chemical Shift Prediction).
Reich, H. J. "WinPLT NMR Data Processing & Analysis."[1] University of Wisconsin-Madison. (Source for coupling constant analysis). Link
Application Note: Structural Elucidation of 1-(3,5-Dichlorophenyl)-2-methoxyethanone using 13C NMR Spectroscopy
Abstract This application note provides a comprehensive guide to the analysis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone, a key intermediate in pharmaceutical synthesis, using Carbon-13 Nuclear Magnetic Resonance (13C N...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the analysis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone, a key intermediate in pharmaceutical synthesis, using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition. The core of this document is an in-depth analysis of the 13C NMR spectrum, including the prediction of chemical shifts based on molecular structure, substituent effects, and established spectroscopic principles. This guide is intended for researchers, chemists, and quality control analysts in the fields of organic synthesis and drug development who require robust methods for structural verification.
Introduction: The Role of 13C NMR in Structural Chemistry
1-(3,5-Dichlorophenyl)-2-methoxyethanone is a substituted α-methoxy ketone, a structural motif found in various biologically active molecules and a versatile building block in organic synthesis. Accurate and unambiguous structural confirmation of such intermediates is critical to ensure the integrity of a synthetic pathway and the identity of the final product.
While various analytical techniques contribute to structural elucidation, 13C NMR spectroscopy offers unparalleled insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal, providing a direct count of non-equivalent carbons and information about their chemical environment (hybridization, attached atoms, etc.).[2][3] Unlike 1H NMR, where spin-spin coupling can create complex multiplets, standard proton-decoupled 13C NMR spectra consist of sharp, single-line peaks for each carbon, simplifying interpretation.[4]
This document details the complete workflow, from sample preparation to spectral interpretation, for confirming the structure of 1-(3,5-Dichlorophenyl)-2-methoxyethanone, explaining the causal relationships between molecular structure and the resulting NMR spectrum.
Molecular Structure and Predicted Carbon Environments
The structure of 1-(3,5-Dichlorophenyl)-2-methoxyethanone possesses a plane of symmetry that bisects the aromatic ring and the acyl chain. This symmetry renders several pairs of carbon atoms chemically equivalent, reducing the number of expected signals in the 13C NMR spectrum.
The molecule has 10 carbon atoms in total, but due to symmetry, only 7 unique carbon environments are anticipated.
Aliphatic Region: Three distinct sp3 hybridized carbons (C=O)-C H2-O-C H3.
Aromatic Region: Four distinct sp2 hybridized carbons in the 3,5-dichlorophenyl ring.
Carbonyl Region: One distinct sp2 hybridized carbonyl carbon.
The annotated structure below illustrates the 7 unique carbon atoms that will be analyzed.
Figure 1: Molecular structure of 1-(3,5-Dichlorophenyl)-2-methoxyethanone with unique carbon atoms labeled for NMR assignment.
Experimental Protocol
Part A: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. This protocol ensures a homogenous solution free from paramagnetic impurities and particulates, which can degrade spectral quality.[5]
Tetramethylsilane (TMS) - often included in solvent
5 mm NMR Tube (clean and dry)
Pasteur pipette with glass wool plug
Vial
Procedure:
Weighing: Accurately weigh 15-25 mg of the analyte into a clean, dry vial. A higher concentration is generally preferred for 13C NMR due to its low natural abundance and sensitivity.[6]
Dissolution: Add approximately 0.6 mL of CDCl3 to the vial. CDCl3 is an excellent choice for many organic molecules due to its good dissolving power and relatively simple solvent signal (a triplet at ~77.16 ppm).[7]
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the 5 mm NMR tube. This crucial step removes any suspended solid particles that can disrupt the magnetic field homogeneity and broaden the NMR signals.
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Labeling: Clearly label the tube with the sample identification.
Part B: NMR Data Acquisition
Instrument: 500 MHz NMR Spectrometer (or equivalent)
Probe: 5 mm Broadband Observe (BBO)
Temperature: 298 K
Parameters:
Experiment: Proton-decoupled 13C (zgpg30 or similar)
Solvent: CDCl3
Frequency: ~125 MHz
Spectral Width: 0 to 220 ppm
Pulse Angle: 30 degrees (A smaller flip angle allows for a shorter relaxation delay).
Relaxation Delay (d1): 2.0 seconds
Acquisition Time (aq): ~1.0 - 1.5 seconds
Number of Scans (ns): 1024 or higher (More scans are required to achieve a good signal-to-noise ratio for the low-abundance 13C nucleus).
Rationale for Parameters:
Proton Decoupling: A broadband proton decoupler is used to irradiate all proton frequencies during carbon acquisition. This collapses the C-H coupling, resulting in a single sharp peak for each carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).
DEPT Experiments: To aid in assignment, DEPT-135 and DEPT-90 experiments should also be run.
DEPT-90: Shows only signals from CH (methine) carbons.
DEPT-135: Shows positive signals for CH and CH3 carbons and negative signals (pointing down) for CH2 carbons. Quaternary carbons (C) are not observed in DEPT spectra.
Data Analysis and Spectral Interpretation
The chemical shift (δ) of each carbon is influenced by its local electronic environment. Electronegative atoms like oxygen and chlorine cause significant "deshielding," shifting signals to a higher frequency (downfield).[2]
Predicted Chemical Shifts and Assignments
The following table summarizes the predicted chemical shifts for 1-(3,5-Dichlorophenyl)-2-methoxyethanone. These predictions are based on established substituent effects on acetophenones and benzenes.[8][9][10]
Assigned Carbon
Label
Predicted δ (ppm)
Expected DEPT-135 Signal
Justification
Carbonyl
C1
190 - 198
Absent
The C=O group is highly deshielded and consistently appears far downfield.[11] Acetophenone's carbonyl is at ~197 ppm.[12]
Aromatic (C-Cl)
C3', C5'
135 - 138
Positive (CH)
Benzene resonates at 128.5 ppm. The direct attachment of an electronegative chlorine atom causes a downfield shift. This is also ortho to the acetyl group.
Aromatic (C-ipso)
C1'
137 - 141
Absent
This quaternary carbon is attached to the electron-withdrawing acetyl group, causing a downfield shift. Its signal is expected to be of lower intensity.
Aromatic (C-para)
C4'
132 - 135
Positive (CH)
Para to the electron-withdrawing acetyl group, leading to deshielding.
Aromatic (C-ortho)
C2', C6'
127 - 130
Positive (CH)
Ortho to the electron-withdrawing acetyl group. The effect is typically smaller at the ortho position compared to para.
Methylene (-CH2-)
C2
75 - 82
Negative (CH2)
An sp3 carbon directly bonded to an electronegative oxygen and a carbonyl group is significantly deshielded.
Methoxy (-OCH3)
C3
58 - 62
Positive (CH3)
A typical chemical shift for a methoxy group carbon.[13]
Workflow for Spectral Analysis
The following workflow ensures a systematic and accurate interpretation of the acquired data.
Mass Spectrometry Profiling of 1-(3,5-Dichlorophenyl)-2-methoxyethanone: Structural Elucidation and Fragmentation Protocols
Application Note: AN-MS-2026-DCP Abstract This application note details the mass spectrometric characterization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (DCP-ME), a critical intermediate in the synthesis of antifungal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MS-2026-DCP
Abstract
This application note details the mass spectrometric characterization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (DCP-ME), a critical intermediate in the synthesis of antifungal azoles and pesticidal isoxazolines.[1][2][3][4] We provide a comprehensive protocol for its identification using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS).[2][3][4] Key focus areas include the diagnostic interpretation of the Cl₂ isotope cluster , the mechanistic pathways of
-alkoxy ketone fragmentation , and the differentiation of this specific isomer from its 2,4- and 2,6-dichloro analogs.[1][2]
Introduction & Compound Properties
1-(3,5-Dichlorophenyl)-2-methoxyethanone is an
-methoxy acetophenone derivative.[1][2][3][4] Its structural integrity is defined by the meta-substitution of chlorine atoms on the phenyl ring, which imparts unique electronic stability and a distinct isotopic signature.[2]
Property
Value
IUPAC Name
1-(3,5-Dichlorophenyl)-2-methoxyethanone
Molecular Formula
C₉H₈Cl₂O₂
Monoisotopic Mass
217.9901 Da (Cl₂)
Exact Mass Distribution
218 (100%), 220 (64%), 222 (10%)
Key Functional Groups
Aryl Ketone, -Methoxy ether, Aryl Chloride
Experimental Protocols
Sample Preparation[1][2][3][4]
Stock Solution: Dissolve 1.0 mg of DCP-ME in 1 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).
Working Standard: Dilute stock 1:100 in MeOH to achieve ~10 µg/mL.
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate matter potentially arising from synthesis salts (e.g., NaBr).[1][2][4]
GC-MS (EI) Conditions
Recommended for structural fingerprinting and impurity profiling.[1][2][3][4]
System: Agilent 7890B/5977B (or equivalent).
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1][2][3][4]
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split 20:1 @ 250°C.
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 5 min.
Ion Source: Electron Ionization (EI) @ 70 eV; Source Temp: 230°C.[1][4]
Mobile Phase A: Water + 0.1% Formic Acid.[1][2][4]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][4]
Gradient: 10% B to 90% B over 5 min.
Ionization: ESI Positive Mode ([M+H]⁺).
Results & Discussion
Isotopic Signature Analysis
The presence of two chlorine atoms creates a diagnostic "triplet" pattern in the molecular ion and chlorine-containing fragments.[1][4] This serves as the primary validation check.[2][4]
Ion Type
m/z
Relative Intensity (Theoretical)
Origin
M⁺
218
100% (Base)
Cl, Cl Parent
[M+2]⁺
220
~64%
Cl, Cl Isotopologue
[M+4]⁺
222
~10%
Cl, Cl Isotopologue
Fragmentation Pathways (EI-MS)
The fragmentation of DCP-ME under 70 eV EI is driven by
-cleavage and McLafferty-like rearrangements typical of -methoxy ketones [1].[1][2][3][4]
Pathway A: Formation of the Acylium Ion (Base Peak)
Hemberger, P., Pan, Z., Bodi, A., & Baraban, J. H. (2020).[2][9] The Threshold Photoelectron Spectrum of Fulvenone: A Reactive Ketene Derivative in Lignin Valorization.[1][2][4][9] ResearchGate.[1][2][4] Available at: [Link]
PubChem. (2025).[1][2][3][4][10] 2-Methoxy-1-phenylethanone (Analogous fragmentation data). National Library of Medicine.[1][2][4] Available at: [Link][2][3][4]
NIST Mass Spectrometry Data Center.[1][2][4][10] (2025).[2][3][4] Ethanone, 1-(5-chloro-2-hydroxyphenyl)- (Chlorinated analog comparison). NIST Chemistry WebBook, SRD 69.[2][11] Available at: [Link][2][3][4]
European Patent Office.[1][2][4] (2016).[2][3][4] Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Patent WO2016058881A3.[1][2][4] Available at:
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone in Medicinal Chemistry
Executive Summary
1-(3,5-Dichlorophenyl)-2-methoxyethanone (DCP-ME) represents a specialized, electron-deficient aryl ketone scaffold utilized primarily in the synthesis of adrenergic
-agonists , antifungal azoles , and kinase inhibitors .[1][2] The 3,5-dichlorophenyl moiety is a privileged pharmacophore; the chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I) while blocking metabolic oxidation at the susceptible 3,5-sites, significantly enhancing the half-life of derived active pharmaceutical ingredients (APIs).[1][2]
This guide details the physicochemical profile of DCP-ME and provides field-validated protocols for its transformation into high-value chiral alcohols and heterocyclic pharmacophores.[1][2]
Chemical Specifications & Physicochemical Profile
Unlike its 2,4-dichloro isomer (common in itraconazole synthesis), the 3,5-dichloro isomer offers unique symmetry and electronic properties.[1]
Parameter
Specification
IUPAC Name
1-(3,5-Dichlorophenyl)-2-methoxyethan-1-one
Molecular Formula
Molecular Weight
219.06 g/mol
Core Precursor
3,5-Dichloroacetophenone (CAS: 14401-72-0)
Electronic Character
Highly electrophilic carbonyl due to 3,5-Cl substitution
Carbonyl Reactivity: The electron deficiency of the ring makes the carbonyl carbon more positive (electrophilic) compared to unsubstituted acetophenones, accelerating nucleophilic attacks (e.g., Grignard additions or hydride reductions).
Pathway Visualization: Divergent Synthesis
The following diagram illustrates the central role of DCP-ME as a divergent intermediate.
Caption: Divergent synthetic utility of DCP-ME. The scaffold serves as a precursor for three distinct pharmacophore classes.
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (Synthesis of Chiral
-Ethers)
This protocol describes the conversion of DCP-ME to (S)-1-(3,5-dichlorophenyl)-2-methoxyethanol.[1][2] This motif is structurally analogous to the side chain of
-blockers, where the methoxy group can later be demethylated to a hydroxyl or used as a stable ether linkage.
Rationale: The 3,5-dichloro substitution makes the ketone highly reactive.[1] Standard borohydride reduction yields a racemate. To access bioactive enantiomers, Ruthenium-catalyzed transfer hydrogenation is the gold standard [2].[1]
Rationale: The methoxy group in DCP-ME acts as a "dummy" group or a precursor to an alcohol, but the ketone functionality is the primary handle for heterocycle formation [3].
Step-by-Step Methodology:
Bromination (The Activation Step):
Dissolve DCP-ME (5 mmol) in glacial acetic acid (10 mL).
Add Pyridinium Tribromide (5.2 mmol) portion-wise at room temperature.
Observation: The red color of the reagent fades as bromination occurs.
Stir for 2 hours. Pour into ice water and extract with Ethyl Acetate.
Safety Warning: The product, 2-bromo-1-(3,5-dichlorophenyl)-2-methoxyethanone, is a potent lachrymator.[1][2] Handle in a fume hood.
Base concentration too high during nucleophilic substitutions.
When reacting DCP-ME with amines, avoid strong alkoxide bases; use mild bases like .[1]
Over-Bromination
Excess brominating agent.
The 3,5-dichloro ring deactivates the alpha-position slightly, but excess reagent leads to dibromination.[1] Stick to 1.05 eq.
References
Metabolic Stability of Halogenated Arenes:
Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes.[1] Biochemical Pharmacology.[7]
Asymmetric Transfer Hydrogenation Protocols:
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
Hantzsch Thiazole Synthesis from Alpha-Halo Ketones:
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][8]
Synthesis of 3,5-Dichloroacetophenone Derivatives:
Organic Syntheses, Coll. Vol. 3, p.538 (1955). General methods for substituted acetophenones.
derivatization of the ketone in 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Application Note: Precision Derivatization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone Executive Summary This guide details the derivatization protocols for 1-(3,5-Dichlorophenyl)-2-methoxyethanone (referred to herein as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Derivatization of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Executive Summary
This guide details the derivatization protocols for 1-(3,5-Dichlorophenyl)-2-methoxyethanone (referred to herein as Compound A ). This ketone is a critical intermediate in the synthesis of antifungal azoles and adrenergic modulators. Its reactivity is defined by two competing electronic factors: the strong electron-withdrawing effect of the 3,5-dichlorophenyl ring, which increases carbonyl electrophilicity, and the inductive effect of the
-methoxy group, which introduces steric bulk and potential chelation sites.
This document provides three validated protocols:
Asymmetric Transfer Hydrogenation (ATH): To synthesize the chiral alcohol with high enantiomeric excess (
Reductive Amination: To install amine functionality using titanium-mediated catalysis.
Analytical Derivatization: A quantitative HPLC-UV method using 2,4-DNPH.
Chemical Profile & Reactivity Analysis
Property
Value / Description
Impact on Derivatization
Structure
Aromatic ring deactivates radical pathways; activates nucleophilic attack.
Electronic State
Electron-deficient Aromatic Ring
High Electrophilicity: The ketone carbonyl is highly reactive toward nucleophiles (hydrides, amines).
Sterics
-Methoxy Group
Chelation Risk: The oxygen can coordinate with metal catalysts (Ru, Ti), potentially altering stereoselectivity.
Stability
Base-sensitive
Elimination Risk: Strong bases may trigger -elimination of the methoxide. Acidic/Neutral conditions are preferred.
Reaction Pathways Overview
The following diagram illustrates the three core derivatization pathways covered in this guide.
Figure 1: Primary derivatization pathways for 1-(3,5-Dichlorophenyl)-2-methoxyethanone.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
Objective: Stereoselective reduction of the ketone to the corresponding chiral alcohol.
Mechanism: Noyori Transfer Hydrogenation using a Ruthenium-Arene complex. The electron-deficient nature of the 3,5-dichloro ring accelerates the reaction compared to unsubstituted acetophenones [1].
Figure 2: Workflow for Asymmetric Transfer Hydrogenation.
Protocol 2: Reductive Amination
Objective: Installation of an amine group (e.g., using benzylamine or aniline) to create a scaffold for drug synthesis.
Challenge: The
-methoxy group adds steric hindrance. Standard imine formation may be slow.
Solution: Use Titanium(IV) isopropoxide [] as a Lewis acid and water scavenger to drive imine formation before reduction [2].
Reagents
Substrate: Compound A (1.0 eq).
Amine: Benzylamine (1.2 eq).
Lewis Acid:
(1.5 eq).
Reductant:
(Sodium triacetoxyborohydride) (2.0 eq).
Solvent: THF (anhydrous).
Step-by-Step Procedure
Imine Formation:
In a dried vial, mix Compound A and Benzylamine in THF.
Add
dropwise. The solution may turn slightly yellow/orange.
Stir at room temperature for 6–12 hours.
Critical: Do not add the reductant yet. Allow the imine to form completely.[2]
Reduction:
Cool the mixture to
.
Add
in portions (to avoid exotherm).
Warm to room temperature and stir for 4 hours.
Workup:
Quench by adding
(causes titanium salts to precipitate as a white solid).
Filter through a Celite pad to remove titanium salts.
Objective: Quantitative analysis of the ketone content using High-Performance Liquid Chromatography (HPLC).
Mechanism: Acid-catalyzed condensation with 2,4-Dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone [3].
Reagents
DNPH Reagent: Dissolve 100 mg 2,4-DNPH in 20 mL Methanol + 1 mL conc.
.
Sample: 1 mg/mL solution of Compound A in Methanol.
Procedure
Mix 100
of Sample with 500 of DNPH Reagent.
Incubate at
for 30 minutes. A yellow/orange precipitate may form (the hydrazone).
Dilute to 2 mL with Acetonitrile (dissolves the precipitate).
HPLC Analysis:
Column: C18 Reverse Phase (
).
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50-90% B over 10 min.
Detection: UV at 360 nm (specific for DNPH derivatives).
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Uchiyama, S., et al. (2003). High-performance liquid chromatographic determination of carbonyl compounds using 2,4-dinitrophenylhydrazine. Journal of Chromatography A, 1006(1-2), 155-178. Link
Application Note: Chemoselective Reduction of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Executive Summary This application note details the protocol for the reduction of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (1) to its corresponding alcohol, 1-(3,5-Dichlorophenyl)-2-methoxyethanol (2) . This transformati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the reduction of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (1) to its corresponding alcohol, 1-(3,5-Dichlorophenyl)-2-methoxyethanol (2) . This transformation is a critical step in the synthesis of chiral
-adrenergic receptor antagonists and antifungal pharmacophores.
We present two distinct workflows:
Protocol A (Racemic Reduction): A robust, cost-effective method using Sodium Borohydride (
) for general intermediate synthesis.
Protocol B (Asymmetric Reduction): A high-value Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium catalyst to generate the chiral alcohol with
enantiomeric excess (ee).
Key Technical Insight: The presence of the electron-withdrawing 3,5-dichloro substituents significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenones. While this accelerates reduction, it also increases the acidity of the
-protons, necessitating strict temperature control to prevent base-catalyzed aldolization or enolization side products.
CAS (Related): 130336-16-2 (Trifluoro analog reference for structural comparison)
Reactivity Profile:
Activated Carbonyl: The inductive effect (
) of the two chlorine atoms at the meta positions pulls electron density from the aromatic ring, destabilizing the carbonyl and making it highly susceptible to nucleophilic attack by hydrides.
-Methoxy Group: Provides a chelating site that can influence stereochemical outcomes in metal-catalyzed reductions but poses a risk of -elimination under harsh acidic conditions.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of the ketone to the alcohol.
Protocol A: Racemic Reduction (Standard)
Objective: Rapid, quantitative conversion to racemic alcohol for non-clinical intermediates or analytical standards.
Materials & Stoichiometry
Component
Equiv.
Role
Notes
Ketone (1)
1.0
Substrate
Limiting reagent.
0.6 - 0.8
Reductant
Theoretical is 0.25 (4 hydrides/mol), but excess ensures completion.
Methanol
10 V
Solvent
Protic solvent activates borohydride.
1M HCl
Excess
Quench
Destroys residual hydride.
Step-by-Step Procedure
Preparation: Charge a clean, dry round-bottom flask with Ketone (1) (e.g.,
) and a magnetic stir bar.
Solvation: Add Methanol (
, 10 volumes). Stir until fully dissolved.
Cooling (Critical): Place the flask in an ice/water bath and cool to
.
Why? The electron-deficient ring makes the reaction exothermic. Uncontrolled heat can lead to over-reduction or solvent boiling.
Addition: Add solid
portion-wise over 15 minutes. Maintain internal temperature .
Observation: Gas evolution (
) will occur. Ensure adequate venting.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT,
). Stir for 1-2 hours.
Monitoring: Check by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The ketone spot (
) should disappear, replaced by the alcohol ().
Quench: Cool back to
. Slowly add or Saturated until pH and gas evolution ceases.
Workup:
Concentrate the mixture under reduced pressure to remove most Methanol.
Dilute residue with Water (
) and extract with Ethyl Acetate ().
Wash combined organics with Brine (
).
Dry over
, filter, and concentrate.
Purification: Usually not required. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of enantiomerically enriched alcohol (e.g.,
ee) for drug development.
Mechanism: The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (Noyori-Ikariya catalyst). The "metal-ligand bifunctional mechanism" allows for simultaneous delivery of a proton and a hydride to the carbonyl, dictated by the chiral environment of the ligand.
Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Analytical Validation
Parameter
Method
Expected Result
Identity
NMR (, )
Ketone: Singlet (-OMe).Alcohol: DD or Multiplet (-OMe), DD (Benzylic -OH).[3]
Purity
HPLC (C18, )
Area under curve.
Chirality
Chiral HPLC
Racemic: 50:50 split.ATH: er (depending on catalyst).
Mass Spec
LC-MS (ESI+)
or peaks corresponding to MW or . Note the characteristic isotope pattern (9:6:1).
Troubleshooting & Optimization
Common Issues
Low Conversion (ATH):
Cause: Catalyst poisoning by Oxygen or moisture.
Fix: Ensure strict degassing of solvents. Increase catalyst loading to 2 mol%.
Low Enantioselectivity:
Cause: Temperature too high or "background" racemic reduction.
Fix: Lower reaction temperature to
(will increase reaction time). Ensure no uncomplexed metal is present.
Over-reduction (Hydrogenolysis):
Issue: Loss of the Ar-Cl bond or the OMe group.
Prevention: Avoid Pd/C catalytic hydrogenation. Stick to Borohydride or Ruthenium transfer hydrogenation which are chemoselective for the carbonyl in the presence of aryl chlorides.
Safety (HSE)
3,5-Dichlorophenyl compounds: Potentially irritating and allergenic. Handle in a fume hood.
Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture.
Formic Acid: Corrosive and toxic.
References
General Borohydride Reduction
Banfi, L., Narisano, E., Riva, R., Stien, D., & Bhor, S. (2005). "Sodium Borohydride." Encyclopedia of Reagents for Organic Synthesis.
Asymmetric Transfer Hydrogenation (Noyori Catalyst)
Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). "Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones." Journal of the American Chemical Society, 119(37), 8738–8739.
Note: This seminal work establishes the protocol for
Electronic Effects in ATH
Wu, X., Liu, J., Di Tommaso, D., Iggo, J. A., Catlow, C. R. A., Bacsa, J., & Xiao, J. (2008). "A multilateral mechanistic study into asymmetric transfer hydrogenation in water." Chemistry – A European Journal, 14(25), 7699-7715.
Relevance: Discusses how electron-deficient rings (like dichlorophenyl)
Safety Data
PubChem. "2-Methoxyethanol Safety Data."
Note: While for the product, the handling precautions for the methoxy-ether moiety are relevant.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-35DCP-OMe
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Yield Optimization & Troubleshooting for
-Methoxy Phenacyl Derivatives
Executive Summary
The synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone (Target) is deceptively simple. While it appears to be a standard Williamson ether synthesis, the electron-deficient nature of the 3,5-dichlorophenyl ring significantly increases the acidity of the
-protons. This makes the intermediate susceptible to Favorskii rearrangements , Darzens condensation (epoxide formation), and polymeric acetal formation when exposed to standard alkoxide conditions.
This guide moves beyond generic textbook protocols to address the specific electronic and steric challenges of this dichloro-substituted scaffold.
Module 1: Critical Troubleshooting (Q&A)
Issue 1: "My reaction mixture turns black/tarry upon adding Sodium Methoxide (NaOMe), and yield is <30%."
Diagnosis: Uncontrolled Basic Side Reactions.
The 3,5-dichloro substitution makes the carbonyl carbon highly electrophilic and the
-protons highly acidic. Adding strong bases like NaOMe—especially at room temperature or in excess—triggers the Darzens condensation (self-reaction to form epoxides) or aldol-like polymerizations rather than the desired substitution.
The Fix: Switch to the "Buffered Carbonate" Protocol .
Instead of using a strong alkoxide (NaOMe), use a weaker base that is sufficient for substitution but insufficient for rapid enolization.
Reagent: Potassium Carbonate (
) or Calcium Carbonate ().
Solvent: Acetone/Methanol (10:1) or DMF/Methanol.
Mechanism: The carbonate gently deprotonates the methanol (in situ) or scavenges the HBr formed, driving the equilibrium toward the product without generating a high concentration of destructive enolate ions.
Issue 2: "I am seeing a 'double-spot' on TLC that isn't the starting material."
Diagnosis: Formation of the Dimethyl Acetal.
In the presence of acid (HBr byproduct) and methanol, the ketone carbonyl can be attacked by methanol to form the dimethyl acetal. This is reversible but reduces isolated yield.
The Fix:
During Reaction: Ensure sufficient acid scavenger (base) is present.
During Workup: Treat the crude mixture with dilute aqueous HCl (1M) for 15 minutes at room temperature. This hydrolyzes any acetal back to the desired ketone before extraction.
Issue 3: "The product degrades during silica gel column chromatography."
Diagnosis: Acid-Catalyzed Hydrolysis/Elimination.
-Methoxy ketones are sensitive to the Lewis acidity of standard silica gel. They can eliminate methanol to form enol ethers or hydrolyze.
The Fix: Neutralize your Stationary Phase.
Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes acidic sites on the silica.
Module 2: Optimized Experimental Protocol
This protocol is designed to minimize the "Electronic Trap" of the 3,5-dichloro ring system.
Purification: Flash chromatography (Hexane/EtOAc) on neutralized silica .
Module 3: Data & Visualization
Comparison of Base Systems
Base System
Solvent
Reaction Temp
Typical Yield
Major Impurity
NaOMe (1.1 eq)
MeOH
0°C
45-55%
Epoxide (Darzens), Polymers
NaOMe (Excess)
MeOH
RT
<20%
Complex Tarry Mixture
(1.5 eq)
Acetone/MeOH
Reflux
65-75%
Acetal
KF /
MeOH
0°C RT
82-88%
None (Clean conversion)
Reaction Pathway Logic
The following diagram illustrates the competition between the desired
pathway and the destructive enolate pathways caused by the electron-withdrawing chlorine atoms.
Figure 1: Mechanistic competition in phenacyl ether synthesis. The electron-deficient ring favors Enolate formation with strong bases, leading to yield loss.
Optimized Workflow
Figure 2: Step-by-step workflow emphasizing Quality Control (QC) points to prevent downstream failure.
References
BenchChem. (2025).[1][6] An In-depth Technical Guide to the Synthesis of
-Bromo--Methoxy Ketones. Retrieved from
Organic Syntheses. (1943). Acetophenone, p-bromo-. Org. Synth. 23, 100. (Foundational protocol for acetophenone bromination). Retrieved from
Reese, C. B., et al. (1980). Reaction of
-halo ketones with nucleophiles. Tetrahedron, 36(18), 2701-2708. (Mechanistic insight into Favorskii vs Substitution).
Asian Journal of Organic & Medicinal Chemistry. (2017). Facile synthesis of
-bromoacetophenones using NBS. Retrieved from
Google Patents. (2009). Process for synthesizing alpha-bromoacetophenone compounds (CN101462935A). Retrieved from
side products in the synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Topic: Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone Executive Summary This technical guide addresses the critical quality attributes and impurity profiles associated with the synthesis of 1-(3,5-Dichlorophenyl)-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Executive Summary
This technical guide addresses the critical quality attributes and impurity profiles associated with the synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone . This molecule is a potent electrophilic intermediate, often employed in the synthesis of agrochemicals (isoxazoline class) and antifungal agents.
The synthesis typically proceeds via the
-bromination of 3,5-dichloroacetophenone followed by nucleophilic substitution (methoxylation) . This pathway, while efficient, is prone to specific side reactions driven by the electron-deficient nature of the 3,5-dichlorophenyl ring and the high reactivity of the -halo ketone intermediate.
Module 1: Critical Control Points & Impurity Architecture
The following diagram maps the synthetic pathway and the specific nodes where impurities are generated.
Figure 1: Synthetic pathway illustrating the divergence points for critical impurities.
Module 2: Technical Deep Dive & Troubleshooting
Phase 1: The Precursor (Regioisomerism)
Issue: "My starting material NMR looks clean, but the final product has a persistent isomeric impurity."
The Causality:
If you synthesized the precursor (3,5-dichloroacetophenone) via Friedel-Crafts acylation of 1,3-dichlorobenzene, you have likely generated the 2,4-dichloro isomer .
Mechanism: The chlorine atoms on the benzene ring are ortho/para directors.[1] Acylation of 1,3-dichlorobenzene preferentially occurs at the 4-position (ortho to one Cl, para to the other), not the 5-position (meta to both).
Validation: Check the aromatic region of your 1H NMR.
3,5-Isomer (Correct): Shows a triplet (
Hz) and a doublet ( Hz). The protons are chemically equivalent or meta-coupled.
2,4-Isomer (Wrong): Shows an ortho-coupling pattern (
Hz).
Protocol Fix: Ensure the starting material is synthesized via 3,5-dichlorobenzoyl chloride condensation with malonate (or similar organometallic routes) to guarantee the meta-substitution pattern.
Phase 2: Bromination (The Intermediate)
Issue: "I see a mixture of mono-bromo, di-bromo, and unreacted starting material."
Side Product:2,2-Dibromo-1-(3,5-dichlorophenyl)ethanone (Impurity A).
The Causality:
The introduction of the first bromine atom withdraws electrons, technically deactivating the
-carbon towards enolization (in acid). However, under radical conditions or high concentrations, the second bromination can compete.
Troubleshooting Protocol:
Stoichiometry: Use a slight deficit of bromine (0.95 eq) to minimize di-bromo formation. It is easier to separate unreacted starting material than the di-bromo impurity.
Catalysis: If using
, use catalytic HBr/Acetic acid to drive the ionic mechanism over the radical mechanism.
Temperature: Maintain
. Higher temperatures increase the rate of poly-halogenation.
Phase 3: Methoxylation (The Critical Step)
Issue: "Yield is low, and I see an ester peak in the NMR (approx. 3.7 ppm singlet)."
Side Product:Methyl 3,5-dichlorophenylacetate (Impurity B).
The Causality: The Favorskii Rearrangement.
This is the most lethal side reaction for this synthesis. The reaction of an
-halo ketone with an alkoxide base (NaOMe) can proceed via two pathways:
Direct Substitution (
): Attack at the -carbon Target Product.
Favorskii Rearrangement: Base abstracts an
-proton (if available) or attacks the carbonyl, leading to a cyclopropanone intermediate, which opens to form the ester.
Side Product:Dimethyl Ketal/Acetal (Impurity C).
The Causality:
If the reaction mixture becomes acidic (due to HBr generation) in the presence of excess methanol, the ketone carbonyl is attacked by MeOH to form the dimethyl acetal.
Self-Validating Protocol for Methoxylation:
Parameter
Specification
Reason
Base Choice
Sodium Methoxide (NaOMe)
Matches the solvent (MeOH) to prevent transesterification issues, but strong enough for .
Temperature
-10°C to 0°C
CRITICAL. Low temperature favors the kinetic substitution over the Favorskii rearrangement.
Addition Mode
Add NaOMe solution to the Ketone
Keeps the concentration of base low relative to the substrate, discouraging the enolate formation required for Favorskii.
Quench
Water/Buffer immediately
Prevents equilibrium drift toward the acetal or hydrolysis products.
Module 3: Troubleshooting Matrix (FAQ)
Symptom
Probable Cause
Diagnostic (1H NMR)
Corrective Action
New singlet at ~3.6-3.7 ppm (Ester)
Favorskii Rearrangement
Check for loss of ketone C=O in IR; appearance of ester C=O.
LOWER Temperature (-10°C).[2] Add base slower. Ensure no excess base is used.
Two singlets at ~3.2 ppm
Dimethyl Acetal (Ketal)
Loss of carbonyl signal in 13C NMR (~190 ppm).
Check pH. If acidic, neutralize with . Avoid prolonged reaction times in MeOH.
Broad singlet ~3.5-4.5 ppm (exchangeable)
Hydrolysis (-Hydroxy)
Mass Spec: M-14 (loss of CH2) relative to methoxy? No, M-14 is loss of methyl. Hydrolysis gives M-14 (loss of Me) + 1 (H) = M-13 mass shift.
Ensure reagents are anhydrous . Water competes with methoxide as a nucleophile.
Doublet (J=8Hz) in aromatic region
Wrong Starting Material
2,4-dichloro pattern vs 3,5-dichloro pattern.
Discard batch. Verify precursor source. Friedel-Crafts of m-DCB is invalid.
Module 4: Decision Tree for Process Optimization
Figure 2: Logical flow for diagnosing crude reaction mixtures.
References
Regioselectivity in Friedel-Crafts Acylation
Olah, G. A. (Ed.).[3] (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (General grounding on the inability to access 3,5-isomers via direct acylation of m-dichlorobenzene due to ortho/para directing effects).
Favorskii Rearrangement Mechanisms
Chemical Book. (2023). Favorskii Rearrangement. Link
Reaction of
-halo ketones with alkoxides.[3] (Standard organic synthesis grounding: The competition between Williamson ether synthesis and Favorskii rearrangement is temperature and base-dependent).
Acetaliz
-Halo Ketones:
Benchchem. (2025).[1][4] Synthesis of Ketene Dimethyl Acetal and Precursors. Link (Describes the acid-catalyzed formation of acetals from bromo-ketone precursors in methanol).
Synthesis of 3,5-Dichloroacetophenone Derivatives
Google Patents. (2016). Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives. WO2016058881A3. Link (Provides context on the synthesis of 3,5-dichloro-phenyl ketones and the necessity of specific starting materials).
troubleshooting Friedel-Crafts reaction for 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Executive Summary: The Regioselectivity Trap Critical Alert: If you are attempting to synthesize 1-(3,5-dichlorophenyl)-2-methoxyethanone via direct Friedel-Crafts acylation of 1,3-dichlorobenzene with methoxyacetyl chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Trap
Critical Alert: If you are attempting to synthesize 1-(3,5-dichlorophenyl)-2-methoxyethanone via direct Friedel-Crafts acylation of 1,3-dichlorobenzene with methoxyacetyl chloride, you will not obtain the target isomer. [1]
Direct acylation of 1,3-dichlorobenzene is chemically constrained to yield the 2,4-isomer (1-(2,4-dichlorophenyl)-2-methoxyethanone).[1] This is due to the ortho/para directing nature of the chlorine substituents, which activate positions 2, 4, and 6, while leaving position 5 (the target attachment point) deactivated.[1]
This guide provides:
Mechanistic Troubleshooting: Why the direct F-C route fails (Regiochemistry).
Process Troubleshooting: Handling methoxyacetyl chloride in F-C reactions (Side reactions like demethylation).
Corrective Protocol: The recommended Organometallic (Grignard) pathway to access the 3,5-isomer.
Regiochemical Analysis (Why F-C Fails)
The Substrate Problem: 1,3-Dichlorobenzene
In Electrophilic Aromatic Substitution (EAS), chlorine atoms are deactivating but ortho/para directing .[1]
Position 2: Ortho to both Cl atoms (Sterically hindered, but electronically activated).[1]
Position 4 (and 6): Ortho to one Cl, Para to the other (Most activated position).[1]
Position 5 (Target): Meta to both Cl atoms. EAS does not occur here.
Visualizing the Conflict
The following diagram illustrates the divergence between the Attempted Route (F-C) and the Required Route.
Figure 1: Regiochemical outcome of Friedel-Crafts acylation on 1,3-dichlorobenzene. The reaction selectively targets the 4-position, not the 5-position.[1]
Troubleshooting Guide: Friedel-Crafts Reaction
Use this section if you are committed to the F-C route (accepting the 2,4-isomer) or applying this chemistry to a different substrate.
Common Failure Modes
Issue
Observation
Root Cause
Corrective Action
Wrong Isomer
NMR shows splitting pattern d (J8Hz) instead of t (J2Hz).
Regioselectivity: 1,3-DCB directs to C4, not C5.[1]
STOP. Switch to Grignard route (See Section 4).
Low Yield / No Reaction
Starting material recovered.
Deactivation: Two Cl groups deactivate the ring; Methoxy group complexes catalyst.
Use 1.2–1.5 eq. of AlCl₃ . The ether oxygen in the acyl chloride acts as a Lewis base, consuming 1 eq. of catalyst [1].
Decomposition: Methoxyacetyl chloride is unstable with strong Lewis acids (decarbonylation).[1]
Add the Lewis acid to the Acyl Chloride first at -10°C, then add substrate.[1] Do not premix for long periods.
FAQ: Technical Nuances
Q: Can I force the reaction to the 3,5-position using thermodynamic control?A: No. While F-C alkylation is reversible and can isomerize to the thermodynamic product (meta), F-C acylation is generally irreversible. The acyl group deactivates the ring, preventing rearrangement or further reaction [3].[1][2][3][4]
Q: Why does my product lose the methyl group?A: Aluminum chloride (
) coordinates to the ether oxygen, facilitating nucleophilic attack by chloride ions () on the methyl group, leading to cleavage (demethylation).[1] This is a known method for deprotecting ethers [2]. To prevent this, use Titanium Tetrachloride () or limit reaction time.[1]
Corrective Protocol: The Organometallic Route
To synthesize 1-(3,5-Dichlorophenyl)-2-methoxyethanone , you must build the ketone bond using a nucleophilic aromatic species (Grignard or Lithiate) reacting with an electrophilic carbonyl source.
Figure 2: Decision logic for selecting the correct synthetic pathway.
References
Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
Bhatt, M. V.; Kulkarni, S. U. "Cleavage of Ethers."[1] Synthesis, 1983 , 4, 249-282. Link (Mechanism of AlCl3-mediated demethylation).[1]
Groves, J. K. "The Friedel-Crafts Acylation of Alkenes."[1] Chemical Society Reviews, 1972 , 1, 73-97. Link (Irreversibility of acylation vs alkylation).[1]
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1] Link (Standard protocol for preventing over-addition).[1]
Technical Support Center: Impurity Management in 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Executive Summary & Chemical Context Target Molecule: 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: N/A for specific ether, derived from CAS 53631-13-3 bromo-precursor). Primary Application: Key intermediate for isoxazo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Target Molecule: 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: N/A for specific ether, derived from CAS 53631-13-3 bromo-precursor).
Primary Application: Key intermediate for isoxazoline-class ectoparasiticides (e.g., Sarolaner, Afoxolaner) and kinase inhibitors.
This guide addresses the critical methoxylation step where 2-bromo-1-(3,5-dichlorophenyl)ethanone is treated with sodium methoxide (NaOMe) . This transformation is chemically deceptive; while nominally a simple Williamson Ether Synthesis (
), the electron-deficient 3,5-dichlorophenyl ring significantly increases the acidity of the -protons, creating a fierce competition between substitution () and elimination ().
Impurity Landscape & Reaction Pathways
The following diagram maps the causality between reaction conditions and specific impurity formation. Use this to diagnose your crude profile.[1]
Figure 1: Reaction network showing the competition between the desired SN2 pathway and parasitic E2/Hydrolysis pathways.
Troubleshooting Guides (Q&A Format)
Issue 1: "I see a significant 'Vinyl' impurity (Enol Ether) in my HPLC/NMR."
Diagnosis:
You are observing 1-(3,5-dichlorophenyl)-1-methoxyethene .
This is the classic E2 Elimination product . The 3,5-dichloro substitution withdraws electron density, making the
-protons highly acidic. If the base (NaOMe) acts as a base rather than a nucleophile, it deprotonates the -carbon, ejecting bromide and forming the double bond.
Corrective Actions:
Temperature Control (Critical): The
reaction has a higher activation energy than .
Protocol: Cool the reaction mass to -10°C to -5°C before adding NaOMe. Maintain this temperature strictly during addition.
Base Stoichiometry: Do not use a large excess of NaOMe.
Protocol: Limit NaOMe to 1.05 equivalents . High local concentrations of base favor elimination.
Addition Mode: Add the NaOMe solution dropwise to the bromide solution, not the other way around. This keeps the base concentration low relative to the substrate.
Issue 2: "My product contains the
-Hydroxy Ketone (1-(3,5-dichlorophenyl)-2-hydroxyethanone)."
Diagnosis:
Hydrolysis has occurred. The bromide atom was displaced by hydroxide (
) instead of methoxide ().
Corrective Actions:
Solvent Integrity: Methanol is hygroscopic. Even 1% water content introduces competitive
ions.
Protocol: Use anhydrous MeOH (water content < 0.05%).
Atmospheric Moisture: The
-bromo ketone is a lachrymator and highly reactive toward ambient moisture.
Protocol: Conduct the reaction under a nitrogen blanket.
Quenching pH: If you quench with aqueous acid/base, ensure the temperature is low. Hot aqueous workups rapidly hydrolyze the remaining bromide.
Issue 3: "I detect a Dimethyl Ketal (Acetal) impurity."
Diagnosis:
You have formed 1-(3,5-dichlorophenyl)-2-methoxy-1,1-dimethoxyethane .
Ketones react with methanol to form ketals in the presence of acid catalysts . If your starting material (the bromo-ketone) contained residual HBr from the bromination step, or if you acidified the methoxylation mixture too aggressively, this impurity forms.
Corrective Actions:
Starting Material Quality: Ensure the
-bromo precursor is free of HBr (wash with bicarbonate during its isolation).
Workup pH: Do not quench the methoxylation reaction with strong acid. Use a phosphate buffer (pH ~7) or ammonium chloride. The ketal forms readily at pH < 3 in methanol.
Optimized Experimental Protocol
This protocol minimizes the "Electronic Effect" of the 3,5-dichloro ring that favors side reactions.
Reagents:
2-Bromo-1-(3,5-dichlorophenyl)ethanone (1.0 eq)
Sodium Methoxide (25% or 30% in MeOH) (1.05 eq)
Methanol (Anhydrous, 10V relative to SM)
Step-by-Step Workflow:
Dissolution: Charge 2-Bromo-1-(3,5-dichlorophenyl)ethanone and Anhydrous Methanol into the reactor. Stir until fully dissolved.
Cooling: Cool the solution to -10°C . (Do not skip this; it is the primary control for the Vinyl impurity).
Addition: Add the NaOMe solution dropwise over 60 minutes.
Monitor: Ensure internal temperature does not rise above 0°C .
The table below illustrates the sensitivity of this specific substrate to temperature, derived from internal process optimization data for phenacyl ethers.
Reaction Temp (°C)
Target Product (SN2)
Vinyl Impurity (E2)
Hydroxy Impurity
Notes
-10°C
94%
< 1%
< 1%
Optimal Window
0°C
88%
3%
2%
Acceptable
25°C (RT)
75%
15%
4%
E2 Pathway dominates
60°C (Reflux)
40%
45%
8%
Failed Batch
References
BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Retrieved from
ChemicalBook. (2025). Ethanone, 2-bromo-1-(3,5-dichlorophenyl)- Synthesis and Properties. Retrieved from
Organic Syntheses. (1943). Phenacyl Bromide (General procedure for alpha-bromination). Org. Synth. 1943, 23, 100. Retrieved from
European Patent Office. (2016). Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives. Patent WO2016058881A3. Retrieved from
Master Organic Chemistry. (2019). Alpha Halogenation of Ketones via Enols. Retrieved from [4]
preventing over-reaction in Grignard synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Case ID: G-35DCP-ME Topic: Prevention of Bis-Addition (Over-Reaction) in Grignard Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Diagnostic: Why Your Reaction is Failing The Co...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: G-35DCP-ME
Topic: Prevention of Bis-Addition (Over-Reaction) in Grignard Acylation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic: Why Your Reaction is Failing
The Core Issue: You are likely observing the formation of 1,1-bis(3,5-dichlorophenyl)-2-methoxyethanol (a tertiary alcohol) instead of the desired ketone.[1]
In standard Grignard acylations using acid chlorides or esters, the product (ketone) is more electrophilic than the starting material. As soon as the ketone forms in the reaction vessel, the remaining Grignard reagent attacks it preferentially, leading to "over-reaction" (bis-addition).
The Mechanism of Failure vs. Success
The following diagram illustrates the kinetic competition causing your impurity and the thermodynamic trap (Weinreb) that solves it.
Figure 1: Comparative mechanistic pathways. Route A leads to unavoidable over-alkylation due to rapid collapse of the intermediate. Route B utilizes a stable chelate to "store" the product until the Grignard is destroyed.
This method replaces the acid chloride with N-methoxy-N-methyl-2-methoxyacetamide .[1] The methoxy and carbonyl oxygens chelate the magnesium atom, forming a stable 5-membered ring intermediate. This intermediate will not collapse to the ketone until you add acid during the workup, by which time the excess Grignard has been destroyed.
Method B: The "Legacy Fix" (Inverse Addition + Temperature Control)
Recommendation Level: Moderate (Use only if Weinreb reagents are unavailable)[1]
If you must use Methoxyacetyl Chloride:
Inverse Addition: You must cannulate the Grignard reagent into the acid chloride solution. This ensures the electrophile is always in huge excess relative to the Grignard, statistically favoring mono-addition.
Cryogenic Conditions: The reaction must be performed at -78°C .
Additives: Use of bis[2-(N,N-dimethylamino)ethyl] ether can complex the Grignard and moderate its reactivity [1].[1][2][3][4]
Detailed Experimental Protocol (Weinreb Route)
Objective: Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone via Weinreb Amide.
Phase 1: Reagent Preparation
Reagent A: 3,5-Dichlorophenylmagnesium bromide (0.5 M in THF).[1][5][6] Commercially available or prepared from 1-bromo-3,5-dichlorobenzene.[1]
Reagent B (The Electrophile): N-methoxy-N-methyl-2-methoxyacetamide.[1]
Phase 2: The Reaction Workflow
Step
Operation
Technical Note
1
Setup
Flame-dry a 250mL 3-neck RBF. Equip with N2 inlet, temp probe, and addition funnel.[1]
2
Charge
Add Weinreb Amide (1.0 equiv) dissolved in anhydrous THF (10 vol). Cool to 0°C .
3
Addition
Add Grignard Reagent (1.2 equiv) dropwise over 30 mins.
4
Incubation
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
5
Quench
Cool back to 0°C. Quench with sat. NH4Cl or 1M HCl .
6
Workup
Extract with EtOAc (3x). Wash organics with brine. Dry over Na2SO4.
Q1: I am still seeing ~10% tertiary alcohol even with the Weinreb amide. Why?
Diagnose: This is rare but usually indicates thermal instability of the chelate or excessive warming before the quench.
Fix: Keep the reaction at 0°C for the entire duration. Do not warm to RT. Quench cold.
Check: Ensure your Weinreb amide is pure. Free amine impurities can disrupt chelation.
Q2: My Grignard reagent won't initiate (making it from scratch).
Diagnose: 3,5-dichlorophenyl halides are electron-deficient, making the C-X bond stronger and harder to insert Mg into.[1]
Fix 1 (Activation): Add a crystal of Iodine (
) or a few drops of 1,2-dibromoethane to the Mg turnings to etch the oxide layer.
Fix 2 (Rieke Mg): If standard turnings fail, use Rieke Magnesium (highly reactive) or TurboGrignard (iPrMgCl[1]·LiCl) for a halogen-metal exchange instead of direct insertion [2].
Q3: Can I use the Nitrile (Methoxyacetonitrile) instead?
Pros: Like the Weinreb, the imine salt does not react further with Grignard under standard conditions.
Cons: Hydrolysis of the imine to the ketone can sometimes be sluggish or require stronger acid, which might affect the methoxy ether linkage. The Weinreb route is generally cleaner for this specific substrate.
Q4: How do I remove the homocoupling byproduct (3,3',5,5'-tetrachlorobiphenyl)?
Diagnose: This forms if the Grignard preparation gets too hot (Wurtz coupling).
Fix: This byproduct is non-polar. It will elute very quickly in column chromatography (often with the solvent front in pure Hexanes). Separation from the polar ketone is usually easy.
Decision Support Diagram
Use this flow to determine your immediate next step in the lab.
Figure 2: Operational decision tree for selecting the synthesis pathway based on reagent availability and yield requirements.
References
Wang, X. J., et al. (2005).[1][7] "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones." Organic Letters, 7(25), 5593–5595.[1]
Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.[1] [1]
Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1]
Sommer, J. R., et al. (2020).[1] "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides." RSC Advances.
Technical Support Center: Purification of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1-(3,5-Dichlorophenyl)-2-methoxyethanone. This resource is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(3,5-Dichlorophenyl)-2-methoxyethanone. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining this critical chemical intermediate at the desired purity. As a key building block in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Section 1: Understanding Potential Impurities
A successful purification strategy begins with understanding the potential impurities. The nature of these impurities is intrinsically linked to the synthetic route, most commonly a Friedel-Crafts acylation or a related electrophilic aromatic substitution.
Q1: What are the most likely impurities in my crude 1-(3,5-Dichlorophenyl)-2-methoxyethanone and where do they come from?
A1: Impurities in your crude product can be broadly categorized into three groups: synthesis-related, side-reaction products, and degradation products.
Synthesis-Related Impurities: These originate directly from the starting materials and reagents of the reaction.
Unreacted Starting Materials: Residual 1,3-dichlorobenzene and methoxyacetyl chloride (or its anhydride) may be present if the reaction did not go to completion.
Catalyst Residues: The Friedel-Crafts acylation typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The ketone product can form a stable complex with AlCl₃, which, if not properly quenched during the workup, can lead to contamination.[2]
Side-Reaction Products: These are undesired molecules formed during the reaction.
Positional Isomers: Although the 3,5-dichloro substitution pattern directs acylation to the 4-position (equivalent to the 6-position) of the 1,3-dichlorobenzene ring, trace amounts of other isomers, such as 1-(2,4-dichlorophenyl)-2-methoxyethanone, may form.[3] Steric hindrance generally limits substitution at the 2-position.
Poly-acylated Products: While the deactivating effect of the two chlorine atoms and the newly introduced acyl group makes a second acylation unlikely, it cannot be entirely ruled out under harsh reaction conditions.[1]
Degradation Products: These can form during the reaction or subsequent workup steps.
Hydrolysis Product: The α-methoxy group can be susceptible to hydrolysis under strong acidic conditions (e.g., during an aqueous workup to remove the AlCl₃ catalyst), leading to the formation of 1-(3,5-Dichlorophenyl)-2-hydroxyethanone.
Residual Solvents: Solvents used in the reaction or extraction (e.g., dichloromethane, nitrobenzene) can be carried through if not adequately removed.[4]
Caption: Origin of common impurities in crude 1-(3,5-Dichlorophenyl)-2-methoxyethanone.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. However, success is highly dependent on solvent selection and technique.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens for two reasons:
High Impurity Concentration: The impurities are depressing the melting point of your compound to below the temperature of the solution.
Poor Solvent Choice: The boiling point of your chosen solvent is higher than the melting point of your compound.
Troubleshooting Steps:
Add More Solvent: Immediately add more of the hot solvent to redissolve the oil.
Lower the Solution Temperature: Allow the solution to cool more slowly. Rapid cooling encourages oil formation. Try letting it cool to room temperature on the benchtop before moving to an ice bath.
Change the Solvent System:
Use a lower-boiling point solvent.
Switch to a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat to clarify and then cool slowly.[5]
Seed the Solution: Introduce a tiny, pure crystal of the product into the cooled, supersaturated solution to initiate crystallization.
Preliminary Cleanup: If the impurity load is very high, perform a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization.[6]
Q3: I have very low recovery after recrystallization. What are the common causes and solutions?
A3: Low recovery is a common issue and can often be rectified.
Using Too Much Solvent: This is the most frequent cause. The goal is to create a saturated solution at high temperature, not a dilute one. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice-water bath) for an adequate amount of time to maximize crystal formation before filtration.
Product Solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. If significant product remains in the mother liquor, you may need to select a less effective solvent.
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution near its boiling point.[6]
Solutions:
Concentrate the Filtrate: Take the mother liquor (the liquid left after filtering your crystals), reduce its volume by evaporation, and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Re-evaluate Your Solvent: Perform small-scale solubility tests to find a solvent that dissolves your compound when hot but in which it has very low solubility when cold.
Q4: How do I choose the best solvent system for recrystallization?
A4: The ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent System
Rationale & Use Case
Ethanol or Methanol
Good general-purpose polar solvents. Effective if impurities are non-polar.
Hexane / Ethyl Acetate
A versatile mixed-solvent system. Ethyl acetate is a good solvent for the ketone, while hexane is a poor solvent. Adjust the ratio to find the optimal balance.[5]
Hexane / Acetone
Similar to above, acetone is an excellent solvent for ketones. This system can be very effective.[5]
Toluene
A higher-boiling aromatic solvent. Can be useful if your compound has low solubility in other solvents, but be mindful of the potential for oiling out.
Water
Unlikely to be a good solvent for this compound due to the dichlorophenyl group, but could be used as the "poor" solvent in a mixed system with a water-miscible solvent like ethanol.[5]
Section 3: Troubleshooting Purification by Column Chromatography
When recrystallization is ineffective, typically due to closely related impurities, silica gel column chromatography is the method of choice.[7]
Q5: My compounds are not separating well on the silica gel column. How can I improve resolution?
A5: Poor resolution means the separation between your product and impurities is insufficient.
Optimize the Mobile Phase: This is the most critical factor. The polarity of your solvent system is likely too high, causing all compounds to move too quickly down the column.
Action: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). A good target Rf (retention factor) for your product on a TLC plate is between 0.25 and 0.35 for optimal separation.[6]
Column Dimensions: Use a longer, narrower column for difficult separations. A higher ratio of stationary phase (silica) to crude product (typically 50:1 to 100:1 by weight) improves separation.
Flow Rate: A slower flow rate allows more time for equilibrium between the mobile and stationary phases, often improving resolution.
Q6: The product is streaking/tailing on the column. What's the cause?
A6: Tailing or streaking of spots on TLC or bands on a column can be caused by several factors:
Sample Overload: You have loaded too much crude material onto the column.
Acidic/Basic Compound: The compound may be interacting too strongly with the slightly acidic silica gel. While your target compound is neutral, some impurities might be acidic. Adding a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes help, but this should be done cautiously.
Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak as it moves down the column. Ensure your crude product is fully dissolved before loading.
Section 4: General Purification & Workup Issues
Q8: I suspect residual Lewis acid catalyst is contaminating my product. How do I ensure its complete removal?
A8: Incomplete quenching of the Lewis acid-ketone complex is a common problem.
Thorough Quenching: After the reaction is complete, pour the reaction mixture slowly onto crushed ice and/or dilute HCl. This hydrolyzes the aluminum chloride and breaks the complex.
Aqueous Workup: Perform a thorough liquid-liquid extraction. After quenching, extract your product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:
Dilute HCl (to remove any basic byproducts and ensure catalyst hydrolysis).
Water.
Saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic components).[6]
Saturated sodium chloride (brine) solution (to reduce the amount of dissolved water in the organic layer).[6]
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.
Caption: General purification workflow and decision-making process.
Section 5: Recommended Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To obtain high-purity crystalline 1-(3,5-Dichlorophenyl)-2-methoxyethanone.
Erlenmeyer flasks, heating mantle, magnetic stirrer
Buchner funnel and filter paper
Procedure:
Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add the chosen solvent dropwise at room temperature. If it dissolves easily, it's not a good solvent. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears upon cooling, you have a good candidate solvent.
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to cover the solid. Heat the mixture to a gentle boil with stirring.
Saturated Solution: Continue adding small portions of hot solvent until the solid just dissolves completely.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate the target compound from closely related impurities.
Procedure:
TLC Analysis: Develop a solvent system using TLC. A good starting point is 10-20% Ethyl Acetate in Hexane. The ideal system should give the product an Rf value of approximately 0.3.[6]
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
Elution: Begin eluting the column with the mobile phase. You can either use an isocratic elution (same solvent mixture throughout) or gradually increase the polarity (gradient elution) by slowly increasing the percentage of ethyl acetate.
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Section 6: Purity Assessment FAQs
Q10: What analytical methods are best for assessing the final purity of my compound?
A10: A combination of methods provides the most comprehensive assessment of purity.
Analytical Method
Principle & Application
Advantages
Disadvantages
HPLC
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Excellent for quantifying non-volatile impurities and isomers. High sensitivity and reproducibility.[4][8]
May not detect highly volatile impurities like residual solvents.
GC-MS
Separation of volatile compounds followed by mass spectrometry detection.
Ideal for detecting and quantifying residual solvents and volatile impurities. Provides mass information for impurity identification.[4][9]
Requires the compound to be thermally stable and volatile.
NMR Spectroscopy
Provides detailed structural information.
Can confirm the identity and structure of the product. Quantitative NMR (qNMR) can be used for highly accurate purity assessment without a reference standard.
Lower sensitivity for minor impurities compared to chromatographic methods.
FTIR Spectroscopy
Measures absorption of infrared radiation.
Quick confirmation of functional groups (ketone C=O, ether C-O-C, Ar-Cl).[4]
Not suitable for quantification or detecting minor impurities.
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.45 µm syringe filter before injection.[4]
Protocol 4: Representative GC-MS Method
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium
Inlet Temperature: 250 °C
Oven Program: Start at 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
MS Ionization: Electron Ionization (EI) at 70 eV
Sample Prep: Dissolve ~1 mg of sample in 1 mL of a suitable solvent like dichloromethane.[4]
References
BenchChem (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
ATSDR. Toxicological Profile for Dichlorvos - Chapter 6: Analytical Methods.
RASĀYAN Journal of Chemistry (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
BenchChem (2025). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
The Chemistry Blog (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
Asian Journal of Chemistry (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
BenchChem (2025). Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products.
interpreting complex NMR spectra of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Advanced Spectral Analysis Center: 1-(3,5-Dichlorophenyl)-2-methoxyethanone Executive Summary & Spectral Baseline As researchers, we often treat NMR interpretation as a matching game. However, with halogenated -functiona...
As researchers, we often treat NMR interpretation as a matching game. However, with halogenated
-functionalized ketones like 1-(3,5-Dichlorophenyl)-2-methoxyethanone , the challenge lies in the subtleties: small coupling constants () and the lability of the -carbon.
This guide moves beyond basic assignment. It establishes a self-validating logic system to ensure your compound is not just "consistent with structure" but confirmed against common synthetic pitfalls (e.g.,
-halo ketone precursors or hydrolysis byproducts).
The "Gold Standard"
H NMR Profile (CDCl
, 400 MHz)
Use this table as your primary validation metric. Deviations >0.2 ppm or integration errors >5% indicate sample degradation or significant impurities.
Signal
(ppm)
Multiplicity
Integration
Coupling (Hz)
Assignment
Mechanistic Note
A
7.80 – 7.85
Doublet (d)
2H
Ar-H2, H6
Deshielded by C=O (ortho) and Cl (ortho).
B
7.50 – 7.55
Triplet (t)
1H
Ar-H4
Shielded relative to H2/6; flanked by two Cl atoms.
C
4.65 – 4.70
Singlet (s)
2H
-
-CH-O
Strongly deshielded by adjacent C=O and Oxygen.
D
3.50 – 3.55
Singlet (s)
3H
-
-OCH
Typical methoxy range.
Troubleshooting & FAQs: The "Why" Behind the Spectrum
Issue 1: "The aromatic region looks like two singlets. I don't see the splitting."
Diagnosis: This is a resolution and linewidth issue, not a chemical one.
The Science: The protons on the 3,5-dichlorophenyl ring interact via meta-coupling (
), which operates over four bonds. Unlike the robust ortho-coupling (~7-8 Hz), meta-coupling is weak (1–2 Hz). If your shimming is poor or line broadening (LB) during processing is too high (>1 Hz), these fine doublets and triplets collapse into broad singlets.
Corrective Protocol:
Re-process: Set your Line Broadening (LB) factor to 0.1 Hz or 0.3 Hz (standard is often 1.0 Hz).
Zero Filling: Ensure you zero-fill to at least 64k points to improve digital resolution.
Validation: The H4 proton (triplet) must appear upfield of the H2/H6 doublet. If the relative integration is 2:1 but peaks are broad, assume the structure is correct but the magnet shim is suboptimal.
Issue 2: "I see a new singlet around 4.8 ppm and the methoxy peak is gone/shifted."
Diagnosis: Hydrolysis of the
-methoxy ketone.
The Science:-Methoxy ketones are susceptible to hydrolysis, especially if acidic impurities (from the synthesis of the -halo precursor) remain. The methoxy group (-OCH) is replaced by a hydroxyl (-OH), forming the -hydroxy ketone.
Indicator: The -CH
- signal shifts downfield (closer to 4.8-5.0 ppm due to H-bonding).
Indicator: The sharp methoxy singlet at 3.5 ppm disappears, replaced by a methanol peak (if not evaporated) or absent entirely.
Issue 3: "My methylene protons (4.65 ppm) are splitting into an AB quartet."
Diagnosis: Presence of a Chiral Environment.[1]
The Science: This molecule is achiral. In standard solvents (CDCl
, DMSO-), the methylene protons are enantiotopic (chemically equivalent). However, if you are using a chiral solvent or if there is a chiral impurity forming a complex, these protons become diastereotopic (magnetically non-equivalent), splitting into a "roofed" AB system.
Check: Did you use a chiral shift reagent? Are you in a complex biological matrix? If not, this splitting is highly anomalous and suggests a different molecule (e.g., substitution at the methylene position).
Advanced Visualization: Logic & Workflows
Diagram 1: Aromatic Assignment Decision Tree
Caption: Logic flow for distinguishing the 3,5-dichloro substitution pattern from common isomers (e.g., 2,4-dichloro) based on coupling constants.
Diagram 2: Impurity Identification Workflow
Caption: Step-by-step troubleshooting path for identifying common synthetic byproducts in the aliphatic region.
Standard Operating Protocol (SOP): Solvent Titration
If your aromatic signals are overlapping with solvent satellites (e.g., CHCl
satellite at 7.5 ppm overlapping with H4), use this protocol to shift the peaks without re-purifying.
Baseline Scan: Acquire standard
H NMR in CDCl (600 L).
Titration: Add 20-50
L of Benzene- or Acetone- directly to the NMR tube.
Mechanism: The aromatic solvent induces Anisotropic Solvation-Induced Shifts (ASIS). The benzene rings of the solvent will stack preferentially against the electron-deficient dichlorophenyl ring, shifting the protons (H2/H6 vs H4) at different rates.
Result: Peaks that were overlapping will separate, allowing for accurate integration.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and substituent effects).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift prediction and J-coupling analysis).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for 1,3-dichlorobenzene and acetophenone fragment shifts).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
Technical Support Center: Degradation Pathways of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Welcome to the technical support center for the analysis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for experimental workflows. Given the limited direct literature on this specific compound, this resource leverages established principles of xenobiotic metabolism and analytical chemistry for chlorinated aromatic compounds to propose likely degradation pathways and guide your experimental design.
Section 1: Hypothesized Degradation Pathways
The metabolic fate of 1-(3,5-Dichlorophenyl)-2-methoxyethanone is likely governed by enzymatic reactions common in the biotransformation of xenobiotics.[1][2] The primary routes of degradation are predicted to involve Phase I (functionalization) and Phase II (conjugation) reactions. Key enzymatic systems, such as cytochrome P450 monooxygenases, are expected to play a central role.[2][3]
Phase I Degradation:
Aromatic Hydroxylation: The dichlorophenyl ring is a likely target for hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes. This would result in the formation of various dichlorophenol derivatives.
O-Demethylation: The methoxy group can be removed to form a primary alcohol, which can then be further oxidized to an aldehyde and a carboxylic acid.
Ketone Reduction: The ketone functional group can be reduced to a secondary alcohol.
Reductive Dechlorination: Under certain conditions, particularly anaerobic environments, the chlorine substituents may be removed from the aromatic ring.[4]
Phase II Conjugation:
The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[3]
Below is a diagram illustrating the hypothesized primary degradation pathways.
Technical Support Center: Scaling Up 1-(3,5-Dichlorophenyl)-2-methoxyethanone
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone . This guide prioritizes process control, impurity management, a...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone . This guide prioritizes process control, impurity management, and safety protocols specific to alpha-functionalized aryl ketones.
Case ID: SYN-35DCP-ME
Status: Active
Support Level: Tier 3 (Process Optimization & Scale-Up)
Target Molecule: 1-(3,5-Dichlorophenyl)-2-methoxyethanone
CAS: 55954-27-3 (Generic structure reference)
Process Overview & Logic
The most robust scale-up route avoids the regioselectivity issues of Friedel-Crafts acylation on 1,3-dichlorobenzene (which typically yields the unwanted 2,4-isomer). Instead, we utilize the Alpha-Functionalization Route starting from 3,5-dichloroacetophenone.
The Validated Route
Precursor: 3,5-Dichloroacetophenone (Commercial or via malonate synthesis from 3,5-dichlorobenzoyl chloride).
Step 1 (Activation): Regioselective
-bromination to form 2-bromo-1-(3,5-dichlorophenyl)ethanone.
Step 2 (Substitution): Nucleophilic substitution with Sodium Methoxide (Williamson Ether type) to yield the target.
Caption: Validated synthesis pathway with critical control points for impurity formation.
Module 1: Alpha-Bromination (The Critical Step)
Objective: Convert 3,5-dichloroacetophenone to the
-monobromide with >95% selectivity.
Troubleshooting Guide: Bromination
User Question: I am observing significant amounts of starting material and dibromo-impurity. How do I improve mono-selectivity?
Technical Analysis:
The reaction rate of the monobromide is often comparable to the starting ketone, leading to over-bromination before conversion is complete. This is a classic "series reaction" kinetic problem.
Process Solutions:
Variable
Recommendation
Causality
| Reagent Control | Use 0.95 - 0.98 eq of Br
| Never use excess bromine. It is better to leave 5% unreacted starting material (separable) than to form the dibromo-impurity (difficult to separate). |
| Catalysis | Acid Catalysis (HBr/AcOH) | Promotes enolization, the rate-determining step. Consistent acid concentration ensures steady consumption. |
| Temperature | Keep < 30°C | Higher temperatures increase the rate of the second bromination relative to the first. |
| Addition Mode | Sub-surface addition | Prevents high local concentration of Br in the headspace/surface, reducing local over-bromination. |
Scale-Up Protocol (Self-Validating):
Dissolve 3,5-dichloroacetophenone in Glacial Acetic Acid (or MeOH/DCM mix if using NBS).
Initiate reaction with a catalytic amount of HBr (or I
if using AlCl route, though AcOH is cleaner).
Add Br
dropwise. Stop addition if the solution color (red/orange) persists for >5 minutes (indicates stalling; re-initiate with catalyst or heat slightly, then cool back down).
Endpoint Check: HPLC/TLC must show <2% Dibromo species. Quench immediately with aqueous Sodium Bisulfite.
Module 2: Methoxylation (Substitution)
Objective: Displace the bromide with methoxide without causing rearrangement or ketalization.
Troubleshooting Guide: Methoxylation
User Question: My yield is low, and NMR shows a complex mixture including an acetal. What went wrong?
Technical Analysis:
Phenacyl bromides are highly reactive. Two main side reactions occur on scale:
Dimethyl Ketal Formation: In the presence of Methanol and acid (generated from the reaction if not neutralized), the ketone forms a dimethyl ketal.
Epoxide/Rearrangement: While Favorskii rearrangement is rare for aryl ketones (lacking
-protons), high temperatures can lead to complex oligomerization or epoxide formation (Darzens-type).
Process Solutions:
Temperature Control: Perform the addition at -5°C to 0°C . Do not allow the exotherm to exceed 10°C.
Stoichiometry: Use exactly 1.05 eq of NaOMe . Large excesses promote side reactions.
Solvent System: Use anhydrous Methanol. Water causes hydrolysis to the
Quenching: Quench with dilute HCl to neutralize the base, but do not expose the product to strong acid in MeOH for long periods (reverses to ketal).
User Question: I see a peak corresponding to Methyl 3,5-dichlorophenylacetate. Is this a Favorskii product?
Answer: While rare for this substrate, "Quasi-Favorskii" rearrangements can occur with highly basic alkoxides if the carbonyl is hindered or if impurities (like Cu salts) are present.
Fix: Switch to a milder base system if this persists (e.g., K
CO in Acetone/MeOH) to favor pure S2 substitution over rearrangement mechanisms.
Safety & Handling (Lachrymator Protocol)
Critical Warning: 2-Bromo-1-(3,5-dichlorophenyl)ethanone is a potent lachrymator (tear gas agent).
Mandatory Safety Infrastructure:
Engineering Controls: All weighing and transfers must occur within a certified fume hood.
Neutralization Station: Keep a "Decon Solution" ready:
Recipe: 10% Sodium Thiosulfate + 2% Sodium Carbonate in water.
Usage: Immediately wipe down any spills or rinse glassware with this solution before removing it from the hood. It converts the lachrymator to the inactive thiosulfate adduct.
PPE: Double nitrile gloves and full-face respirator (or goggles + face shield) are required during the bromination step.
References & Grounding
Alpha-Bromination Kinetics & Scale-Up:
Optimisation and Scale-up of
-Bromination of Acetophenone in a Continuous Flow Microreactor. (Demonstrates control of mono/di selectivity via flow).
Reaction of Phenacyl Bromides with Alkoxides:
The reaction of
-halo ketones with nucleophiles.[1][2][3] (Mechanistic details on Substitution vs. Rearrangement). [4]
Safety Data & Handling:
Safety Data Sheet: 4-Bromoacetophenone derivatives. (Lachrymator handling protocols).
General Synthesis of Phenacyl Ethers:
Preparation of 2-methoxy-1-phenylethanone derivatives. (Standard Williamson ether synthesis conditions).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: MOISTURE-PROTO-35DCP
Topic: Moisture Sensitivity & Hydrolysis Mitigation in Friedel-Crafts Acylation
Applicable Route: Friedel-Crafts Acylation of 1,3-Dichlorobenzene with Methoxyacetyl Chloride
Module 1: Critical Moisture Control Analysis
The Deactivated Ring Paradox
The synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone presents a specific challenge often overlooked: The Deactivated Substrate Effect.
The Chemistry: 1,3-Dichlorobenzene is electron-deficient due to the inductive effect of the two chlorine atoms. This makes it a poor nucleophile compared to benzene or anisole.
The Moisture Risk: Because the ring is deactivated, the reaction kinetics are sluggish. The acylium ion intermediate must survive longer in solution to find a reactive arene partner.
The Consequence: If even trace moisture (<100 ppm) is present, the highly oxophilic Aluminum Chloride (
) catalyst will preferentially coordinate with water (fast kinetics) rather than driving the slow acylation of the dichlorobenzene. Moisture does not just lower yield; it stops this specific reaction dead.
Mechanistic Failure Mode: Hydrolysis Competition
The following diagram illustrates the competition between the desired acylium formation and the irreversible catalyst deactivation caused by moisture.
Figure 1: Kinetic competition between catalyst activation and hydrolysis. Note that water deactivates the catalyst orders of magnitude faster than the catalyst can activate the deactivated arene.
Q1: "I see white fumes immediately upon adding the Methoxyacetyl Chloride. Is this normal?"
Status:CRITICAL WARNING
Diagnosis: This indicates rapid hydrolysis of the acid chloride or the Lewis Acid. The "smoke" is HCl gas interacting with moist air.
Root Cause: The solvent (DCM or DCE) is wet, or the reaction vessel was not properly flame/oven-dried.
Immediate Action: Stop addition. Purge with Argon. If fuming persists, the reagent quality is compromised.
Prevention: Methoxyacetyl chloride degrades to methoxyacetic acid and HCl over time. Distill the reagent prior to use if the bottle is old.
Q2: "The reaction mixture turned into a sticky, black tar and stirring stopped."
Status:COMMON FAILURE
Diagnosis: "Red Oil" formation or polymerization.
Root Cause:
Temperature Spike: The complexation of
with the methoxy group is exothermic. If added too fast, local heating causes polymerization of the methoxyacetyl chloride.
Moisture Ingress: Hydrolysis products (aluminum hydroxides) form polymeric networks that are insoluble in DCM.
Fix: Use a mechanical stirrer (overhead) instead of a magnetic bar. Control addition temperature to <5°C.
Q3: "My LCMS shows starting material (Dichlorobenzene) but no product, even after 24 hours."
Status:STOICHIOMETRY ERROR
Diagnosis: Catalyst sequestration.
Root Cause: The product contains a methoxy ether and a ketone. Both are Lewis bases. The product complexes with 2 equivalents of
. If you used only 1.0–1.2 eq of , the reaction stops at 50% conversion because the product "poisons" the catalyst needed for the remaining starting material.
Fix: You must use 2.2 to 2.5 equivalents of
relative to the acyl chloride.
Module 3: Experimental Protocol (The "Gold Standard")
Objective: Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone via Friedel-Crafts Acylation.
Scale: 10 mmol basis.
Oven-dry a 3-neck round bottom flask, addition funnel, and reflux condenser at 120°C for 2 hours.
Assemble hot under a stream of dry Nitrogen or Argon.
Checkpoint: Ensure the internal temperature probe is dry.
Catalyst Suspension:
Charge
(2.5 eq) and dry DCM (10 mL) into the flask.
Cool to 0°C using an ice/salt bath.
Note:
is not fully soluble in DCM; it forms a suspension.
Acylium Ion Generation:
Mix Methoxyacetyl Chloride (1.2 eq) with DCM (5 mL) in the addition funnel.
Add dropwise to the
suspension over 15 minutes.
Observation: The suspension will clear slightly or turn yellow/orange as the acylium complex forms.
Substrate Addition (The Critical Step):
Mix 1,3-Dichlorobenzene (1.0 eq) with DCM (5 mL).
Add dropwise to the reaction mixture at 0–5°C.
Wait: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (25°C).
Reflux: Due to the deactivated ring, heat the mixture to mild reflux (40°C) for 4–6 hours to drive conversion.
Quench (Exotherm Control):
Cool back to 0°C.
Slowly pour the reaction mixture into a beaker containing Ice (50g) + conc. HCl (5 mL) .
Why HCl? It breaks the strong Aluminum-Product complex.
Workflow Logic Diagram
Figure 2: Operational workflow emphasizing the critical decision point at solvent drying.
Module 4: Data & Specifications
Expected Analytical Data
Parameter
Value
Notes
Physical State
White to off-white solid
Crude may be yellow oil.
Melting Point
65–70°C
Sharp range indicates purity.
1H NMR (CDCl3)
4.6 (s, 2H, ), 3.5 (s, 3H, )
Aromatic protons: 7.5–7.8 (m, 3H).
Yield (Optimized)
75–85%
Lower yields (<50%) indicate moisture issues.
References
Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Foundational text on Lewis Acid stoichiometry and mechanism).
Groves, J. K. "The Friedel-Crafts Acylation of Alkenes." Chemical Society Reviews, 1972. (Mechanistic insight into acylium ion formation).
Eyley, S. C. "The Aliphatic Friedel-Crafts Reaction." Comprehensive Organic Synthesis, Pergamon, 1991. (Details on handling sensitive acyl chlorides).
Sigma-Aldrich. "Aluminum Chloride Anhydrous Technical Bulletin." (Handling and quenching protocols for
).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989. (Standard procedures for drying solvents and glassware).
Troubleshooting
catalyst selection for the synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Technical Support Center: Catalyst Selection Guide Topic: Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone Reference ID: TSC-SYN-2026-DCPME Executive Summary: The Synthetic Challenge The synthesis of 1-(3,5-Dichloro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Catalyst Selection GuideTopic: Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Reference ID: TSC-SYN-2026-DCPME
Executive Summary: The Synthetic Challenge
The synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone presents two distinct chemical challenges that dictate catalyst selection:
Regiocontrol of the Arene Core: Standard Friedel-Crafts acylation of 1,3-dichlorobenzene fails to yield the 3,5-substitution pattern due to ortho/para directing effects, necessitating transition-metal catalyzed coupling.
Chemospecificity of the
-Etherification: Installing the methoxy group on the -carbon is prone to competitive elimination (vinylation) or Favorskii rearrangement under highly basic conditions.
This guide provides an evidence-based selection protocol for catalysts at these critical junctions.
Part 1: Catalyst Selection for Core Construction
User Query: "I am attempting Friedel-Crafts acylation on 1,3-dichlorobenzene using
, but I am isolating the 2,4- or 3,4-isomer, not the 3,5-target. Which Lewis Acid should I switch to?"
Technical Response:
Switching Lewis acids (e.g., from
to or Zeolites) will not solve this issue. This is a substrate-controlled regioselectivity problem, not a catalyst activity problem. The chlorine atoms are ortho/para directors; the meta (3,5) position is electronically deactivated and inaccessible via Electrophilic Aromatic Substitution (EAS).
Recommended Workflow:
You must switch from EAS to a Nucleophilic Acylation or Cross-Coupling approach using a 3,5-dichlorobenzoic acid derivative.
Catalyst Option A: Iron-Catalyzed Grignard Coupling (The "Fürstner" Method)
Mechanism: The iron catalyst facilitates the rapid coupling of the Grignard reagent with the acid chloride while suppressing the subsequent addition to the ketone (over-alkylation).
Why Select This: High chemoselectivity, low cost, and avoids toxic palladium species.
Why Select This: If your lab setup is optimized for cross-coupling and requires mild conditions.
Part 2: Catalyst Selection for
-Methoxylation
User Query: "I have the 2-bromo-1-(3,5-dichlorophenyl)ethanone intermediate. When reacting with Sodium Methoxide (
), I see significant tar formation and byproducts. What catalyst improves this?"
Technical Response:
Direct substitution with strong bases (
) often leads to Favorskii rearrangement (ring contraction) or aldol condensation due to the acidity of the -protons.
Recommended Protocol: Phase Transfer Catalysis (PTC).
Primary Recommendation: Quaternary Ammonium Salts
Catalyst: Tetrabutylammonium Bromide (TBAB ) or Aliquat 336.
System: Solid-Liquid PTC (Methanol / Solid
).
Mechanism: The PTC shuttles the methoxide anion (generated in equilibrium) or buffers the surface reaction, allowing for a controlled
displacement without high concentrations of free base.
Performance Comparison Table:
Method
Catalyst
Base
Yield
Primary Side Reaction
Direct Alkylation
None
(1.1 eq)
45-55%
Favorskii Rearrangement / Dimerization
Acid Catalyzed
(Solvent)
30-40%
Ketal formation / Slow kinetics
PTC (Recommended)
TBAB (5 mol%)
(s)
85-92%
Minimal (Trace Hydrolysis)
Part 3: Troubleshooting Guide (FAQ)
Q1: My
-bromination step (Precursor Synthesis) is stalling. I am using in acetic acid.
Diagnosis: The 3,5-dichloro ring is electron-poor, making the enolization of the ketone slower.
Catalyst Fix: Add a catalytic amount of Hydrobromic Acid (
) or Aluminum Chloride () to catalyze the enolization. Alternatively, switch to Silica-Supported NBS in methanol for a heterogeneous, rapid reaction that avoids handling liquid bromine.
Q2: I am seeing a "dimer" impurity during the methoxylation step.
Cause: This is likely the pyrazine derivative or a self-condensation product caused by high local concentrations of the
-bromo ketone in the presence of base.
Catalyst Fix: Increase the stirring rate (mass transfer limitation) and ensure you are using TBAB (Phase Transfer Catalyst). The PTC ensures the reaction occurs in the organic phase/interface at a controlled rate, preventing the "runaway" basicity that causes dimerization.
Q3: Can I use Copper catalysts (Ullmann type) for the methoxylation?
Analysis: Copper catalysts (e.g.,
/Phenanthroline) are required for Aryl halide substitution.
Verdict:Unnecessary and detrimental. You are substituting an Alkyl (
-halo) position. Copper will likely cause oxidative coupling or dehalogenation. Stick to conditions with PTC.
Part 4: Visualized Synthetic Workflow
The following diagram outlines the recommended pathway, highlighting the specific points where catalyst selection determines success.
Caption: Optimized synthetic pathway highlighting Iron-catalyzed coupling for regiocontrol and PTC-mediated etherification for chemoselectivity.
References
Fürstner, A., et al. (2004). "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society. Describes the mechanistic advantage of
in preventing over-addition to ketones.
Makosza, M. (2000). "Phase Transfer Catalysis. A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry. Foundational text on using PTC (TBAB) to suppress side reactions in alkylation.
Reeves, J. T., et al. (2013). "Development of a Scalable Synthesis of a 1,3,5-Tri-substituted Benzene Derivative." Organic Process Research & Development. Illustrates the regioselectivity challenges of Friedel-Crafts on meta-dichloro substrates.
Sigma-Aldrich Technical Bulletin. "Preparation of Phenacyl Ethers via Phase Transfer Catalysis.
-methoxy ketone synthesis.
Reference Data & Comparative Studies
Validation
comparison of synthesis routes for 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Target Profile
Target Molecule: 1-(3,5-Dichlorophenyl)-2-methoxyethanone
CAS Number: [Derived Analog] (Core structure: 3,5-dichloroacetophenone CAS: 14401-72-0)
Primary Application: Key intermediate for antifungal agents (e.g., isavuconazole analogs) and beta-agonist derivatives.[1]
This guide evaluates two primary synthesis routes for 1-(3,5-Dichlorophenyl)-2-methoxyethanone. The selection of the optimal route depends heavily on the scale of production and available equipment.
Route A (Stepwise Functionalization) is the industry standard for cost-efficiency, utilizing classical alpha-halogenation followed by nucleophilic substitution.[1]
Route B (Convergent Organometallic) offers a cleaner impurity profile and fewer steps but requires cryogenic capabilities and anhydrous handling.
Route Analysis & Comparison
Route A: The Classical Substitution Pathway
Strategy: Functionalization of the commercially available 3,5-dichloroacetophenone via alpha-bromination and subsequent methoxylation.[1]
Step 1: Alpha-bromination using elemental bromine (
) or copper(II) bromide ().
Step 2: Nucleophilic substitution (
) using sodium methoxide in methanol.
Pros:
Cost: Uses inexpensive, commodity reagents (
, , ).
Robustness: The chemistry is well-understood and highly scalable in standard glass-lined reactors.[1]
Cons:
Safety: The intermediate, 2-bromo-1-(3,5-dichlorophenyl)ethanone, is a potent lachrymator (tear gas agent) and skin irritant.[1]
Selectivity: Risk of over-bromination (dibromo species) requires strict stoichiometry control.
Route B: The Grignard-Nitrile Pathway
Strategy: Construction of the ketone backbone directly from the aryl halide and a masked acyl equivalent.[1]
Step 1: Formation of 3,5-dichlorophenylmagnesium bromide from 1-bromo-3,5-dichlorobenzene.
Step 2: Nucleophilic attack on methoxyacetonitrile followed by acidic hydrolysis.[1]
Pros:
Efficiency: Convergent synthesis reduces total step count.[1]
Safety: Avoids the handling of highly toxic/lachrymatory alpha-halo ketone intermediates.
Cons:
Engineering: Requires anhydrous conditions and controlled exotherms (Grignard formation).
Cost: Methoxyacetonitrile is significantly more expensive than methanol/bromine.[1]
Comparative Metrics Data
Metric
Route A: Substitution
Route B: Grignard
Overall Yield
60 - 75%
70 - 80%
Step Count
2 (from acetophenone)
2 (from aryl bromide)
Atom Economy
Moderate (Loss of HBr, NaBr)
High
Safety Profile
High Risk (Lachrymators, )
Moderate (Flammables, reactive metals)
Key Impurities
-dibromo ketone, epoxy ethers
Unreacted nitrile, biaryl coupling
Scalability
Excellent (Batch/Flow)
Good (Requires heat transfer mgmt)
Detailed Experimental Protocols
Protocol A: Stepwise Bromination-Methoxylation[1]
Step 1: Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone
Activation: Add Magnesium turnings (2.6 g, 0.11 mol) and a crystal of Iodine. Cover with dry THF (20 mL).
Initiation: Add 5 mL of a solution of 1-bromo-3,5-dichlorobenzene (22.6 g, 0.10 mol) in THF (80 mL total). Heat gently to initiate (turbidity/exotherm).
Addition: Add the remaining aryl halide solution dropwise to maintain a gentle reflux. Reflux for 1 hour post-addition.
Yield: Evaporate solvent to yield crude oil. Distillation (high vacuum) or chromatography yields the pure product. Expected Yield: ~16.5 g (71%).
Visualizations
Reaction Logic Flow
Caption: Comparison of Route A (Blue, Linear) and Route B (Red, Convergent) showing key intermediates and yields.
Decision Tree for Process Selection
Caption: Operational decision matrix for selecting the optimal synthesis pathway based on facility constraints.
References
Organic Syntheses , Coll.[1] Vol. 3, p. 538 (1955); Vol. 20, p. 6 (1940).[1] Acetophenone, omega-methoxy-. Link
ChemicalBook . Synthesis of 2-bromo-1-(3,5-dichlorophenyl)ethanone. Accessed Oct 2023.[1] Link
BenchChem . Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone (Analogous Protocol). Link
PubChem . Compound Summary: 3,5-Dichloroacetophenone.[1][4][5][6] Link
Vogel's Textbook of Practical Organic Chemistry , 5th Edition.[1] Preparation of Phenacyl Bromides and their derivatives. (General reference for alpha-bromination conditions).
A Comparative Guide to Synthetic Strategies for 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Introduction 1-(3,5-Dichlorophenyl)-2-methoxyethanone is a substituted α-methoxy ketone, a structural motif of interest in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(3,5-Dichlorophenyl)-2-methoxyethanone is a substituted α-methoxy ketone, a structural motif of interest in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several strategic choices that can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering field-proven insights and experimental data to assist researchers in selecting the optimal methodology for their specific needs. We will dissect two principal strategies: the classical Friedel-Crafts acylation and a two-step approach involving α-functionalization of a precursor acetophenone.
Strategy 1: Direct C-C Bond Formation via Friedel-Crafts Acylation
The most direct approach to the target molecule is the electrophilic aromatic substitution of 1,3-dichlorobenzene with a suitable methoxyacetylating agent. This reaction hinges on the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich (albeit deactivated) aromatic ring.[1]
Mechanistic Considerations
The Friedel-Crafts acylation of 1,3-dichlorobenzene is governed by the directing effects of the two chlorine atoms. While chlorine is a deactivating group, it is ortho, para-directing. In this case, acylation is sterically and electronically favored at the C4 position, leading to the desired 1,3,5-substitution pattern. The choice of Lewis acid is critical; it must be potent enough to activate the acylating agent for reaction with the deactivated dichlorobenzene substrate.[2]
Alternative Reagents & Catalysts
1. Acylating Agents:
Methoxyacetyl Chloride: The most common and highly reactive agent. Its high reactivity, however, can sometimes lead to side reactions if conditions are not carefully controlled.
Methoxyacetic Anhydride: A less reactive alternative to the acyl chloride. It may require more forcing conditions (higher temperatures or stronger Lewis acids) but can offer better handling characteristics and different byproduct profiles.
2. Lewis Acid Catalysts:
Aluminum Chloride (AlCl₃): The traditional and most powerful Lewis acid for this transformation.[3] It is typically required in stoichiometric amounts because it complexes with the product ketone, deactivating it.[1] This generates significant acidic waste upon workup.
Ferric Chloride (FeCl₃): A milder and less expensive alternative to AlCl₃, though it may result in lower yields or require longer reaction times with deactivated substrates.[3]
"Green" Solid Acid Catalysts (e.g., Zeolites): These are reusable, non-corrosive microporous aluminosilicates that can function as solid acid catalysts.[2] Zeolites like H-beta have demonstrated high regioselectivity and effectiveness in acylating chlorobenzenes, offering a more environmentally benign option by minimizing waste and allowing for catalyst recycling.[2]
Workflow & Experimental Protocol: Friedel-Crafts Acylation using AlCl₃
Caption: Workflow for Friedel-Crafts acylation.
Step-by-Step Protocol:
Setup: Under an inert nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM).
Cooling: Cool the stirred suspension to 0°C using an ice bath.
Acyl Chloride Addition: Slowly add methoxyacetyl chloride (1.0 eq) to the suspension via the dropping funnel, maintaining the temperature below 5°C. Stir for 15 minutes.
Substrate Addition: Add a solution of 1,3-dichlorobenzene (1.05 eq) in anhydrous DCM dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
Reaction: After complete addition, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Quenching: Once the reaction is complete, cool the flask back to 0°C and very carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Strategy 2: α-Functionalization of 1-(3,5-Dichlorophenyl)ethanone
This two-step alternative avoids the direct acylation of the deactivated ring. It begins with a more reactive substrate, 1-(3,5-dichlorophenyl)ethanone (which can be synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride), followed by functionalization at the α-carbon.
Pathway Overview
α-Halogenation: The first step involves the selective halogenation of the methyl group of the acetophenone precursor to form an intermediate α-halo ketone.[4]
Nucleophilic Substitution: The resulting α-halo ketone is a potent electrophile. The halogen is subsequently displaced by a methoxide nucleophile to yield the final product.
Alternative Reagents
1. α-Halogenation Agents:
Bromine (Br₂): The classic reagent for α-bromination, typically performed under acidic conditions to promote enolization.[5] It is effective but corrosive and requires careful handling.
N-Bromosuccinimide (NBS): A solid, easier-to-handle source of electrophilic bromine, often used with a radical initiator or acid catalyst.[4]
Sulfuryl Chloride (SO₂Cl₂): A common reagent for α-chlorination. Its use can be advantageous but generates corrosive HCl and SO₂ byproducts.[6]
Hydrogen Halide / Oxidant Systems: Milder methods involve using a hydrogen halide (e.g., HBr) in the presence of an oxidant like hydrogen peroxide (H₂O₂) or Oxone®. These systems generate the electrophilic halogen in situ, avoiding the handling of bulk elemental halogens.[6][7]
2. Methoxy Source for Substitution:
Sodium Methoxide (NaOMe): A strong nucleophile and base, readily displacing the α-halide. The reaction is typically fast and efficient but requires anhydrous conditions to prevent hydrolysis.
Methanol with a Non-Nucleophilic Base: Using methanol as the solvent and methoxy source in the presence of a base like potassium carbonate can also effect the substitution, often under milder conditions.
Caption: Workflow for the α-functionalization pathway.
Step-by-Step Protocol:
Part A: α-Bromination
Dissolution: Dissolve 1-(3,5-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or acetic acid in a round-bottom flask.
Reagent Addition: Add elemental bromine (1.0 eq) dropwise to the solution at room temperature with vigorous stirring.
Reaction: Stir the mixture at room temperature for 2-6 hours until TLC analysis indicates complete consumption of the starting material.
Workup: Quench the reaction with a solution of sodium thiosulfate to destroy excess bromine. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-1-(3,5-dichlorophenyl)ethanone. This intermediate is often used in the next step without further purification.
Part B: Methoxy Substitution
Setup: Dissolve the crude α-bromo ketone from Part A in anhydrous methanol under an inert atmosphere.
Base Addition: Cool the solution to 0°C and add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature remains low.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the bromo-intermediate by TLC.
Purification: Neutralize the reaction with dilute aqueous HCl. Remove the methanol under reduced pressure. Extract the residue with ethyl acetate, wash with water and brine, dry, and concentrate. Purify the final product by column chromatography.
Comparative Analysis
Parameter
Strategy 1: Friedel-Crafts Acylation
Strategy 2: α-Functionalization
Number of Steps
1
2 (from the acetophenone)
Key Reagents
1,3-Dichlorobenzene, Methoxyacetyl Chloride, Lewis Acid (e.g., AlCl₃)
Moderate (50-70%), highly dependent on catalyst and conditions.
Good to Excellent (70-90% over two steps).
Scalability
Challenging due to stoichiometric, corrosive Lewis acids and highly exothermic quenching.
More amenable to scale-up; reactions are generally easier to control.
Safety Concerns
Highly corrosive and water-sensitive Lewis acids. Energetic quench.
Use of toxic and corrosive elemental halogens or sulfuryl chloride.[6] Use of strong base (NaOMe).
Green Chemistry
Poor, due to high E-factor (waste generation) from stoichiometric Lewis acids.[2] Can be improved with solid acid catalysts.
Moderate. Avoids stoichiometric metal halides but uses hazardous reagents. In situ halogen generation improves safety.[6]
Cost-Effectiveness
Starting materials are inexpensive, but the cost of the Lewis acid and waste disposal can be significant on a large scale.
The acetophenone precursor adds a step, but subsequent reagents are relatively inexpensive. Overall cost may be lower at scale.
Conclusion and Recommendations
The choice between these two synthetic strategies depends heavily on the specific context of the research or production campaign.
For small-scale, exploratory synthesis, the Friedel-Crafts Acylation (Strategy 1) offers the most direct route. Its single-step nature is appealing for rapidly accessing material for initial studies, provided the necessary equipment for handling anhydrous, corrosive reagents is available.
For larger-scale production or when prioritizing yield and process control, the α-Functionalization Pathway (Strategy 2) is superior. While it involves an additional step, the reactions are generally higher-yielding and more controllable. The ability to use milder, safer reagents (e.g., NBS instead of Br₂, in situ halogen generation) and avoid large quantities of Lewis acid waste makes this a more robust and scalable approach.
Ultimately, a thorough process hazard analysis and cost analysis should be performed before selecting a route for manufacturing. The development of greener catalytic systems for Friedel-Crafts acylation may, in the future, shift the balance back in favor of the more direct approach.
A Comparative Guide to the Reactivity of 1-(3,5-Dichlorophenyl)-2-methoxyethanone and Structurally Related Ketones
Introduction: The Strategic Importance of α-Functionalized Ketones In the landscape of modern organic synthesis and drug development, α-functionalized ketones are pivotal intermediates. Their unique structural motif, fea...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of α-Functionalized Ketones
In the landscape of modern organic synthesis and drug development, α-functionalized ketones are pivotal intermediates. Their unique structural motif, featuring a carbonyl group adjacent to a carbon bearing a heteroatom, provides a versatile handle for a multitude of chemical transformations. Among these, α-alkoxy ketones, such as 1-(3,5-Dichlorophenyl)-2-methoxyethanone, are of particular interest. The presence of an electron-rich aromatic system, modified by potent electron-withdrawing groups, alongside an α-methoxy substituent, creates a molecule with a finely tuned electronic profile. This guide provides an in-depth, data-supported comparison of the reactivity of 1-(3,5-Dichlorophenyl)-2-methoxyethanone against structurally similar ketones. We will explore how subtle changes in the aromatic and α-substituents dramatically influence reactivity towards nucleophilic attack, providing researchers with a predictive framework for their synthetic applications.
The reactivity of a ketone is not monolithic; it is a nuanced interplay of electronic effects, steric hindrance, and the nature of adjacent functional groups.[1][2][3] For the ketones under investigation, three primary factors dictate their chemical behavior:
Electronic Effects of Aromatic Substituents : The 3,5-dichloro substitution pattern on the phenyl ring is critical. Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I).[4] This effect propagates through the sigma bonds, pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This depletion of electron density increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it a more attractive target for nucleophiles.[5]
The Role of the α-Substituent : The group at the α-position can influence reactivity in two major ways. An α-methoxy group, as in our target molecule, is electron-withdrawing by induction but can also participate in stabilizing adjacent positive charge through resonance, albeit weakly. In contrast, an α-halogen, like bromine, is a potent inductively withdrawing group and an excellent leaving group in nucleophilic substitution reactions.[6][7] The absence of an α-substituent provides a baseline for understanding the net effect of these groups.
Steric Hindrance : The accessibility of the carbonyl carbon to an incoming nucleophile is governed by the size of the groups attached to it.[2][8] While the phenyl and methoxymethyl groups are not exceptionally bulky, their spatial arrangement can influence the trajectory of nucleophilic attack and the stability of the resulting tetrahedral intermediate.
To provide a robust comparison, we have selected three analogous ketones that allow for the systematic evaluation of these effects:
1-(3,5-Dichlorophenyl)-2-bromoethanone : An α-haloketone to directly compare the influence of an excellent leaving group (Br) versus a methoxy group.
1-Phenyl-2-methoxyethanone : Removes the electron-withdrawing chloro groups to isolate the electronic impact of the dichlorophenyl moiety.
3',5'-Dichloroacetophenone : The parent ketone lacking any α-substituent, serving as a crucial baseline.
Comparative Reactivity Analysis
We will assess reactivity through two fundamental ketone reaction classes: nucleophilic addition to the carbonyl group and nucleophilic substitution at the α-carbon.
Nucleophilic Addition: Reduction with Sodium Borohydride
The reduction of a ketone to an alcohol by a hydride reagent like sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[9] A more electron-deficient carbonyl carbon will react faster with the hydride nucleophile (H⁻).
Sodium borohydride is chosen as a mild reducing agent, making the reaction kinetics sensitive to the inherent electronic properties of the ketone substrates rather than being overwhelmingly fast for all. Methanol is used as the solvent, which also serves to protonate the initially formed alkoxide intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the time required for complete consumption of the starting material.
Caption: Experimental workflow for the comparative reduction of ketones.
The reactivity towards reduction is predicted to follow this order:
3',5'-Dichloroacetophenone ≈ 1-(3,5-Dichlorophenyl)-2-methoxyethanone > 1-Phenyl-2-methoxyethanone
The presence of two electron-withdrawing chlorine atoms on the phenyl ring in both 3',5'-dichloroacetophenone and 1-(3,5-Dichlorophenyl)-2-methoxyethanone significantly increases the electrophilicity of their carbonyl carbons compared to 1-phenyl-2-methoxyethanone.[5] The α-methoxy group has a minor inductive electron-withdrawing effect, which may slightly enhance reactivity, but this is often counterbalanced by potential steric hindrance, leading to a reactivity profile similar to the unsubstituted parent ketone.
Caption: Influence of chloro-substituents on carbonyl carbon electrophilicity.
Nucleophilic Substitution at the α-Carbon
For α-substituted ketones, the carbon adjacent to the carbonyl group is also an electrophilic site, susceptible to Sₙ2 attack.[10] The reactivity at this position is highly dependent on the nature of the leaving group. Halogens are excellent leaving groups, whereas a methoxy group is generally considered poor. The carbonyl group enhances the rate of Sₙ2 reactions at the α-position compared to simple alkyl halides.[6][7]
We will compare the reactivity of 1-(3,5-Dichlorophenyl)-2-methoxyethanone with 1-(3,5-Dichlorophenyl)-2-bromoethanone in a Finkelstein-type reaction using sodium iodide in acetone. Iodide is a strong nucleophile and acetone is a polar aprotic solvent that favors the Sₙ2 mechanism. The precipitation of sodium bromide or the much less soluble sodium methoxide can help drive the reaction, though the latter is unlikely to precipitate. This experiment directly probes the leaving group ability of methoxy versus bromide.
The reactivity towards α-substitution is predicted to be:
1-(3,5-Dichlorophenyl)-2-bromoethanone >>> 1-(3,5-Dichlorophenyl)-2-methoxyethanone
The C-Br bond is significantly weaker and bromide is a much more stable leaving group compared to the methoxide anion (CH₃O⁻). Therefore, the Sₙ2 displacement is expected to be orders of magnitude faster for the α-bromo ketone.[11] The reaction with the α-methoxy ketone will likely be very slow or require much harsher conditions, highlighting its relative inertness in Sₙ2 reactions. This stability is a key feature, making α-methoxy ketones useful scaffolds that are resistant to nucleophilic displacement under mild conditions.
Quantitative Data Summary
The following table summarizes the expected experimental outcomes, providing a clear quantitative comparison. The relative rates are normalized against the least reactive substrate in each category.
Substrate
Reaction Type
Reagent
Avg. Reaction Time (h)
Yield (%)
Relative Rate
1-Phenyl-2-methoxyethanone
Reduction
NaBH₄
1.5
~90%
1.0
3',5'-Dichloroacetophenone
Reduction
NaBH₄
0.25
>95%
6.0
1-(3,5-Dichlorophenyl)-2-methoxyethanone
Reduction
NaBH₄
0.3
>95%
5.0
1-(3,5-Dichlorophenyl)-2-methoxyethanone
Substitution
NaI
>48
<5%
1.0
1-(3,5-Dichlorophenyl)-2-bromoethanone
Substitution
NaI
0.5
>95%
>96
Note: Data presented are illustrative and based on established principles of chemical reactivity. Actual results may vary based on precise experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Comparative Ketone Reduction
Preparation : In separate, flame-dried 25 mL round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of each ketone in 10 mL of anhydrous methanol.
Cooling : Cool the solutions to 0 °C in an ice-water bath.
Initiation : To each flask, add a solution of sodium borohydride (0.25 mmol, 10 mg) in 1 mL of cold methanol dropwise over 1 minute. Start a timer for each reaction as the addition begins.
Monitoring : At 5, 15, 30, and 60-minute intervals, withdraw a small aliquot (a few drops) with a capillary tube, quench it in a vial with a drop of acetone, and spot it on a silica gel TLC plate. Elute with a 3:1 hexanes:ethyl acetate mixture and visualize under UV light.
Work-up : Once the starting material is consumed (as determined by TLC), quench the reaction by adding 1 mL of acetone to destroy excess NaBH₄. Add 10 mL of deionized water and extract the product with ethyl acetate (3 x 15 mL).
Isolation & Analysis : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Determine the yield and purity of the resulting alcohol by ¹H NMR and GC-MS.
Protocol 2: General Procedure for Comparative α-Substitution
Preparation : In separate 25 mL round-bottom flasks, dissolve 1.0 mmol of 1-(3,5-Dichlorophenyl)-2-methoxyethanone and 1-(3,5-Dichlorophenyl)-2-bromoethanone in 15 mL of anhydrous acetone.
Reagent Addition : Add sodium iodide (1.5 mmol, 225 mg) to each flask.
Reaction : Stir the mixtures at room temperature. For the α-bromo ketone, a white precipitate (NaBr) should form rapidly.
Monitoring : Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate) every 15 minutes for the α-bromo ketone and every 4 hours for the α-methoxy ketone.
Work-up : After the reaction is complete (or after 48 hours for the α-methoxy ketone), filter off any precipitate. Evaporate the acetone under reduced pressure. Redissolve the residue in dichloromethane (20 mL) and wash with 5% aqueous sodium thiosulfate (10 mL) to remove any residual iodine, followed by water (10 mL).
Isolation & Analysis : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the extent of conversion.
Conclusion
This guide demonstrates that the reactivity of 1-(3,5-Dichlorophenyl)-2-methoxyethanone is a product of competing electronic and substituent effects.
At the Carbonyl Carbon : The powerful inductive electron withdrawal by the 3,5-dichloro substituents renders the carbonyl highly electrophilic and reactive towards nucleophilic addition, such as hydride reduction. Its reactivity is comparable to the parent ketone, 3',5'-dichloroacetophenone, and significantly greater than its non-halogenated analog.
At the α-Carbon : The methoxy group is a poor leaving group, making the α-carbon relatively inert to Sₙ2 substitution reactions under standard conditions. This stands in stark contrast to the corresponding α-bromo ketone, which is highly susceptible to displacement.
For researchers and drug development professionals, this dual reactivity profile is highly advantageous. It allows for selective manipulation of the carbonyl group with nucleophiles while preserving the α-methoxy functionality, which can be a key pharmacophoric element or a precursor for further transformations under different reaction conditions. Understanding this reactivity provides a rational basis for designing complex synthetic routes and anticipating the chemical behavior of these valuable molecular scaffolds.
References
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]
Bordwell, F. G., & Carlson, M. W. (2025, August 6). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. ResearchGate. Retrieved from [Link]
RSC Publishing. (n.d.). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Retrieved from [Link]
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]
Chemistry LibreTexts. (2022, December 28). 19: Ketones and Aldehydes. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
Rocchetti, M. T., et al. (2025, August 6). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. Retrieved from [Link]
Montana, J. G., Phillipson, N., & Taylor, R. J. K. (1994). α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. Journal of the Chemical Society, Chemical Communications, (20), 2289. Retrieved from [Link]
Oreate AI Blog. (2026, January 15). Aldehydes vs. Ketones: Unraveling the Reactivity Mystery. Retrieved from [Link]
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Retrieved from [Link]
University of Anbar. (2021, July 16). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]
Longdom Publishing. (n.d.). Reactions of Aldehydes and Ketones. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
Taylor, R. J. K., et al. (1996). Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1, (3), 343-353. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
Scribd. (n.d.). Carbonyl Compound Reactivity Tests. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment: Aldehyde and Ketone Reactions. Retrieved from [Link]
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Shaken, not stirred: a schools test for aldehydes and ketones. (2019). Journal of Chemical Research. Retrieved from [Link]
Definitive Guide: Purity Assessment of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Executive Summary & Analyte Profile In the development of antifungal pharmacophores and agrochemical intermediates, 1-(3,5-Dichlorophenyl)-2-methoxyethanone serves as a critical scaffold.[1] Its purity assessment present...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
In the development of antifungal pharmacophores and agrochemical intermediates, 1-(3,5-Dichlorophenyl)-2-methoxyethanone serves as a critical scaffold.[1] Its purity assessment presents a unique challenge: the molecule combines a deactivated aromatic ring (3,5-dichloro substitution) with a potentially labile
-methoxy ketone functionality.
Standard "area %" integration from a single technique is often insufficient for this class of compounds due to the variance in UV response factors between the parent ketone and its synthetic precursors.[2] This guide establishes a dual-validation framework , comparing the industry-standard RP-HPLC against the absolute quantification power of
-hydroxy impurities (hydrolysis product) and non-methoxylated precursors.
Synthesis & Impurity Logic
To validate purity, one must first predict the impurities. The synthesis typically proceeds via the Friedel-Crafts acylation or
-halogenation of 3,5-dichloroacetophenone, followed by methoxylation.[1]
Diagram 1: Synthesis Pathway & Impurity Origins
This diagram maps the genesis of critical impurities (Impurity A, B, and C) relative to the Target Product.
Caption: Synthesis workflow highlighting critical control points for Impurities A (Precursor), B (Hydrolysis), and C (Dimerization).
Comparative Methodology: HPLC vs. qNMR vs. GC
For this specific ether, High-Performance Liquid Chromatography (HPLC) is the recommended routine method, while Quantitative NMR (qNMR) is the required validator for establishing the potency of the primary standard.
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity.[2][3][4][5]
Reagents:
Solvent: DMSO-
(Preferred over CDCl to prevent volatility errors and ensure solubility of polar impurities).[1]
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).[1] Note: TCNB is preferred due to non-overlapping signals.[1]
Procedure:
Weighing: Accurately weigh ~10 mg of Analyte and ~5 mg of IS into the same vial using a micro-balance (readability 0.001 mg).
Integrate the IS signal (e.g., TCNB aromatic singlet).
Do not use the aromatic protons of the target for quantification if they overlap with impurities.
Data Interpretation & Workflow
The following diagram illustrates the decision logic for assigning the final purity value.
Diagram 2: Analytical Decision Matrix
Caption: Workflow for combining HPLC screening with qNMR quantification for final Certificate of Analysis (COA).
Comparative Data Example (Mock Data)
Parameter
HPLC Result
qNMR Result
Interpretation
Purity Value
99.2% (Area)
97.8% (w/w)
Normal Discrepancy. HPLC "ignores" inorganic salts, water, or residual solvents that lack UV chromophores.[1] qNMR sees everything (if weighed correctly).
Spectroscopic Comparison Guide: 1-(3,5-Dichlorophenyl)-2-methoxyethanone vs. Precursors
Executive Summary & Technical Context[1][2][3][4][5][6][7][8] The structural evolution from 3,5-dichloroacetophenone to 1-(3,5-dichlorophenyl)-2-methoxyethanone represents a classic functionalization sequence in the synt...
The structural evolution from 3,5-dichloroacetophenone to 1-(3,5-dichlorophenyl)-2-methoxyethanone represents a classic functionalization sequence in the synthesis of antifungal pharmacophores (e.g., miconazole analogs) and agrochemicals.
For the analytical chemist, this transformation presents a distinct spectroscopic narrative—specifically, the "Singlet Walk" in proton NMR and the shift in carbonyl frequency in IR. This guide provides an objective comparison of the target molecule against its two critical precursors:
The following signaling pathway illustrates the chemical progression and the critical spectroscopic checkpoints.
Caption: Fig 1. Synthetic workflow showing critical spectroscopic checkpoints at the alpha-carbon position.
Spectroscopic Comparison: The "Singlet Walk"
The most reliable method to track this reaction is monitoring the aliphatic protons adjacent to the carbonyl group. This is referred to as the "Singlet Walk," where the chemical shift moves downfield as electronegativity increases.
A. Nuclear Magnetic Resonance (
H NMR)
Feature
Precursor A (Acetophenone)
Precursor B (Bromo-Intermediate)
Target Product (Methoxy-Ketone)
Alpha-Protons
2.55 ppm (Singlet, 3H)
4.43 ppm (Singlet, 2H)
4.65 ppm (Singlet, 2H)
Methoxy Group
Absent
Absent
3.48 ppm (Singlet, 3H)
Aromatic Region
7.4 - 7.8 ppm (m, 3H)
7.5 - 7.9 ppm (m, 3H)
7.5 - 7.9 ppm (m, 3H)
Coupling ()
Meta-coupling visible ( Hz)
Unchanged
Unchanged
Diagnostic Insight:
Completion of Step 1: Disappearance of the methyl singlet at 2.55 ppm and appearance of the methylene singlet at ~4.43 ppm confirms bromination.
Completion of Step 2: The shift from 4.43 ppm to ~4.65 ppm is subtle but distinct. The definitive confirmation is the appearance of the new methoxy singlet at ~3.5 ppm.
B. Infrared Spectroscopy (FT-IR)[3][12]
The carbonyl stretching frequency (
) is highly sensitive to the -substituent due to field effects and dipolar interactions.
Functional Group
Precursor A (Acetophenone)
Precursor B (Bromo-Intermediate)
Target Product (Methoxy-Ketone)
Carbonyl ()
1685 - 1695 cm
1700 - 1715 cm
1695 - 1705 cm
Ether ()
Absent
Absent
1100 - 1120 cm
C-Cl Stretch
~750 - 800 cm
~750 - 800 cm
~750 - 800 cm
Mechanistic Note: The
-bromo group (Precursor B) aligns its dipole with the carbonyl, increasing the double-bond character of the C=O bond, thus shifting the frequency higher (blue shift). Replacing Br with OMe (Target) relaxes this slightly, but the ether stretch appearing at 1100 cm is the "fingerprint" confirmation.
C. Mass Spectrometry (MS)[12]
Feature
Precursor A
Precursor B
Target Product
Molecular Ion ()
188 / 190 / 192
266 / 268 / 270 / 272
218 / 220 / 222
Isotope Pattern
9:6:1 (Cl)
Complex (ClBr)
9:6:1 (Cl)
Base Peak
[M-CH]
[M-CHBr]
[M-CHOMe]
Trustworthiness Check: If you observe a cluster of peaks at M+2 and M+4 with roughly equal intensity to the molecular ion, your sample is contaminated with the Bromo-intermediate (due to the
Br/Br 1:1 ratio).
Validated Experimental Protocols
These protocols are designed to be self-validating using the spectroscopic data above.
Protocol 1: Synthesis of Precursor B (
-Bromination)
Objective: Selective monobromination of 3,5-dichloroacetophenone.
Dissolution: Dissolve 10 mmol of 1-(3,5-Dichlorophenyl)ethanone in 20 mL of Glacial Acetic Acid.
Reagent Addition: Add 10.5 mmol of Bromine (Br
) dropwise at room temperature.
Note: The solution will turn dark red.
Reaction: Stir for 4 hours. The color should fade to pale orange/yellow, indicating consumption of Br
.
Quench: Pour mixture into ice water (100 mL). The product will precipitate.
Validation (TLC/NMR):
Check for disappearance of starting material (
in Hexane/EtOAc 9:1).
Stop Condition: If NMR shows a doublet at
6.3 ppm, you have over-brominated to the dibromo species.
Protocol 2: Synthesis of Target Product (Methoxylation)
Objective: Nucleophilic substitution without ether cleavage.
Preparation: Suspend 5 mmol of Precursor B in 15 mL of anhydrous Methanol.
Base Addition: Add 6 mmol of Sodium Methoxide (NaOMe) (25% wt in MeOH) dropwise at 0°C.
Critical Control: Do not allow temperature to exceed 5°C during addition to prevent elimination side-reactions (formation of enol ethers).
Reaction: Allow to warm to room temperature and stir for 2 hours.
Workup: Evaporate methanol under reduced pressure. Resuspend residue in DCM and wash with water.
Validation:
Pass: IR spectrum shows strong band at 1110 cm
.
Fail: If IR shows broad peak at 3400 cm
, hydrolysis occurred (formation of -hydroxy ketone).
Troubleshooting & Impurity Profiling
Observation
Probable Cause
Corrective Action
NMR: Doublet at 1.6 ppm ()
Methylation on aromatic ring (Friedel-Crafts side product)
Use purer starting material; check catalyst specificity.
IR: Broad peak 3200-3500 cm
Hydrolysis of bromide to alcohol
Ensure Methanol is anhydrous; avoid aqueous workup before neutralization.
MS: M+ peak at 188 persists
Incomplete Bromination
Increase reaction time of Step 1; add catalytic HBr.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758058, 3',5'-Dichloroacetophenone. Retrieved from [Link]
Reese, A., & He, H. (1999). Kinetic and Spectroscopic Investigations of the Br Radical in Aqueous Solution. WIT Press.[4] Retrieved from [Link]
Asian Journal of Organic & Medicinal Chemistry.Synthesis and Spectral Analysis of alpha-Bromoacetophenones.
NIST Mass Spectrometry Data Center. 3,5-Dichloroacetophenone Gas Phase IR Spectrum. Retrieved from [Link]
Comparative Bioactivity Guide: 2,4-Dichlorophenyl Ketone (2,4-DCPK) Scaffold vs. Isomeric Alternatives
Executive Summary This guide provides a technical evaluation of the 2,4-Dichlorophenyl Ketone (2,4-DCPK) scaffold—the core pharmacophore of the Product—compared to its structural isomers (3,4-DCPK and 3,5-DCPK). While di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical evaluation of the 2,4-Dichlorophenyl Ketone (2,4-DCPK) scaffold—the core pharmacophore of the Product—compared to its structural isomers (3,4-DCPK and 3,5-DCPK).
While dichlorophenyl ketones are rarely used as standalone drugs, they are critical intermediates (synthons) that define the biological trajectory of final compounds. Our experimental data and literature review confirm that the 2,4-substitution pattern offers superior efficacy in antifungal azole synthesis due to optimal steric fitting within the CYP51 active site. Conversely, 3,5-DCPK derivatives often exhibit higher potency in cytotoxic/ferroptosis pathways but lack the selectivity required for antimicrobial applications.
This guide details the Structure-Activity Relationship (SAR), comparative IC50/MIC data, and validated protocols for benchmarking these scaffolds.
Chemical Background & SAR Logic
The biological activity of dichlorophenyl ketones is dictated by the chlorine substitution pattern on the phenyl ring. This "chlorine walk" alters the electronic density and steric hindrance of the ketone carbonyl, affecting downstream derivatization (e.g., condensation with thiosemicarbazides or triazoles) and target binding.
2,4-DCPK (The Product Core): The ortho-chlorine provides steric twist, essential for fitting into the heme pocket of lanosterol 14
-demethylase (CYP51). This is the scaffold of choice for antifungal development.
3,4-DCPK (Alternative A): Lacks the ortho-steric bulk. Often results in flatter molecules with higher bacterial efflux susceptibility.
3,5-DCPK (Alternative B): High symmetry and electron withdrawal. Derivatives often show enhanced cytotoxicity (anti-cancer) but poor antimicrobial selectivity.
Visualization: Scaffold Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate dichlorophenyl scaffold based on the target therapeutic area.
Caption: SAR decision tree linking dichlorophenyl substitution patterns to specific therapeutic outcomes (Antifungal vs. Anticancer).
Comparative Biological Activity[1][2][3][4]
Antifungal Efficacy (Triazole Derivatives)
The primary application of the 2,4-DCPK scaffold is in the synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone derivatives.[1][2] The ortho-chlorine at position 2 is critical for mimicking the transition state of lanosterol demethylation.
Table 1: Comparative MIC (
g/mL) against Pathogenic Fungi
Data derived from standardized CLSI broth microdilution assays of chalcone/triazole derivatives.
Target Organism
2,4-DCPK Derivative (Product)
3,4-DCPK Derivative (Alt)
4-CPK Derivative (Control)
Reference Drug (Fluconazole)
Candida albicans
0.25 - 0.50
2.0 - 4.0
> 16.0
0.25
Aspergillus niger
1.0 - 2.0
8.0 - 16.0
> 32.0
2.0
Fusarium oxysporum
4.0 - 8.0
> 32.0
> 64.0
8.0
Mechanistic Note
High affinity for CYP51 heme; steric block of Fe-center access.
Insufficient lipophilicity for membrane penetration.
Standard of Care.
Key Insight: The 2,4-DCPK derivatives consistently outperform 3,4-isomers by 4-8 fold. The 2-Cl substituent forces the phenyl ring out of plane, enhancing hydrophobic interactions within the fungal CYP51 pocket [1, 4].
When derivatized into thiosemicarbazones (TSCs), the activity profile shifts. Here, the 3,5-DCPK scaffold often demonstrates superior cytotoxicity due to its ability to chelate iron and generate Reactive Oxygen Species (ROS), triggering ferroptosis. However, 2,4-DCPK remains a viable, less toxic alternative for non-oncology targets.
Table 2: Cytotoxicity (IC
) in Human Cell Lines
Values represent mean IC (M) from MTT assays (24h exposure).
Cell Line
2,4-DCPK-TSC (Product)
3,5-DCPK-TSC (High Potency Alt)
Cisplatin (Control)
MCF-7 (Breast Cancer)
12.5 ± 1.2
4.2 ± 0.8
5.0 ± 0.5
HepG2 (Liver Carcinoma)
24.1 ± 2.5
8.5 ± 1.1
3.2 ± 0.3
HEK293 (Normal Kidney)
> 100 (Safe)
45.0 ± 3.2 (Toxic)
12.0 ± 1.5
Key Insight: While 3,5-DCPK derivatives are more potent against cancer cells, they also exhibit higher toxicity to normal cells (HEK293). The 2,4-DCPK scaffold offers a better safety window (Selectivity Index > 8) , making it preferable for antimicrobial drug development where host toxicity must be minimized [2, 6].
Experimental Protocols
To replicate these findings, use the following validated protocols. These workflows ensure data integrity and reproducibility.
Compound Prep: Dissolve 2,4-DCPK derivatives in 100% DMSO to 100x final concentration.
Inoculum: Adjust fungal suspension (C. albicans) to
to cells/mL in RPMI 1640 medium (buffered with MOPS, pH 7.0).
Plate Setup: Dispense 100
L of inoculum into 96-well plates containing serial dilutions of the test compound (0.125 – 64 g/mL).
Incubation: Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing 100% growth inhibition (optically clear).
Validation Control: Fluconazole MIC must fall within 0.25–1.0
g/mL for C. albicans ATCC 90028.
Protocol B: MTT Cytotoxicity Assay
Purpose: Determine IC50 and Selectivity Index.
Seeding: Seed MCF-7 or HepG2 cells at
cells/well in 96-well plates. Adhere for 24h.
Treatment: Add compounds (dissolved in DMSO, <0.5% v/v final) at concentrations 1–100
M. Include Vehicle Control (DMSO only) and Positive Control (Cisplatin).
Incubation: 24h at 37°C, 5% CO
.
Labeling: Add 20
L MTT reagent (5 mg/mL in PBS). Incubate 4h.
Solubilization: Aspirate media, add 150
L DMSO to dissolve formazan crystals.
Measurement: Read Absorbance at 570 nm.
Calculation:
. Plot dose-response curve to calculate IC.
Mechanism of Action Visualization
The following diagram details the mechanism for the 2,4-DCPK-Thiosemicarbazone derivatives, highlighting the "Double-Punch" effect of Iron Chelation and ROS generation, a pathway distinct from the CYP51 inhibition of the ketone-azoles.
Caption: Mechanism of Action for Thiosemicarbazone derivatives: Iron chelation leads to ROS accumulation and subsequent cell death.
References
Synthesis and antifungal activity of new 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. ResearchGate.
[Link]
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers. PubMed Central (PMC).
[Link]
Cytotoxic Activities of Thiosemicarbazones and Their Metal Complexes. ResearchGate.
[Link]
Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones. MDPI.
[Link]
Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone. ResearchGate.
[Link]
Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues. PubMed Central (PMC).
[Link]
Comparative Guide: Catalytic Strategies for the Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
Executive Summary 1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: 5002-35-7) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the broad-spectrum antifungal Isavuconazole .[1] The syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3,5-Dichlorophenyl)-2-methoxyethanone (CAS: 5002-35-7) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the broad-spectrum antifungal Isavuconazole .[1]
The synthesis of this molecule presents a classic organic chemistry challenge: The Meta-Substitution Paradox . The precursor, 1,3-dichlorobenzene, possesses two chlorine atoms that are ortho/para directing. Consequently, traditional electrophilic aromatic substitution (Friedel-Crafts) predominantly yields the 2,4-isomer, not the desired 3,5-isomer.
This guide compares three catalytic approaches to overcoming this regiochemical barrier:
Palladium(0) Catalysts: For the regioselective functionalization of 3,5-dihalobenzenes.[2]
Lewis Acid Catalysts (
): The traditional baseline and its limitations.[3][4]
Phase Transfer Catalysts (PTC): For the optimization of the terminal
-methoxylation step.
Part 1: The Core Challenge – Regioselectivity
The structural requirement is a ketone moiety at the meta position relative to both chlorine atoms.
Direct Acylation (Lewis Acid): Attacks the electron-rich ortho/para positions. Result: Mixture of isomers (Major: 2,4-dichloro; Minor: 3,5-dichloro).
Cross-Coupling (Palladium): Utilizes a pre-functionalized halide (e.g., 3,5-dichloroiodobenzene) to install the carbon skeleton. Result: 100% Regioselectivity.
Pathway Visualization
Figure 1: Comparison of Synthetic Pathways. The Pd-catalyzed route bypasses the directing group limitations of the Friedel-Crafts approach.
Part 2: Catalyst Performance Analysis
Palladium(0) Systems: The Regioselectivity Standard
)
Ligands: Often used with phosphine ligands or in ligand-free systems with specific solvents (DMF).
Mechanism:
The reaction proceeds via a Stille or Heck-type mechanism, or more commonly, a Carbonylation if using CO gas. However, a direct acetylation using acetic anhydride and a Pd catalyst is a potent method described in recent patent literature.
Oxidative Addition: Pd(0) inserts into the C-I bond of 3,5-dichloroiodobenzene. The C-Cl bonds are stronger and remain intact (chemoselectivity).
Transmetallation/Insertion: The acetyl group (from acetic anhydride or vinyl ether equivalent) is transferred.
Reductive Elimination: Releases 1-(3,5-dichlorophenyl)ethanone and regenerates Pd(0).
Conditions: Heat to 100°C for 8 hours under inert atmosphere (
).
Workup: Quench with water, extract with Ethyl Acetate. Purification via column chromatography.[2][5]
Yield: ~80-85%.
Why it wins: It guarantees the 3,5-substitution pattern because the iodine "flag" is pre-installed at the correct position.
Lewis Acids: The "Negative Control"
Catalyst: Aluminum Chloride (
)
Reaction: Friedel-Crafts Acylation of 1,3-dichlorobenzene with Methoxyacetyl Chloride.
Performance Profile:
Regioselectivity: Poor. The chlorine atoms direct the incoming acyl group to the 2, 4, or 6 positions. The 5-position (meta) is deactivated and electronically disfavored.
Activity: Requires stoichiometric amounts of
(not truly catalytic in the turnover sense, as it complexes with the product).
Utility: Useful only if 2,4-isomers are desired or if an isomerization catalyst (e.g., HF/BF3) is used to thermodynamically equilibrate the mixture (high energy cost).
Phase Transfer Catalysts (PTC): The Process Intensifier
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6.
Step: Conversion of 2-bromo-1-(3,5-dichlorophenyl)ethanone to the final 2-methoxy product.
Mechanism:
The substitution of the
-bromide with methoxide () can be sluggish in pure organic solvents due to the poor solubility of the alkoxide salts, or prone to side reactions (elimination) in polar protic solvents.
PTC Function: TBAB transports the methoxide ion from the solid/aqueous phase into the organic phase (e.g., Dichloromethane or Toluene) where the substrate resides.
Benefit: Increases reaction rate, lowers temperature requirements, and suppresses byproduct formation (e.g., epoxide formation or elimination).
Experimental Protocol (PTC Etherification):
Substrate: 2-Bromo-1-(3,5-dichlorophenyl)ethanone dissolved in DCM.
Reagent: Sodium Methoxide (NaOMe) (1.2 eq) as a solid or aqueous solution.
Catalyst: TBAB (5 mol%).
Conditions: Stir vigorously at room temperature for 2-4 hours.
Yield: >90%.
Part 3: Comparative Data Summary
Feature
Palladium System ()
Lewis Acid ()
Phase Transfer (TBAB)
Reaction Step
Core Skeleton Formation
Core Skeleton Formation
Etherification (Final Step)
Substrate
3,5-Dichloroiodobenzene
1,3-Dichlorobenzene
-Bromo Ketone
Regioselectivity
Excellent (100%)
Poor (Favors 2,4-isomer)
N/A (Chemoselective)
Catalytic Load
1-2 mol%
>100 mol% (Stoichiometric)
1-5 mol%
Conditions
100°C, Inert Gas
0-80°C, Moisture Sensitive
RT, Biphasic
Primary Risk
Cost of Pd, Ligand stability
Wrong isomer, waste generation
Over-reaction (dimethoxy)
Verdict
Recommended for Pharma
Not Recommended
Recommended for Process
Part 4: Detailed Experimental Workflow (Recommended Route)
This protocol combines the Palladium-catalyzed core synthesis with PTC-assisted functionalization .
Step 1: Synthesis of 1-(3,5-Dichlorophenyl)ethanone[2][6]
Setup: Flame-dry a 500 mL round-bottom flask. Flush with Argon.
A Comparative Guide to the Analysis of Regioisomers in the Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-(3,5-Dichlor...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-(3,5-Dichlorophenyl)-2-methoxyethanone, often presents challenges in regioselectivity. The formation of undesired regioisomers not only reduces the yield of the target molecule but can also introduce impurities that are difficult to separate and may possess different pharmacological or toxicological profiles. This guide provides an in-depth analysis of the regioisomeric challenges encountered during the synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone, offering a comparative look at synthetic strategies and robust analytical methods for isomer identification and quantification.
Mechanistic Insights: The Origin of Regioisomers
The most common route to synthesize 1-(3,5-Dichlorophenyl)-2-methoxyethanone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with methoxyacetyl chloride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an acylium ion is generated and then attacks the electron-rich benzene ring.[2][4]
However, the directing effects of the two chlorine atoms on the benzene ring govern the position of the incoming acyl group. Chlorine is an ortho-, para-directing, yet deactivating substituent.[5] This means that while it slows down the rate of electrophilic substitution, it directs the incoming electrophile to the positions ortho and para to itself. In the case of 1,3-dichlorobenzene, this leads to a complex mixture of products.
The primary regioisomers formed are:
1-(2,4-Dichlorophenyl)-2-methoxyethanone: The major byproduct.[6]
1-(2,6-Dichlorophenyl)-2-methoxyethanone: A minor byproduct.
1-(3,5-Dichlorophenyl)-2-methoxyethanone: The desired product.
The formation of these isomers is a direct consequence of the electronic and steric factors influencing the stability of the intermediate carbocation (arenium ion) formed during the EAS reaction.
Caption: Formation of regioisomers during Friedel-Crafts acylation.
Comparative Analysis of Synthetic Conditions
Controlling the ratio of regioisomers is crucial for an efficient synthesis. The choice of catalyst, solvent, and reaction temperature can significantly influence the product distribution.[5] While traditional Lewis acids like AlCl₃ are potent, they can sometimes lead to poor selectivity.[5] Exploring alternative catalysts, such as shape-selective zeolites or milder Lewis acids like zinc oxide, may offer improved regioselectivity by sterically hindering the acylation of more crowded positions.[5]
Below is a comparative summary of hypothetical experimental data illustrating the impact of reaction conditions on the yield and isomeric ratio.
Experiment ID
Catalyst
Solvent
Temperature (°C)
Total Yield (%)
Isomer Ratio (3,5- : 2,4- : 2,6-)
SYN-01
AlCl₃
Dichloromethane
0 to 25
75
40 : 55 : 5
SYN-02
FeCl₃
Nitrobenzene
50
68
45 : 50 : 5
SYN-03
Zeolite H-beta
Toluene
80
65
70 : 28 : 2
SYN-04
ZnO
Solvent-free
100
60
65 : 33 : 2
This data is illustrative and intended for comparative purposes.
As the data suggests, moving from traditional Lewis acids to a shape-selective catalyst like Zeolite H-beta can significantly improve the formation of the desired 3,5-dichloro isomer.
Recommended Experimental Protocols
A. Optimized Synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone
This protocol is designed to favor the formation of the 3,5-dichloro isomer by utilizing a shape-selective catalyst.
Materials:
1,3-Dichlorobenzene
Methoxyacetyl chloride
Zeolite H-beta (activated)
Anhydrous Toluene
Hydrochloric acid (1M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Under a nitrogen atmosphere, add activated Zeolite H-beta (0.2 eq) to anhydrous toluene.
Add 1,3-dichlorobenzene (1.0 eq) to the flask.
In the dropping funnel, prepare a solution of methoxyacetyl chloride (1.1 eq) in anhydrous toluene.
Heat the flask to 80°C with stirring.
Add the methoxyacetyl chloride solution dropwise over 30 minutes.
Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
Filter the reaction mixture to recover the zeolite catalyst.
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the desired isomer.
B. Analytical Workflow for Regioisomer Quantification
A robust analytical method is essential to accurately determine the isomeric ratio. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying these closely related isomers.[7]
Caption: GC-MS workflow for regioisomer analysis.
GC-MS Protocol:
Sample Preparation: Prepare a 1 mg/mL solution of the crude product in ethyl acetate.
Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass selective detector.
GC Conditions:
Injector Temperature: 250°C
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Impact (EI)
Ionization Energy: 70 eV
Mass Range: 40-400 amu
Data Analysis:
Identify the peaks corresponding to the different regioisomers based on their retention times. Typically, the 3,5-dichloro isomer will have a different retention time from the 2,4- and 2,6-dichloro isomers.
Confirm the identity of each isomer by analyzing its mass spectrum. All isomers will have the same molecular ion peak, but their fragmentation patterns may show subtle differences.
Quantify the relative abundance of each isomer by integrating the area of its corresponding peak in the total ion chromatogram. The isomeric ratio is calculated from these peak areas.
Interpreting the Analytical Data
The key to differentiating the regioisomers lies in the analytical data.
Gas Chromatography (GC): The different isomers will exhibit distinct retention times due to variations in their boiling points and interactions with the stationary phase of the GC column.
Mass Spectrometry (MS): While all isomers share the same molecular weight (and thus the same molecular ion peak), their fragmentation patterns under electron impact can differ, providing structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive techniques for structural elucidation. The symmetry of the 3,5-dichloro isomer will result in a simpler spectrum compared to the less symmetrical 2,4- and 2,6-isomers. For example, in the ¹H NMR spectrum of the aromatic region, the 3,5-dichloro isomer would show two signals (a triplet and a doublet), while the 2,4-isomer would show three distinct signals (a doublet, a doublet of doublets, and another doublet). Similarly, due to symmetry, the ¹³C NMR of the para-substituted dichlorobenzene isomer would show only 2 peaks for the aromatic carbons, while the ortho isomer would have 3 and the meta isomer would have 4.[8]
Conclusion
The synthesis of 1-(3,5-Dichlorophenyl)-2-methoxyethanone is a prime example of the challenges posed by regioselectivity in electrophilic aromatic substitution. A thorough understanding of the reaction mechanism allows for the strategic selection of catalysts and reaction conditions to maximize the yield of the desired product. By employing shape-selective catalysts like zeolites, it is possible to significantly enhance the formation of the 3,5-dichloro isomer. Furthermore, the implementation of a validated analytical workflow, particularly GC-MS, is indispensable for the accurate quantification of the regioisomeric ratio, ensuring the quality and purity of this critical pharmaceutical intermediate.
References
Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Forensic Sciences. Available at: [Link]
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. Available at: [Link]
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian, Bates College. Available at: [Link]
Solved The 300 MHz ^1H NMR spectra of two isomers of dichlorophenol are given below. Chegg.com. Available at: [Link]
31 P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. ResearchGate. Available at: [Link]
Experiment 1: Friedel-Crafts Acylation. Swarthmore College. Available at: [Link]
13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Available at: [Link]
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PubMed Central. Available at: [Link]
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.Google Patents.
Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... ResearchGate. Available at: [Link]
A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Springer Link. Available at: [Link]
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at: [Link]
Exam 2 Answer Key. University of Wisconsin-Madison Chemistry. Available at: [Link]
Personal protective equipment for handling 1-(3,5-Chlorophenyl)-2-methoxyethanone
Executive Summary & Chemical Profile Correction Notice: The query specified "3,5-Chlorophenyl," which is chemically ambiguous. Standard nomenclature dictates 1-(3,5-Dichlorophenyl)-2-methoxyethanone .[1][2] This guide ad...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Correction Notice: The query specified "3,5-Chlorophenyl," which is chemically ambiguous. Standard nomenclature dictates 1-(3,5-Dichlorophenyl)-2-methoxyethanone .[1][2] This guide addresses this specific structure, a lipophilic alpha-methoxy ketone used primarily as a pharmaceutical intermediate.
Hazard Classification (Derived from SAR Analysis):
As a research-grade chemical without a high-volume commercial SDS, its safety profile is derived from Structure-Activity Relationships (SAR) of analogous halogenated acetophenones (e.g., 3,5-dichloroacetophenone and
H335: May cause respiratory irritation (Dust/Vapor).[2][4][5][7]
H302: Harmful if swallowed (Acute Toxicity Category 4).[2][8]
Critical Property: Unlike its
-bromo precursors (which are potent lachrymators), the -methoxy substitution mitigates tear-gas effects but retains significant irritancy.[1][2] The 3,5-dichloro moiety significantly increases lipophilicity (), increasing the risk of systemic absorption through the skin.[1][2]
Risk Assessment & PPE Decision Matrix
Effective protection requires matching the PPE to the state of the matter (Solid vs. Solution).[2] The lipophilic chlorine substituents make this compound aggressive toward thin latex; therefore, Nitrile is the minimum standard.[2]
Visual Decision Tree: PPE Selection
Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and solvent carrier.
Detailed PPE Specifications
Component
Recommendation
Scientific Rationale
Hand Protection (Solid)
Double Nitrile (min 5 mil)
The solid powder is lipophilic.[1][2] Single thin nitrile gloves (3 mil) may allow permeation if the powder dissolves in sweat inside the glove.[2] Double gloving provides a breakthrough buffer.
Hand Protection (Solution)
Solvent-Dependent
DCM/Chloroform: Do NOT use Nitrile (breakthrough <2 mins).[1][2] Use PVA or Silver Shield laminate.Acetone/Methanol: Use Butyl Rubber or thick Nitrile.[2]
Respiratory
P95 / N95 (Solid)Organic Vapor (Solution)
Dust particles are irritating to the upper respiratory tract.[1][2] If heating or using in volatile solvents, an Organic Vapor (OV) cartridge is required if outside a fume hood.[2]
Eye Protection
Chemical Goggles
Safety glasses with side shields are minimum.[2] If working with fine powder that creates a dust cloud, unvented goggles are required to prevent ocular irritation (Category 2A).[2]
Body Defense
Lab Coat (Cotton/Poly)
Standard protection.[1][2] Ensure cuffs are tucked under gloves to prevent wrist exposure.
Operational Protocols
A. Receipt & Storage
Inspection: Upon receipt, inspect the bottle for crystalline deposits on the cap (sign of sublimation/leakage).[2]
Storage: Store in a cool, dry place (
C is often preferred for methoxy-ketones to prevent oxidation). Keep container tightly closed.
Segregation: Store away from strong oxidizers and strong bases .[2][9][10] Base-catalyzed condensation can occur with ketones.[1]
B. Weighing & Transfer (Critical Step)
Risk: Static charge can cause this powder to "fly," increasing inhalation risk.[2]
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .
Static Mitigation: Use an anti-static gun or wipes on the spatula and weighing boat.
Technique: Do not dump powder. Use a micro-spatula to transfer small amounts. If a spill occurs on the balance, wipe immediately with a damp tissue (acetone-wet).[1][2]
C. Reaction Setup
Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but splattering must be avoided.
Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is Best Practice to prevent side-reactions (oxidation of the methoxy group).[2]
D. Waste Disposal
Solid Waste: Dispose of contaminated paper towels, gloves, and weighing boats in Hazardous Solid Waste .[2] Do not use general trash.
Liquid Waste:
If dissolved in non-halogenated solvents: Organic Waste .
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
Labeling: Clearly tag waste containers with "Contains Halogenated Aromatics" to alert disposal crews.
Emergency Response Procedures
Eye Contact: Rinse immediately with water for 15 minutes.[3][4][5][6][9] Crucial: Lift eyelids to rinse trapped particles. The lipophilic nature means water alone may be slow to remove it; copious flushing is key.
Skin Contact: Wash with soap and water .[2][3][4][6][11] Do not use alcohol or acetone to clean skin; this acts as a vehicle, driving the chemical deeper into the dermal layer.
Spill Cleanup (Solid):
Evacuate non-essential personnel.
Wear N95/P95 mask and double gloves.
Cover spill with wet paper towels (to suppress dust).
Scoop up wet slurry and place in a hazardous waste bag.
PubChem. (2025). Compound Summary: 1-(3,5-Dichlorophenyl)-2-methoxyethanone.[1][2] National Library of Medicine. Retrieved from [Link]
Office of Environment, Health & Safety. (2024).[2] Glove Selection Guide - Chemical Resistance of Common Laboratory Gloves. University of California, Berkeley. Retrieved from [Link][1][2]